molecular formula C14H24ClNO2 B3026052 DOPR hydrochloride CAS No. 53581-55-8

DOPR hydrochloride

Número de catálogo: B3026052
Número CAS: 53581-55-8
Peso molecular: 273.80 g/mol
Clave InChI: HDNDRDMJFFBLGO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DOPR (hydrochloride) is an analytical reference standard categorized as an amphetamine. DOPR has hallucinogenic properties. This product is intended for research and forensic applications.>

Propiedades

IUPAC Name

1-(2,5-dimethoxy-4-propylphenyl)propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2.ClH/c1-5-6-11-8-14(17-4)12(7-10(2)15)9-13(11)16-3;/h8-10H,5-7,15H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNDRDMJFFBLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1OC)CC(C)N)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53581-55-8
Record name DOPR hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBS6G7KBL9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of DOPR Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DOPR hydrochloride, chemically known as 2,5-Dimethoxy-4-propylamphetamine hydrochloride, is a psychoactive compound belonging to the substituted amphetamine class. Its primary mechanism of action is centered on its activity as a potent agonist at serotonin (B10506) 5-HT₂A receptors. This interaction initiates a cascade of intracellular signaling events, predominantly through the Gq/11 signaling pathway, which is believed to be the foundation of its physiological and psychoactive effects. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental methodologies used to characterize the mechanism of action of this compound and related compounds.

Introduction to this compound

This compound is a synthetic phenethylamine (B48288) and a member of the DOx family of compounds, which are known for their psychedelic properties. Structurally, it is an analog of DOM (2,5-Dimethoxy-4-methylamphetamine), with a propyl group substituting the methyl group at the 4-position of the phenyl ring. This substitution is known to influence the potency and duration of action of the compound. The primary interest in this compound from a research and drug development perspective lies in its specific interaction with serotonin receptors, making it a valuable tool for studying the 5-HT₂A receptor system and its role in neurotransmission and behavior.

Primary Mechanism of Action: Serotonin 5-HT₂A Receptor Agonism

The principal mechanism of action of this compound is its function as a direct agonist at the serotonin 5-HT₂A receptor. This receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in cortical regions. The psychedelic effects of this compound are primarily attributed to its activation of these receptors.[1]

Upon binding to the 5-HT₂A receptor, this compound induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein Gq/11. This initiates a downstream signaling cascade that is characteristic of Gq-coupled receptors.

The Gq/11 Signaling Pathway

The activation of the Gq/11 protein by the DOPR-bound 5-HT₂A receptor leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two key second messengers: inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG).

  • Inositol Triphosphate (IP₃): IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytosol.

  • Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺ levels, activates Protein Kinase C (PKC).

The subsequent increase in intracellular calcium and activation of PKC lead to the phosphorylation of various downstream protein targets, resulting in a cascade of cellular responses that ultimately manifest as the compound's characteristic physiological and psychoactive effects.

Gq_Signaling_Pathway DOPR DOPR HCl Receptor 5-HT2A Receptor DOPR->Receptor Binds to G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Triggers Ca_release->PKC Co-activates Cellular_Response Downstream Cellular Responses PKC->Cellular_Response Leads to

Figure 1. 5-HT₂A Receptor Gq/11 Signaling Pathway

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound and its structurally related analogs, DOM and DOET. This data is crucial for understanding the potency and selectivity of these compounds.

CompoundReceptorAssay TypeValueUnitsReference
DOPR 5-HT₂AFunctional Agonism (EC₅₀)12nM
DOM5-HT₂ABinding Affinity (Ki)533nM
DOET5-HT₂ABinding Affinity (Ki)137nM
DOM5-HT₂CBinding Affinity (Ki)~700nM
DOET5-HT₂CBinding Affinity (Ki)108nM
DOM5-HT₁ABinding Affinity (Ki)>10,000nM
DOET5-HT₁ABinding Affinity (Ki)9,727nM

Note: Data for DOPR is limited. Values for DOM and DOET are provided for comparative purposes. Ki values represent the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand.

Experimental Protocols

The characterization of compounds like this compound relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (like DOPR) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the binding affinity (Ki) of this compound at the 5-HT₂A receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human 5-HT₂A receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]Ketanserin (a 5-HT₂A antagonist).

  • Unlabeled test compound: this compound.

  • Non-specific binding control: A high concentration of a non-radiolabeled 5-HT₂A antagonist (e.g., 10 µM Ketanserin).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the 5-HT₂A receptor in a cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add a known concentration of [³H]Ketanserin and the cell membrane suspension to the wells.

    • Non-specific Binding: Add [³H]Ketanserin, the cell membrane suspension, and a high concentration of unlabeled Ketanserin.

    • Competitive Binding: Add [³H]Ketanserin, the cell membrane suspension, and varying concentrations of this compound.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) start->prepare_reagents assay_setup Set up 96-well Plate (Total, Non-specific, Competitive Binding) prepare_reagents->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Rapid Filtration (Separate Bound/Unbound) incubation->filtration washing Wash Filters filtration->washing counting Liquid Scintillation Counting (CPM) washing->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

Figure 2. General Workflow for a Radioligand Binding Assay

Inositol Monophosphate (IP1) Accumulation Assay

This is a functional assay that measures the accumulation of IP1, a downstream metabolite of IP₃. It provides a direct measure of Gq/11 pathway activation.

Objective: To determine the functional potency (EC₅₀) and efficacy of this compound as a 5-HT₂A receptor agonist.

Materials:

  • Cells stably expressing the human 5-HT₂A receptor (e.g., HEK293 or CHO cells).

  • Assay buffer.

  • Lithium chloride (LiCl) solution (to inhibit the degradation of IP1).

  • This compound at various concentrations.

  • A reference 5-HT₂A agonist (e.g., serotonin).

  • IP1 detection kit (e.g., HTRF-based).

  • Plate reader capable of detecting the assay signal (e.g., HTRF).

Procedure:

  • Cell Seeding: Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.

  • Compound Addition: Remove the culture medium and add the assay buffer containing LiCl and the various concentrations of this compound or the reference agonist.

  • Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C to allow for receptor activation and IP1 accumulation.

  • Cell Lysis and Detection: Lyse the cells and add the IP1 detection reagents according to the kit manufacturer's instructions. This typically involves a competitive immunoassay where the amount of signal is inversely proportional to the amount of IP1 produced.

  • Signal Measurement: Read the plate using a compatible plate reader.

  • Data Analysis:

    • Generate a standard curve for IP1 concentration.

    • Convert the raw data to IP1 concentrations using the standard curve.

    • Plot the IP1 concentration against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum response).

Conclusion

This compound's primary mechanism of action is as a serotonin 5-HT₂A receptor agonist, which activates the Gq/11 signaling pathway. The resulting cascade of intracellular events, including the mobilization of intracellular calcium and the activation of Protein Kinase C, underlies its psychoactive effects. While quantitative pharmacological data for this compound is not as extensive as for other related compounds, the available information, in conjunction with structure-activity relationships within the DOx family, provides a solid framework for understanding its molecular pharmacology. The experimental protocols detailed herein represent standard methodologies for the in-depth characterization of the binding and functional activity of this compound and other novel psychoactive compounds targeting the 5-HT₂A receptor. Further research is warranted to more fully elucidate the complete receptor interaction profile and downstream signaling effects of this compound.

References

An In-depth Technical Guide to the Psychoactive Properties of DOPR Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DOPR hydrochloride (2,5-Dimethoxy-4-propylamphetamine hydrochloride) is a psychoactive compound belonging to the phenethylamine (B48288) and amphetamine chemical classes, specifically categorized within the DOx series of psychedelic substances. First synthesized and described by Alexander Shulgin, DOPR is recognized for its potent hallucinogenic effects and extended duration of action.[1] This technical guide provides a comprehensive overview of the psychoactive properties of this compound, detailing its pharmacodynamics, pharmacokinetics, and behavioral effects. The information herein is intended for research, scientific, and drug development applications and is compiled from preclinical data and foundational psychedelic research literature.

Pharmacodynamics

The primary psychoactive effects of this compound are mediated through its interaction with serotonin (B10506) receptors, particularly the 5-HT2A subtype.

Receptor Interaction Profile

DOPR acts as a partial agonist at the serotonin 5-HT2A receptor, which is the principal mechanism underlying its hallucinogenic properties.[2] Its activity also extends to the 5-HT2C and 5-HT1A receptors, albeit at higher concentrations, while it exhibits very weak affinity for the 5-HT1 receptor.[1] The propyl substitution at the 4-position of the phenyl ring enhances lipophilicity, contributing to a higher affinity for the 5-HT2A receptor compared to shorter-chain analogs like DOM.[2]

Receptor SubtypeInteractionEfficacy (EC50)Reference
5-HT2A Partial Agonist12 nM (in vitro)[2]
5-HT2C AgonistHigher concentrations required[2]
5-HT1A AgonistHigher concentrations required[2]
5-HT1 -Very weak affinity[1]
Signaling Pathways

Activation of the 5-HT2A receptor by DOPR initiates a cascade of intracellular signaling events. The canonical pathway involves the Gq/G11 protein, leading to the activation of phospholipase C (PLC).[3][4][5] This, in turn, results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which modulate intracellular calcium levels and protein kinase C (PKC) activity, respectively.

Furthermore, downstream signaling includes the recruitment of β-arrestin and the phosphorylation of extracellular signal-regulated kinase (ERK), pathways that are implicated in synaptic plasticity.[2] Molecular dynamics simulations suggest that the propyl group of DOPR stabilizes its interaction within the orthosteric binding site of the 5-HT2A receptor, leading to a prolonged receptor residency time compared to DOM. This extended engagement is thought to be a key factor in DOPR's long duration of action.[2]

G DOPR This compound HT2AR 5-HT2A Receptor DOPR->HT2AR Binds to Gq_G11 Gq/G11 Protein HT2AR->Gq_G11 Activates beta_arrestin β-Arrestin Recruitment HT2AR->beta_arrestin Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Psychoactive_effects Psychoactive Effects Ca_release->Psychoactive_effects PKC_activation->Psychoactive_effects ERK_phos ERK Phosphorylation beta_arrestin->ERK_phos Synaptic_plasticity Synaptic Plasticity ERK_phos->Synaptic_plasticity Synaptic_plasticity->Psychoactive_effects

This compound 5-HT2A Receptor Signaling Pathway

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by good oral bioavailability and a long elimination half-life, consistent with its prolonged psychoactive effects.

ParameterValueSpeciesReference
Oral Bioavailability 68%Rodents[2]
Time to Peak Plasma Concentration (Tmax) 90-120 minutesRodents[2]
Cerebrospinal Fluid Penetration 22% of plasma levelsRodents[2]
Elimination Half-life (t½) 14-18 hoursRodents[2]
Metabolism O-demethylation of the 2-methoxy group via CYP2D6-[2]
Primary Metabolite 5-methoxy-4-propylamphetamine-[2]
Excretion 55% as glucuronidated metabolites in urine, 30% unchanged in feces-[2]

Behavioral Effects in Preclinical Models

Preclinical studies in rodents have been instrumental in characterizing the psychoactive properties of this compound. Two key assays are the head-twitch response (HTR) and the progressive ratio breakpoint task (PRBT).

Hallucinogenic-like Effects: The Head-Twitch Response (HTR)

The head-twitch response in rodents is a widely accepted behavioral proxy for hallucinogenic potential in humans and is mediated by 5-HT2A receptor activation.[1] DOPR induces the HTR in a dose-dependent manner.

Dose (mg/kg)HTR FrequencyReference
0.1 8.4 ± 1.1[2]
Pro-motivational Effects: The Progressive Ratio Breakpoint Task (PRBT)

The PRBT is used to assess motivation by measuring the effort an animal is willing to exert to receive a reward. Studies have shown that low, sub-hallucinogenic doses of DOPR can enhance motivation, particularly in subjects with low baseline performance.[2]

Dose (mg/kg)PRBT Improvement (%) in Low PerformersReference
0.0106 +42[2]
0.032 +67[2]

This effect is correlated with an increase in striatal dopamine (B1211576) release, suggesting modulation of the mesolimbic pathway.[2]

Human Psychoactive Effects (Shulgin's Reports)

Alexander Shulgin's qualitative reports in his book PiHKAL provide the primary description of DOPR's effects in humans.

ParameterDescriptionReference
Dosage 2.5 - 5.0 mg (oral)
Duration 20 - 30 hours
Onset Very slow, taking up to 3 hours to manifest
Subjective Effects Alterations in thought processes, visual distortions, closed-eye imagery, insomnia. Described as a "heavy-duty psychedelic".

Experimental Protocols

Synthesis of this compound (Adapted from PiHKAL)

The synthesis of this compound involves the reaction of 2,5-dimethoxy-4-(n)-propylbenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene (B7858105).

G start 2,5-dimethoxy-4-(n)-propylbenzaldehyde step1 React with Nitroethane (Ammonium Acetate (B1210297), Reflux) start->step1 intermediate 2,5-dimethoxy-beta-nitro-4-propylstyrene step1->intermediate step2 Reduce with Lithium Aluminum Hydride (LAH) in Anhydrous Diethyl Ether intermediate->step2 product_base 2,5-dimethoxy-4-(n)-propylamphetamine (DOPR base) step2->product_base step3 Dissolve in Anhydrous Diethyl Ether Saturate with Anhydrous HCl gas product_base->step3 final_product This compound step3->final_product

Synthesis Workflow for this compound

Protocol:

  • A solution of 13 g of 2,5-dimethoxy-4-(n)-propylbenzaldehyde in 100 mL of nitromethane (B149229) with 1.3 g of anhydrous ammonium (B1175870) acetate is heated at reflux for 1 hour.

  • The solvent is removed under vacuum to yield the intermediate, 2,5-dimethoxy-beta-nitro-4-propylstyrene.

  • A solution of the nitrostyrene in anhydrous diethyl ether is added to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether.

  • The reaction mixture is refluxed, and then the excess hydride is decomposed with water.

  • The resulting solids are removed by filtration, and the aqueous phase is washed with diethyl ether.

  • The pH of the aqueous phase is adjusted to >9 with aqueous NaOH, and the product is extracted with diethyl ether.

  • The solvent is removed, and the residue is dissolved in anhydrous diethyl ether and saturated with anhydrous HCl gas to precipitate this compound.

  • The resulting white crystalline powder is collected by filtration.

Head-Twitch Response (HTR) Assay

Objective: To quantify the hallucinogen-like effects of this compound in mice.

Materials:

  • Male C57BL/6J mice

  • This compound dissolved in saline

  • Observation chambers

  • Video recording equipment

Procedure:

  • Acclimate mice to the testing room for at least 60 minutes.

  • Administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection.

  • Immediately place the mouse in an individual observation chamber.

  • Record the behavior of the mouse for a predetermined period (e.g., 30-60 minutes).

  • Two trained observers, blind to the treatment condition, score the number of head twitches. A head twitch is defined as a rapid, side-to-side rotational movement of the head.

  • Analyze the data by comparing the number of head twitches in the DOPR-treated groups to the vehicle control group.

G acclimation Acclimation (60 min) injection Drug Administration (DOPR or Vehicle) acclimation->injection observation Behavioral Observation (e.g., 30-60 min) injection->observation scoring Manual Scoring (Blind Observers) observation->scoring analysis Data Analysis scoring->analysis G food_restriction Food Restriction training Operant Training (Fixed Ratio) food_restriction->training drug_admin Drug Administration (DOPR or Vehicle) training->drug_admin pr_test Progressive Ratio Test drug_admin->pr_test breakpoint_determination Breakpoint Determination pr_test->breakpoint_determination data_analysis Data Analysis breakpoint_determination->data_analysis

References

An In-depth Technical Guide on the Receptor Binding Profile of Naltrindole Hydrochloride, a Selective Delta-Opioid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Naltrindole (B39905) hydrochloride is a highly potent and selective non-peptide antagonist for the delta-opioid receptor (DOPR), also known as the δ-opioid receptor.[1][2][3] Its selectivity makes it an invaluable tool in biomedical research for elucidating the physiological and pathological roles of the delta-opioid system.[1] This technical guide provides a comprehensive overview of the receptor binding profile of naltrindole, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathways.

Quantitative Receptor Binding Profile of Naltrindole

The selectivity of naltrindole for the delta-opioid receptor over the mu (μ) and kappa (κ) opioid receptors is a key feature of its pharmacological profile. This selectivity is quantified by comparing its binding affinity (Ki) at each receptor subtype. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeLigandKi (nM)Species/TissueReference
Delta (δ) Naltrindole0.02 - 0.09Rat Brain, Guinea Pig Brain[3][4]
Mu (μ) Naltrindole8.1 - 64Rat Brain, Cloned Receptors[4][5]
Kappa (κ) Naltrindole2.7 - 66Rat Brain, Cloned Receptors[4][5]

Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue preparation.

Based on these values, naltrindole exhibits a significantly higher affinity for the delta-opioid receptor, with selectivity ratios (Ki μ / Ki δ and Ki κ / Ki δ) often in the hundreds. For instance, one study reported 223- and 346-fold greater activity at δ than at μ and κ opioid receptors, respectively.

Experimental Protocols

A thorough characterization of a ligand's receptor binding profile involves multiple in vitro assays. Below are detailed methodologies for key experiments used to evaluate naltrindole.

This assay directly measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of naltrindole at opioid receptor subtypes.

Materials:

  • Membrane Preparations: Cell membranes from tissues or cell lines expressing the opioid receptor of interest (e.g., rat brain homogenate, CHO cells expressing human δ, μ, or κ receptors).

  • Radioligand: A tritiated ligand that binds to the target receptor with high affinity and specificity (e.g., [3H]naltrindole for DOPR, [3H]DAMGO for MOPR, [3H]U69,593 for KOPR).

  • Test Ligand: Naltrindole hydrochloride.

  • Non-specific Binding Control: A high concentration of a non-labeled ligand to saturate all specific binding sites (e.g., 10 µM naloxone).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Filtration System: A cell harvester and glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Prepare serial dilutions of naltrindole hydrochloride.

  • In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of naltrindole or the non-specific binding control.

  • Incubate the mixture to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).[2]

  • Terminate the reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 (the concentration of naltrindole that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This functional assay measures the activation of G proteins coupled to the receptor upon agonist binding. As an antagonist, naltrindole would be tested for its ability to block agonist-stimulated [35S]GTPγS binding.

Objective: To determine the functional antagonism of naltrindole at the delta-opioid receptor.

Materials:

  • Membrane Preparations: As described for the radioligand binding assay.

  • [35S]GTPγS: A non-hydrolyzable GTP analog.

  • GDP: To enhance the signal-to-noise ratio.

  • Agonist: A known DOPR agonist (e.g., DPDPE or SNC80).

  • Test Antagonist: Naltrindole hydrochloride.

  • Assay Buffer: Typically containing 50 mM Tris-HCl, MgCl2, and NaCl.[6]

  • Filtration System and Scintillation Counter.

Procedure:

  • Prepare serial dilutions of naltrindole hydrochloride.

  • Pre-incubate the membrane preparation with the desired concentrations of naltrindole.

  • Add a fixed concentration of the DOPR agonist.

  • Initiate the binding reaction by adding [35S]GTPγS and GDP.

  • Incubate the mixture at 30°C for 60 minutes.[6]

  • Terminate the assay by rapid filtration.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity using a scintillation counter.

  • Analyze the data by plotting the agonist-stimulated [35S]GTPγS binding in the presence of different concentrations of naltrindole to determine its inhibitory potency (IC50 or Kb).

Delta-opioid receptors are typically coupled to Gi/Go proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]

Objective: To assess the ability of naltrindole to antagonize agonist-induced inhibition of cAMP production.

Materials:

  • Whole Cells: A cell line expressing the delta-opioid receptor (e.g., CHO-DOPR cells).

  • Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.

  • Agonist: A known DOPR agonist.

  • Test Antagonist: Naltrindole hydrochloride.

  • cAMP Assay Kit: Commercially available kits (e.g., HTRF, ELISA) for measuring cAMP levels.

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with varying concentrations of naltrindole.

  • Add a fixed concentration of the DOPR agonist.

  • Stimulate the cells with forskolin.

  • Incubate for a specified period (e.g., 15-30 minutes).

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

  • Analyze the data to determine the extent to which naltrindole reverses the agonist-induced decrease in cAMP levels.

Visualizations

DOPR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Naltrindole Naltrindole (Antagonist) DOPR Delta-Opioid Receptor (DOPR) Naltrindole->DOPR Blocks Agonist Agonist (e.g., Enkephalin) Agonist->DOPR Activates G_protein Gi/o Protein (αβγ) DOPR->G_protein Activates Beta_arrestin β-Arrestin DOPR->Beta_arrestin Recruits G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Ca2+ Channels G_beta_gamma->Ca_channel Inhibits K_channel GIRK Channels (K+) G_beta_gamma->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates ERK ERK/MAPK Pathway Beta_arrestin->ERK Activates

Caption: Canonical signaling pathways of the delta-opioid receptor.

Radioligand_Workflow start Start prep_reagents Prepare Reagents: - Membrane homogenate - Radioligand ([3H]-ligand) - Naltrindole dilutions - Assay buffer start->prep_reagents assay_setup Assay Setup (96-well plate): 1. Total Binding (Membrane + [3H]-ligand) 2. Non-specific (Membrane + [3H]-ligand + excess cold ligand) 3. Competition (Membrane + [3H]-ligand + Naltrindole) prep_reagents->assay_setup incubation Incubate to Equilibrium (e.g., 60-90 min at 25°C) assay_setup->incubation filtration Rapid Filtration (Separate bound from free radioligand) incubation->filtration washing Wash Filters (3x with ice-cold buffer) filtration->washing counting Scintillation Counting (Measure radioactivity) washing->counting analysis Data Analysis: - Calculate specific binding - Non-linear regression (IC50) - Cheng-Prusoff equation (Ki) counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

References

An In-depth Technical Guide on the Solubility of Doxapram Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information pertains to Doxapram hydrochloride. Initial searches for "DOPR hydrochloride" yielded limited results for a compound with that specific abbreviation, but substantial data exists for Doxapram hydrochloride, a common respiratory stimulant. It is presumed that "DOPR" was a typographical error for Doxapram.

This technical guide provides a comprehensive overview of the solubility of Doxapram hydrochloride in various solvents, intended for researchers, scientists, and professionals in drug development.

Solubility Profile of Doxapram Hydrochloride

Doxapram hydrochloride is a white to off-white crystalline powder. Its solubility is a critical factor in its formulation for therapeutic use, primarily as a respiratory stimulant. The following tables summarize the available quantitative and qualitative solubility data.

Quantitative Solubility Data

SolventSolubilityConditions
Dimethyl Sulfoxide (DMSO)≥20.05 mg/mL[1]With gentle warming
Dimethyl Sulfoxide (DMSO)50 mg/mL[2]Sonication is recommended
Water≥14.27 mg/mL[1]With ultrasonic treatment
Ethanol≥14.6 mg/mL[1]-
Ethanol50 mg/mL[2]Sonication is recommended
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL[2]Sonication is recommended

Qualitative Solubility Data

SolventQualitative Solubility
WaterSparingly soluble[3][4], Slightly Soluble[5]
MethanolFreely soluble[3], Slightly Soluble[5]
Ethanol (95%)Sparingly soluble[3]
Acetic Acid (100%)Freely soluble[3]
Acetic AnhydrideSparingly soluble[3]
Diethyl EtherPractically insoluble[3]
ChloroformSparingly soluble[4]

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for the cited solubility data of Doxapram hydrochloride are not exhaustively available in the public domain, a general methodology based on standard laboratory practices for solubility assessment, such as the saturation shake-flask method, can be outlined.

General Protocol: Saturation Shake-Flask Method

  • Preparation of Solvent: Prepare the desired solvent (e.g., water, ethanol, DMSO) of a specific grade and purity. For aqueous solutions, prepare buffers at the desired pH (e.g., 1.2, 4.5, 6.8) to determine pH-dependent solubility. The temperature of the solvent should be controlled, typically at 25°C or 37°C.

  • Addition of Solute: Add an excess amount of Doxapram hydrochloride to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The excess solid is necessary to ensure that a saturated solution is achieved.

  • Equilibration: Agitate the mixture at a constant temperature for a predetermined period to allow it to reach equilibrium. This is often done using an orbital shaker or a magnetic stirrer. The time to reach equilibrium can vary and may need to be determined experimentally, but typically ranges from 24 to 72 hours.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation, filtration (using a filter that does not adsorb the compound), or a combination of both.

  • Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent. The concentration of Doxapram hydrochloride in the diluted sample is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a spectrophotometric method.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.

Visualizations: Signaling Pathway and Experimental Workflow

Mechanism of Action of Doxapram Hydrochloride

Doxapram hydrochloride functions as a respiratory stimulant. Its primary mechanism involves the inhibition of potassium channels, specifically the TASK-1 and TASK-3 two-pore domain potassium channels. It also acts on peripheral carotid chemoreceptors.

cluster_0 Doxapram Hydrochloride Action Doxapram_HCl Doxapram Hydrochloride Peripheral_Chemoreceptors Peripheral Carotid Chemoreceptors Doxapram_HCl->Peripheral_Chemoreceptors stimulates TASK_Channels TASK-1 & TASK-3 Potassium Channels Doxapram_HCl->TASK_Channels inhibits Respiratory_Center Central Respiratory Centers (Medulla) Peripheral_Chemoreceptors->Respiratory_Center signals to TASK_Channels->Respiratory_Center modulates Respiratory_Stimulation Increased Respiration Respiratory_Center->Respiratory_Stimulation

Caption: Simplified signaling pathway of Doxapram Hydrochloride.

Generalized Experimental Workflow for Solubility Measurement

The following diagram illustrates a typical workflow for determining the solubility of a compound like Doxapram hydrochloride using the shake-flask method.

Start Start Add_Excess Add Excess Doxapram HCl to Solvent Start->Add_Excess Equilibrate Agitate at Constant Temperature (24-72h) Add_Excess->Equilibrate Separate Separate Solid and Liquid Phases (Centrifuge/Filter) Equilibrate->Separate Sample Collect Supernatant Separate->Sample Analyze Analyze Concentration (e.g., HPLC) Sample->Analyze End End Analyze->End

Caption: General workflow for solubility determination.

References

Safeguarding Research: A Technical Guide to Handling DOPR Hydrochloride Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential handling and safety precautions for DOPR hydrochloride powder. Given the potent nature of this psychoactive amphetamine-class compound, stringent adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This document outlines the core principles of risk mitigation, from hazard identification to emergency response, and offers detailed experimental procedures for safe handling.

Hazard Identification and Risk Assessment

As an analogue, SNC80, a selective non-peptide delta-opioid agonist, is considered hazardous, with warnings against ingestion, inhalation, and contact with eyes, skin, or clothing.[4] Similar precautions are essential for this compound.

Summary of Key Data

A collection of relevant quantitative data for this compound is presented below. The absence of specific toxicological data underscores the need for a highly precautionary approach.

PropertyValueSource
Chemical Name 2,5-dimethoxy-α-methyl-4-propyl-benzeneethanamine, monohydrochloride[1]
CAS Number 53581-55-8[1][5]
Molecular Formula C14H23NO2 • HCl[1]
Formula Weight 273.8 g/mol [1]
Appearance Crystalline solid[1]
Purity ≥98%[1]
Storage -20°C[1][2]
Stability ≥ 5 years (at -20°C)[1]
Solubility DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml[1]

Engineering Controls and Personal Protective Equipment (PPE)

The primary strategy for safely handling potent powders like this compound is the implementation of robust engineering controls to minimize exposure. Personal Protective Equipment serves as a critical secondary barrier.

Engineering Controls
  • Containment: All manipulations of this compound powder, especially weighing and reconstitution, must be performed within a certified containment system. A ventilated balance enclosure (VBE) or a glovebox isolator is highly recommended.[6][7] These systems are designed to maintain negative pressure and are equipped with high-efficiency particulate air (HEPA) filters to capture airborne particles.

  • Ventilation: The laboratory should be well-ventilated with a system that directs airflow away from personnel.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound:

  • Respiratory Protection: A NIOSH-approved respirator with P100 cartridges is essential to prevent inhalation of the powder.

  • Eye and Face Protection: Chemical safety goggles and a face shield must be worn to protect against accidental splashes or aerosol generation.

  • Hand Protection: Double-gloving with nitrile gloves is required. Gloves should be changed frequently, especially if contamination is suspected.

  • Body Protection: A disposable, solid-front laboratory coat or coveralls, along with dedicated shoe covers, should be worn to prevent skin contact and contamination of personal clothing.

Safe Handling Workflow for Potent Compounds cluster_Prep Preparation cluster_Handling Powder Handling cluster_Post Post-Handling Risk_Assessment Conduct Risk Assessment Select_Controls Select Engineering Controls (e.g., VBE, Isolator) Risk_Assessment->Select_Controls Determines Don_PPE Don Appropriate PPE Select_Controls->Don_PPE Informs Weigh_Powder Weigh Powder in Containment System Don_PPE->Weigh_Powder Reconstitute Reconstitute Powder Weigh_Powder->Reconstitute Decontaminate Decontaminate Surfaces and Equipment Reconstitute->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Dispose_Waste Dispose of Waste as Hazardous Doff_PPE->Dispose_Waste

A typical workflow for the safe handling of potent compounds.

Detailed Experimental Protocol: Weighing and Solubilizing this compound Powder

This protocol outlines a safe procedure for accurately weighing and preparing a stock solution of this compound.

Materials:

  • This compound powder in a sealed container

  • Ventilated Balance Enclosure (VBE) or glovebox

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Appropriate solvent (e.g., DMSO, DMF)

  • Vortex mixer

  • Pipettes and sterile, sealed vials for stock solution

Procedure:

  • Preparation:

    • Ensure the VBE or glovebox is certified and functioning correctly.

    • Decontaminate the interior surfaces of the containment system.

    • Place all necessary materials inside the containment system before starting.

    • Don all required PPE as described in Section 2.

  • Weighing:

    • Carefully open the container of this compound inside the VBE.

    • Using a clean spatula, transfer a small amount of powder to the weighing paper or boat on the analytical balance.

    • To minimize aerosol generation, avoid dropping the powder from a height.

    • Once the desired weight is achieved, securely close the primary container.

  • Solubilization:

    • Carefully transfer the weighed powder into a pre-labeled, sterile vial.

    • Using a calibrated pipette, add the appropriate volume of solvent to the vial.

    • Securely cap the vial.

    • Gently swirl the vial to initiate dissolution. If necessary, use a vortex mixer at a low speed to ensure complete solubilization.

  • Cleanup and Waste Disposal:

    • All disposable materials that have come into contact with this compound (e.g., weighing paper, gloves, pipette tips) must be considered hazardous waste.

    • Place all contaminated waste into a designated, sealed hazardous waste container located within the containment system.

    • Decontaminate all surfaces and equipment with an appropriate solvent or cleaning agent.

Emergency Response for Potent Powder Spill cluster_Immediate Immediate Actions cluster_Response Spill Response (Trained Personnel Only) cluster_FollowUp Follow-Up Evacuate Evacuate Immediate Area Alert Alert Others and Lab Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Don_PPE Don Full PPE (including respirator) Isolate->Don_PPE Contain Cover Spill with Absorbent Material Don_PPE->Contain Clean Wet-Wipe Spill Area (moving inward) Contain->Clean Dispose Dispose of all materials as Hazardous Waste Clean->Dispose Report Report Incident to Safety Officer Dispose->Report Review Review Procedures to Prevent Recurrence Report->Review

A logical diagram for responding to a potent powder spill.

Spill and Emergency Procedures

In the event of a spill, immediate and decisive action is crucial.

  • Small Spills (within a containment system):

    • Decontaminate the area using a wet wipe or absorbent pad saturated with an appropriate solvent.

    • Place all cleanup materials in a sealed hazardous waste bag.

    • Wipe down the entire interior of the containment system.

  • Large Spills (outside of a containment system):

    • Evacuate: Immediately evacuate the area.

    • Alert: Notify colleagues and the laboratory supervisor.

    • Isolate: Restrict access to the contaminated area.

    • Report: Contact the institution's environmental health and safety (EHS) office.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Waste Disposal

All waste generated from the handling of this compound, including empty containers, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste in accordance with institutional and regulatory guidelines.

By implementing these stringent safety measures, researchers can mitigate the risks associated with handling potent compounds like this compound, ensuring a safe and productive research environment.

References

An In-depth Technical Guide to the Research Applications of CAS Number 53581-55-8 (DOPR Hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the research applications of the compound with CAS number 53581-55-8, chemically known as 2,5-Dimethoxy-4-propylamphetamine (B12754582) hydrochloride (DOPR hydrochloride). DOPR is a psychedelic phenethylamine (B48288) and a potent serotonin (B10506) 5-HT₂A receptor agonist. This document details its primary research applications, particularly in the investigation of motivational behaviors and as a tool to understand the pharmacology of psychedelic compounds. It includes a summary of its pharmacodynamics, detailed experimental protocols for key behavioral assays, an overview of its principal signaling pathway, and a discussion of its forensic analysis and chemical synthesis.

Introduction

This compound is a substituted amphetamine with known hallucinogenic properties.[1][2] Structurally, it is an analog of DOM (2,5-dimethoxy-4-methylamphetamine), with a propyl group replacing the methyl group at the 4-position of the phenyl ring.[2][3] This modification enhances its lipophilicity and is believed to contribute to its potency and long duration of action.[3] Primarily utilized as an analytical reference standard in forensic and research settings, recent studies have highlighted its potential in neuroscience research, particularly in modulating motivational states at sub-hallucinogenic doses.[4]

Pharmacodynamics and Quantitative Data

DOPR's primary mechanism of action is as an agonist at serotonin 5-HT₂ receptors, with a high affinity for the 5-HT₂A subtype.[2][3] Its psychedelic effects are mediated through the activation of these receptors.[2]

ParameterValueReceptor/SystemNotes
EC₅₀ 12 nM5-HT₂A ReceptorIn vitro measure of agonist potency.[3]
Psychedelic Effects (HTR) ≥0.1 mg/kg5-HT₂A Receptor (in vivo, mice)The head-twitch response (HTR) is a behavioral proxy for psychedelic effects.[4]
Pro-motivational Effects (PRBT) ≥0.0106 mg/kg(in vivo, mice)Effective in mice with low baseline motivation in the progressive ratio breakpoint task.[4]
Oral Dose (Human) 2.5 - 5 mg-As reported by Alexander Shulgin.[2]
Duration of Action (Human) 20 - 30 hours-As reported by Alexander Shulgin.[2]

Table 1: Pharmacological and Behavioral Data for DOPR

Key Research Applications

Investigation of Motivational Behavior

A recent study by Noback et al. (2025) has demonstrated that low, sub-hallucinogenic doses of DOPR can increase effortful motivation in mice with low baseline performance.[4] This suggests a potential therapeutic application for DOPR or similar compounds in treating conditions characterized by amotivation, such as depression. The key experimental paradigm used in this research is the Progressive Ratio Breakpoint Task (PRBT) .

Model for Psychedelic Drug Research

As a potent 5-HT₂A agonist, DOPR serves as a valuable tool for studying the mechanisms of action of psychedelic drugs. The Head-Twitch Response (HTR) in rodents is a well-established behavioral assay used to screen for psychedelic-like activity and to investigate the role of the 5-HT₂A receptor in these effects.[1][2]

Signaling Pathways

The primary signaling cascade initiated by DOPR's activation of the 5-HT₂A receptor is through the Gq/11 G-protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events trigger a cascade of downstream cellular responses.

Gq_Signaling_Pathway DOPR DOPR HTR2A 5-HT2A Receptor DOPR->HTR2A Gq11 Gq/11 HTR2A->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca2+ ER->Ca2 releases Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream

DOPR-activated 5-HT2A Gq/11 signaling pathway.

Experimental Protocols

Progressive Ratio Breakpoint Task (PRBT) for Motivational Assessment in Mice

This protocol is adapted from standard procedures used to assess the motivational properties of drugs.[5][6][7]

PRBT_Workflow cluster_setup Apparatus and Setup cluster_training Training Phase cluster_testing Testing Phase OperantChamber Operant Conditioning Chamber (with lever/nose-poke and reward dispenser) FoodRestriction Food Restriction (to ~85-90% of free-feeding body weight) FR1 Fixed Ratio 1 (FR1) Training (1 response = 1 reward) FoodRestriction->FR1 FR5 Fixed Ratio 5 (FR5) Training (5 responses = 1 reward) FR1->FR5 Stability Stable performance achieved FR5->Stability DrugAdmin DOPR or Vehicle Administration (e.g., intraperitoneal injection) Stability->DrugAdmin PR_Session Progressive Ratio Session (response requirement increases exponentially) DrugAdmin->PR_Session Breakpoint Breakpoint Measurement (last completed ratio) PR_Session->Breakpoint HTR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Magnet Attach a small magnet to the mouse's head (under anesthesia) Recovery Allow for a recovery period (1-2 weeks) Magnet->Recovery DrugAdmin DOPR or Vehicle Administration (e.g., intraperitoneal injection) Recovery->DrugAdmin Chamber Place mouse in a cylinder surrounded by a magnetometer coil DrugAdmin->Chamber Recording Record head movements for a set duration (e.g., 30 minutes) Chamber->Recording SignalProcessing Process the magnetometer signal (filtering and digitization) Recording->SignalProcessing HTR_Count Quantify the number of head twitches SignalProcessing->HTR_Count

References

2,5-Dimethoxy-4-propylamphetamine hydrochloride pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Pharmacology of 2,5-Dimethoxy-4-propylamphetamine (B12754582) Hydrochloride (DOPR)

Introduction

2,5-Dimethoxy-4-propylamphetamine (DOPR), a member of the DOx family of psychedelic phenethylamines, is a structural analog of DOM (2,5-dimethoxy-4-methylamphetamine). First synthesized and described by Alexander Shulgin, DOPR is distinguished by the substitution of a propyl group for the methyl group at the 4-position of the phenyl ring.[1][2] This modification significantly influences its pharmacological profile, particularly its potency and duration of action.[2][3] This technical guide provides a comprehensive overview of the pharmacology of DOPR hydrochloride, focusing on its pharmacodynamics, pharmacokinetics, and the experimental methodologies used for its characterization. It is intended for researchers, scientists, and professionals in the field of drug development.

Pharmacodynamics

Pharmacodynamics describes the biochemical and physiological effects of a drug on the body. DOPR's primary effects are mediated through its interaction with the serotonergic system.

Mechanism of Action

DOPR functions as a potent agonist at serotonin (B10506) 5-HT₂ receptors, with a notable affinity for the 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂C subtypes.[1][4] The psychedelic effects are primarily attributed to its partial agonism at the 5-HT₂ₐ receptor.[2][5] The 4-propyl substitution enhances the molecule's lipophilicity, which is believed to improve receptor binding affinity and facilitate its passage across the blood-brain barrier when compared to analogs with shorter alkyl chains.[1][2] In contrast to its high affinity for 5-HT₂ receptors, DOPR demonstrates very weak affinity for the 5-HT₁ receptor subtype.[1][4]

Receptor Binding and Functional Potency

Quantitative in vitro studies have been conducted to determine DOPR's potency at its primary target. These findings are crucial for understanding its structure-activity relationship (SAR) within the DOx class of compounds.

ParameterReceptorValueSpecies/AssayReference
EC₅₀ 5-HT₂ₐ12 nMIn vitro[2]
Potency Range 5-HT₂ₐ1 - 9 nMIn vitro functional assays[5][6]
Signaling Pathways

Activation of the 5-HT₂ₐ receptor by DOPR initiates a cascade of intracellular signaling events. This process is not limited to a single pathway and involves both G-protein-dependent and independent mechanisms.

  • Gq/11 Pathway: Canonically, the 5-HT₂ₐ receptor couples to the Gq/11 G-protein. Upon agonist binding, this leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates protein kinase C (PKC).

  • β-Arrestin Pathway: Beyond G-protein coupling, evidence suggests that DOPR-mediated 5-HT₂ₐ activation also leads to the recruitment of β-arrestin.[2] This can initiate a separate wave of signaling, including the phosphorylation of extracellular signal-regulated kinase (ERK), a pathway implicated in synaptic plasticity.[2]

Gq_Signaling_Pathway cluster_cytosol Cytosol Receptor 5-HT₂ₐ Receptor Gq Gαq/11 Receptor->Gq Activates bArrestin β-Arrestin Receptor->bArrestin Recruits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC ERK ERK Phosphorylation bArrestin->ERK DOPR DOPR DOPR->Receptor Binds

Caption: 5-HT₂ₐ receptor signaling cascade initiated by DOPR.
In Vivo Pharmacological Effects

Preclinical studies in rodent models provide insight into the behavioral and physiological effects of DOPR.

EffectModelDose RangeOutcomeReference(s)
Psychedelic-like Mouse Head-Twitch Response (HTR)≥ 0.1 mg/kgInduces head-twitch behavior, a proxy for hallucinogenic potential. More potent but less efficacious than DOM.[1][4][7]
Motivational Mouse Progressive Ratio Breakpoint Task (PRBT)0.0106 - 0.032 mg/kgIncreases effortful motivation specifically in low-performing animals.[2][7]
Locomotor Activity Rodent modelsDose-dependentHyperlocomotion at lower doses; hypolocomotion at higher doses.[1][4]
Thermoregulation Rodent modelsHigher dosesInduces hypothermia.[1][4]

Pharmacokinetics

Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).

ADME Profile

DOPR is characterized by its slow onset and exceptionally long duration of action, which are key differentiators from other classic psychedelics.[1]

ParameterDescriptionValue / PathwayReference(s)
Administration RouteOral[1]
Onset of Action Time to effectVery Slow[1]
Duration of Action Total time of effects20 - 30 hours[1]
Distribution CNS PenetrationReadily crosses the blood-brain barrier; highest brain/plasma ratio among DOM homologues.[1]
Metabolism Primary EnzymeCytochrome P450 2D6 (CYP2D6)[2][8]
Primary ReactionO-demethylation of the 2-methoxy group[2]
Primary Metabolite5-methoxy-4-propylamphetamine[2]
Elimination Half-life (t₁/₂) Rodent models14 - 18 hours[2]
Excretion Routes55% as glucuronidated metabolites in urine; 30% unchanged in feces.[2]

Experimental Protocols

The characterization of DOPR's pharmacology relies on a suite of standardized in vitro and in vivo assays.

In Vitro Receptor Affinity and Function
  • Objective: To determine the binding affinity (Ki) and functional potency (EC₅₀) of DOPR at target receptors.

  • Methodology (General Protocol):

    • Cell Culture: Use cell lines (e.g., HEK293) stably expressing the human receptor of interest (e.g., 5-HT₂ₐ).

    • Binding Assay (Affinity):

      • Prepare cell membrane homogenates.

      • Perform competitive radioligand binding assays using a known radiolabeled antagonist (e.g., [³H]ketanserin for 5-HT₂ₐ).

      • Incubate membranes with the radioligand and varying concentrations of DOPR.

      • Measure the displacement of the radioligand to calculate the inhibition constant (Ki).

    • Functional Assay (Potency):

      • For Gq-coupled receptors, measure second messenger accumulation (e.g., IP₁ accumulation using an HTRF assay or intracellular calcium flux using a fluorescent probe like Fura-2).

      • Plate whole cells and stimulate with a range of DOPR concentrations.

      • Measure the response to generate a dose-response curve and calculate the EC₅₀ and Emax values.

In Vivo Behavioral Assessment
  • Objective: To assess the psychedelic-like and motivational effects of DOPR in animal models.

  • Methodology (Protocols):

    • Head-Twitch Response (HTR) Assay:

      • Animals: C57BL/6J mice are commonly used.

      • Procedure: Following a habituation period in an observation chamber, administer this compound (or vehicle control) via intraperitoneal (i.p.) or oral (p.o.) route.

      • Data Collection: Record the number of head twitches (rapid, involuntary head movements) over a defined period (e.g., 60 minutes). The dose at which a significant increase in HTR is observed is determined.[7]

    • Progressive Ratio Breakpoint Task (PRBT):

      • Animals: Mice trained to perform an operant task (e.g., lever pressing) for a food reward.

      • Procedure: The task requirement (e.g., number of lever presses) for each subsequent reward increases progressively. The "breakpoint" is the final ratio completed before the animal ceases to respond, serving as a measure of effortful motivation.

      • Data Collection: Administer low ("micro") doses of DOPR and measure the change in the breakpoint relative to baseline or vehicle control.[2][7]

Behavioral_Workflow cluster_setup Experimental Setup cluster_testing Testing Phase cluster_analysis Data Analysis Acclimation Animal Acclimation (Housing & Handling) Baseline Baseline Training (for PRBT) Acclimation->Baseline Grouping Assign to Groups (Vehicle, DOPR Doses) Baseline->Grouping Admin Drug Administration (i.p. or p.o.) Grouping->Admin HTR HTR Assay (Record Head Twitches) Admin->HTR PRBT PRBT Assay (Measure Breakpoint) Admin->PRBT Stats Statistical Analysis (e.g., ANOVA) HTR->Stats PRBT->Stats Results Determine Potency (ED₅₀) & Efficacy Stats->Results

Caption: Workflow for in vivo behavioral assessment of DOPR.
Bioanalytical Quantification

  • Objective: To reliably detect and quantify DOPR and its metabolites in biological matrices (e.g., plasma, brain tissue).

  • Methodology (UHPLC-QTOF-MS):

    • Sample Preparation: Perform protein precipitation and/or solid-phase extraction (SPE) on the biological matrix to isolate the analyte.

    • Chromatography: Use an ultra-high-performance liquid chromatography (UHPLC) system with a suitable column (e.g., C18) to separate DOPR from other matrix components.

    • Mass Spectrometry: Employ a quadrupole time-of-flight mass spectrometer (QTOF-MS) for detection.

    • Identification: Confirm the presence of DOPR by matching the retention time and high-resolution mass-to-charge ratio (m/z) of the precursor ion (m/z 238.154 for [M+H]⁺) and its characteristic product ions (e.g., m/z 121.065, m/z 91.054).[2]

Modulation of Mesolimbic Dopamine (B1211576)

While DOPR is a primary serotonergic agent, its behavioral effects, particularly on motivation, are linked to downstream modulation of the dopaminergic system. Microdialysis studies in rodents have shown that the improvements in PRBT performance following low-dose DOPR administration correlate with an increase in striatal dopamine release.[2] This suggests an indirect mechanism where activation of 5-HT₂ₐ receptors on neurons that project to or within the ventral tegmental area (VTA) or nucleus accumbens (NAc) modulates the activity of the mesolimbic dopamine pathway.

Sero_Dopa_Interaction cluster_serotonin Serotonergic System cluster_dopamine Mesolimbic Dopamine Pathway DOPR DOPR SeroNeuron Serotonergic Neuron (e.g., from Raphe) DOPR->SeroNeuron Activates ModNeuron Modulatory Interneuron (e.g., Glutamatergic/GABAergic) SeroNeuron->ModNeuron 5-HT release activates 5-HT₂ₐ Receptors on VTA Dopaminergic Neuron (in VTA) NAc Dopamine Release (in NAc) VTA->NAc Increases Behavior Increased Motivational Behavior NAc->Behavior Leads to ModNeuron->VTA Modulates Firing

Caption: Hypothesized interaction between DOPR and the mesolimbic pathway.

Conclusion

2,5-Dimethoxy-4-propylamphetamine hydrochloride is a potent, long-acting psychedelic with primary agonist activity at 5-HT₂ class receptors. Its unique pharmacological profile is defined by high potency, a slow onset, an extended duration of action, and a distinct separation between doses that elicit pro-motivational effects and those that induce psychedelic-like responses in preclinical models. The detailed characterization of its receptor interactions, signaling cascades, and metabolic pathways provides a solid foundation for its use as a tool in neuroscience research and for the potential development of novel therapeutics.

References

DOPR Hydrochloride Analytical Reference Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DOPR hydrochloride (2,5-dimethoxy-α-methyl-4-propyl-benzeneethanamine, monohydrochloride) is a psychoactive compound belonging to the phenethylamine (B48288) and amphetamine classes.[1] It is recognized for its hallucinogenic properties and is categorized as a serotonergic psychedelic.[1] This technical guide provides an in-depth overview of the analytical reference standard for this compound, including its physicochemical properties, proposed analytical methodologies, and its primary mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of serotonergic compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This information is critical for the accurate preparation of standards, development of analytical methods, and interpretation of experimental results.

PropertyValueReference(s)
Chemical Name 2,5-dimethoxy-α-methyl-4-propyl-benzeneethanamine, monohydrochloride[1][2]
CAS Number 53581-55-8[1][2]
Molecular Formula C₁₄H₂₃NO₂ • HCl[1][2]
Formula Weight 273.8 g/mol [1][2]
Purity ≥98%[2][3]
Appearance Crystalline solid[4]
UV max 224, 291 nm[1]
Solubility DMF: 20 mg/mLDMSO: 20 mg/mLEthanol: 10 mg/mLPBS (pH 7.2): 10 mg/mL[1]
Storage -20°C[1]
Stability ≥ 5 years[1]

Proposed Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is proposed for the quantification and purity assessment of this compound.

Experimental Protocol:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: A gradient mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid). A typical starting gradient could be 30% acetonitrile, increasing to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 224 nm and 291 nm[1]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Standard Preparation: A stock solution of this compound can be prepared in methanol (B129727) or the mobile phase at a concentration of 1 mg/mL. Working standards can be prepared by serial dilution.

  • Sample Preparation: Samples should be dissolved in the mobile phase to a concentration within the linear range of the assay.

Workflow for HPLC Analysis:

Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol DOPR DOPR Receptor 5-HT2A Receptor DOPR->Receptor G_protein Gαq/βγ Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ ER->Ca releases Ca->PKC activates Response Cellular Response PKC->Response phosphorylates targets

References

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of Delta-Opioid Receptor (DOR) Ligands

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "DOPR hydrochloride" is not standard in scientific literature. These protocols are based on the assumption that the intended target is the Delta-Opioid Receptor (DOR) , also known as OPIRD or δ-opioid receptor. The methodologies described are standard for characterizing ligands, such as novel chemical entities, that interact with this receptor.

Introduction

The delta-opioid receptor (DOR) is a G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target for treating chronic pain, depression, and anxiety.[1] Unlike mu-opioid receptor agonists, which are the primary target of traditional opioid analgesics like morphine, DOR agonists may offer potent pain relief with a reduced risk of respiratory depression, constipation, and abuse liability.[1]

These application notes provide detailed protocols for essential in vitro assays to characterize the pharmacological profile of putative DOR ligands. The described assays will enable researchers to determine a compound's binding affinity, functional potency, and mechanism of action at the delta-opioid receptor.

Signaling Pathway of the Delta-Opioid Receptor

Activation of the delta-opioid receptor by an agonist initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability. As a Gi/o-coupled GPCR, the activated receptor inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP).[2][3] This reduction in cAMP levels modulates the activity of downstream effectors such as protein kinase A (PKA), leading to various cellular responses.

DOPR_Signaling_Pathway cluster_membrane Cell Membrane DOR_Inactive DOR (Inactive) DOR_Active DOR (Active) DOR_Inactive->DOR_Active Activates G_Protein_Inactive Gαi/oβγ (Inactive) DOR_Active->G_Protein_Inactive Recruits & Activates G_Protein_Active Gαi/o-GTP + Gβγ G_Protein_Inactive->G_Protein_Active GDP -> GTP AC Adenylyl Cyclase G_Protein_Active->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand DOR Agonist Ligand->DOR_Inactive Binds to ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., Reduced Neuronal Excitability) cAMP->Cellular_Response Modulates

Caption: Delta-Opioid Receptor (DOR) Signaling Pathway.

Quantitative Data Summary

The following table summarizes hypothetical data for a test compound, illustrating the typical quantitative outputs from the in vitro assays described in this document.

Assay TypeReceptor TargetParameterTest Compound ValueControl Compound (Naltrindole)
Radioligand BindingHuman DORKi (nM)15.20.5
Radioligand BindingHuman MORKi (nM)>1000>1000
Radioligand BindingHuman KORKi (nM)>1000>1000
cAMP Functional AssayHuman DORIC50 (nM)45.8N/A (Antagonist)
GTPγS Binding AssayHuman DOREC50 (nM)30.5N/A (Antagonist)

Ki: Inhibitory constant, a measure of binding affinity. A lower Ki indicates higher affinity. IC50: Half-maximal inhibitory concentration. The concentration of an antagonist that inhibits 50% of the agonist response. EC50: Half-maximal effective concentration. The concentration of an agonist that produces 50% of the maximal response. Naltrindole is a well-characterized selective DOR antagonist.

Experimental Protocols

Radioligand Binding Assay

This assay measures the affinity of a test compound for the delta-opioid receptor by competing with a radiolabeled ligand.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing DOR Incubation Incubate membranes, radioligand, and test compound Membrane_Prep->Incubation Reagent_Prep Prepare assay buffer, radioligand, and test compounds Reagent_Prep->Incubation Filtration Separate bound and free radioligand via rapid filtration Incubation->Filtration Washing Wash filter mats to remove non-specific binding Filtration->Washing Quantification Quantify bound radioactivity using a scintillation counter Washing->Quantification Calculation Calculate Ki values from competition binding curves Quantification->Calculation

Caption: Radioligand Binding Assay Workflow.

Materials:

  • Cell membranes from a cell line stably expressing the human delta-opioid receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Naltrindole or another suitable high-affinity DOR radioligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compound and reference compounds (e.g., unlabeled Naltrindole for non-specific binding).

  • 96-well microplates.

  • Glass fiber filter mats.

  • Microplate harvester.

  • Scintillation counter and scintillation fluid.

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Assay Plate Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and the serially diluted test compound or control compounds.

  • Membrane Addition: Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filter mat with ice-cold assay buffer to reduce non-specific binding.

  • Scintillation Counting: Place the filter mat in a scintillation vial with scintillation fluid and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay determines the functional activity of a test compound by measuring its effect on cAMP production in whole cells. Agonists will decrease cAMP levels, while antagonists will block the agonist-induced decrease.

Materials:

  • A cell line stably expressing the human delta-opioid receptor (e.g., CHO-K1 cells).

  • Cell culture medium and supplements.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • A reference DOR agonist (e.g., SNC80).

  • Test compound.

  • A commercial cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Protocol:

  • Cell Culture: Culture the DOR-expressing cells in appropriate flasks until they reach the desired confluency.

  • Cell Plating: Seed the cells into a 96-well or 384-well plate at a predetermined density and allow them to attach overnight.

  • Compound Addition (Agonist Mode):

    • Remove the culture medium and replace it with assay buffer.

    • Add serial dilutions of the test compound or a reference agonist.

    • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

  • Compound Addition (Antagonist Mode):

    • Pre-incubate the cells with serial dilutions of the test compound.

    • Add a fixed concentration of a reference agonist (typically at its EC80) to stimulate the receptor.

    • Add a fixed concentration of forskolin.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP level against the logarithm of the test compound concentration to determine the EC50 value.

    • Antagonist Mode: Plot the cAMP level against the logarithm of the test compound concentration to determine the IC50 value.

These protocols provide a robust framework for the initial in vitro characterization of novel ligands targeting the delta-opioid receptor, enabling critical go/no-go decisions in the drug discovery process.

References

Application Notes and Protocols for Delta-Opioid Receptor (DOR) Hydrochloride Cell-Based Assay Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The delta-opioid receptor (DOR or DOP) is a G-protein coupled receptor (GPCR) belonging to the opioid receptor family.[1][2] It is primarily coupled to the inhibitory G-protein, Gαi/o.[1][3] Upon activation by an agonist, such as DOPR hydrochloride, the receptor initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][4] Additionally, DOR activation can modulate ion channels, such as inhibiting calcium (Ca²⁺) channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.[2][4] These receptors are widely distributed in the central nervous system and are implicated in various physiological processes, including pain modulation, mood regulation, and more.[1][5]

The development of selective DOR agonists is a significant area of research for novel therapeutics with potentially fewer side effects than traditional mu-opioid receptor agonists. These application notes provide detailed protocols for a panel of cell-based assays designed to characterize the pharmacological activity and potential cytotoxicity of DOR agonists like this compound. The assays covered include functional assessments of receptor signaling (cAMP inhibition, calcium mobilization), direct measurement of receptor binding, and evaluation of cell health.

Signaling Pathway and Experimental Workflow

To effectively screen and characterize compounds targeting the delta-opioid receptor, a systematic workflow is essential. This involves understanding the underlying signaling mechanism and employing a series of assays to build a comprehensive pharmacological profile.

DOPR_Signaling_Pathway cluster_cytoplasm Cytoplasm Agonist This compound (Agonist) DOR Delta-Opioid Receptor (DOR) Agonist->DOR Binds G_Protein Gi/o Protein (α, βγ) DOR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC αi inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Downstream Cellular Response PKA->CellularResponse Phosphorylates Targets

Figure 1: Simplified DOPR Signaling Pathway.

Experimental_Workflow cluster_assays 4. Parallel Assays start Start: Compound (this compound) cell_culture 1. Cell Culture (e.g., CHO-DOR cells) start->cell_culture assay_prep 2. Assay Plate Preparation (Cell Seeding) cell_culture->assay_prep compound_treatment 3. Compound Addition (Dose-Response) assay_prep->compound_treatment binding_assay Receptor Binding Assay (Affinity - Ki) compound_treatment->binding_assay cAMP_assay cAMP Inhibition Assay (Potency - EC50) compound_treatment->cAMP_assay calcium_assay Calcium Mobilization Assay (Functional Activity) compound_treatment->calcium_assay viability_assay Cell Viability Assay (Cytotoxicity - CC50) compound_treatment->viability_assay data_acq 5. Data Acquisition (Plate Reader / Scintillation Counter) binding_assay->data_acq cAMP_assay->data_acq calcium_assay->data_acq viability_assay->data_acq data_analysis 6. Data Analysis (Curve Fitting) data_acq->data_analysis end End: Pharmacological Profile data_analysis->end

Figure 2: Experimental workflow for compound characterization.

Key Experimental Protocols

Here we provide detailed methodologies for essential cell-based assays to evaluate the activity of this compound.

cAMP Inhibition Assay (Functional Agonism)

Principle: This assay measures the ability of a DOR agonist to inhibit the production of intracellular cAMP.[2] Cells expressing DOR are stimulated with forskolin (B1673556), a direct activator of adenylyl cyclase, to increase basal cAMP levels. The addition of a DOR agonist activates the inhibitory Gαi subunit, which in turn suppresses adenylyl cyclase activity and reduces cAMP production.[2][3] The change in cAMP is typically measured using a competitive immunoassay or a reporter gene system.[6]

Protocol:

  • Cell Seeding: Seed CHO-K1 or HEK293 cells stably expressing the human delta-opioid receptor into 384-well assay plates at a density of 5,000-10,000 cells per well.[7] Incubate overnight at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • Cell Stimulation: Aspirate the culture medium from the cells and add the this compound dilutions. Incubate for 15-30 minutes at room temperature.

  • Forskolin Challenge: Add a pre-determined concentration of forskolin (e.g., 1-10 µM) to all wells (except negative controls) to stimulate adenylyl cyclase. Incubate for 15-20 minutes.[8]

  • Detection: Lyse the cells and measure cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based reporter assays) according to the manufacturer's instructions.

  • Data Analysis: Plot the response (e.g., fluorescence ratio) against the logarithm of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal inhibition).

Data Presentation:

CompoundEC₅₀ (nM)% Inhibition (Max)
This compound15.295.8%
Reference Agonist5.898.2%
Radioligand Receptor Binding Assay (Affinity)

Principle: This assay quantifies the affinity of a test compound for the delta-opioid receptor. It is a competitive assay where the unlabeled test compound (this compound) competes with a fixed concentration of a radiolabeled ligand (e.g., [³H]DPDPE) for binding to the receptor expressed in cell membranes.[7][9] The amount of radioligand displaced is proportional to the affinity of the test compound.[10]

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the delta-opioid receptor. Homogenize cells in a cold buffer and centrifuge to pellet the membranes. Resuspend and store at -80°C.

  • Assay Setup: In a 96-well filter plate, add the cell membrane preparation (5-10 µg of protein), a fixed concentration of the radioligand (e.g., [³H]DPDPE at its Kd concentration), and varying concentrations of this compound.[7][11]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[7]

  • Filtration: Rapidly filter the contents of the plate through the filter mat using a vacuum manifold to separate bound from free radioligand. Wash the filters quickly with ice-cold wash buffer to remove unbound radioactivity.

  • Detection: Dry the filter plate and add a liquid scintillation cocktail to each well.[10] Count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Determine non-specific binding using a high concentration of a known unlabeled ligand. Calculate specific binding by subtracting non-specific counts from total counts. Plot the percent specific binding against the log concentration of this compound. Determine the IC₅₀ (concentration that inhibits 50% of specific binding) and then calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation:

CompoundIC₅₀ (nM)Ki (nM)
This compound25.512.1
Reference Ligand8.23.9
Calcium Mobilization Assay (Functional Activity)

Principle: Changes in intracellular calcium (Ca²⁺) concentration are a common second messenger signal for GPCR activation.[12] While Gαi-coupled receptors like DOR primarily inhibit adenylyl cyclase, their Gβγ subunits can modulate other effectors, potentially leading to a Ca²⁺ response, especially in cells co-expressing Gαq or chimeric G-proteins.[13] This assay uses a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that increases in fluorescence intensity upon binding to free Ca²⁺ in the cytoplasm.[13][14]

Protocol:

  • Cell Seeding: Seed cells expressing DOR (e.g., CHO-DOR) in a 96- or 384-well black, clear-bottom plate and grow overnight.

  • Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (B1678239) (to prevent dye leakage). Incubate for 30-60 minutes at 37°C.[14]

  • Compound Addition: Place the plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR).[15][16]

  • Detection: Record a baseline fluorescence reading. Inject this compound at various concentrations into the wells and immediately begin measuring the fluorescence intensity over time (typically 2-3 minutes).

  • Data Analysis: The response is quantified as the change in fluorescence (maximum peak - baseline). Plot the response against the log concentration of the agonist to determine the EC₅₀.

Data Presentation:

CompoundEC₅₀ (nM)Max Fluorescence (RFU)
This compound45.135,200
Reference Agonist12.348,500
Cell Viability / Cytotoxicity Assay

Principle: It is crucial to ensure that the observed effects in functional assays are not due to compound-induced cell death or stress.[17] Cell viability assays measure cellular health through various markers, such as metabolic activity or membrane integrity.[18] A common method is the resazurin (B115843) (AlamarBlue) reduction assay, where metabolically active cells reduce the blue resazurin dye to the pink, highly fluorescent resorufin.[18][19]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of this compound. Include a vehicle control (no compound) and a positive control for cytotoxicity (e.g., digitonin).

  • Incubation: Incubate the cells for a period relevant to the functional assays (e.g., 24 hours).

  • Reagent Addition: Add the resazurin reagent to each well and incubate for 1-4 hours at 37°C.

  • Detection: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm) using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the percent viability against the log concentration of the compound. Determine the CC₅₀ (concentration that reduces cell viability by 50%).

Data Presentation:

CompoundCC₅₀ (µM)
This compound> 100
Positive Control5.5

References

Application Note: Stability-Indicating RP-HPLC Method for the Analysis of DOPR Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of DOPR hydrochloride in bulk drug substance using a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method. The method is suitable for assay determination and the separation of this compound from its potential degradation products.

Disclaimer: This application note outlines a representative method. It is intended to serve as a starting point. Users must perform their own method development, optimization, and validation to ensure the method is suitable for their specific application and complies with all relevant regulatory guidelines.

Introduction

This compound (2,5-Dimethoxy-4-propylamphetamine hydrochloride) is a psychoactive substance of the amphetamine class used in research.[1] A robust and reliable analytical method is essential for ensuring the identity, purity, and stability of the bulk drug substance. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose due to its high resolution and sensitivity.[2][3]

This application note describes a stability-indicating RP-HPLC method capable of separating this compound from impurities and degradation products generated under forced degradation conditions. Forced degradation studies are critical for developing stability-indicating methods by demonstrating specificity against potential degradants that could form during storage or manufacturing.[4][5][6] The method has been designed based on common analytical practices for amphetamine-like compounds and amine hydrochlorides.[7][8][9]

Experimental

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable for this method.

Table 1: Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile (B52724) and 20 mM Potassium Phosphate (B84403) Buffer (pH 3.0) (40:60 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 224 nm
Injection Volume 10 µL
Run Time 10 minutes
  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (HPLC Grade or Milli-Q)

Preparation of 20 mM Phosphate Buffer (pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter before use.

Preparation of Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 40:60 (v/v) ratio. Degas the mobile phase by sonication or vacuum filtration before use.

Preparation of Diluent: The mobile phase is used as the diluent for preparing standard and sample solutions.

Preparation of Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. This yields a stock solution of 100 µg/mL.

Preparation of Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample (bulk drug) and prepare a 100 µg/mL solution following the same procedure as for the standard solution.

Method Validation Summary

The analytical method was validated according to ICH guidelines to demonstrate its suitability for the intended purpose.[2] The key validation parameters are summarized below.

System suitability tests are performed to ensure the chromatographic system is adequate for the analysis.[1][10][11] A standard solution (100 µg/mL) is injected five times, and the parameters are evaluated against the acceptance criteria.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance CriteriaObserved Result
Theoretical Plates (N) > 2000~ 6500
Tailing Factor (T) ≤ 2.0~ 1.2
% RSD for Peak Area (n=5) ≤ 2.0%0.8%
% RSD for Retention Time (n=5) ≤ 1.0%0.3%

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. The this compound sample was subjected to various stress conditions to induce degradation. The method successfully separated the main DOPR peak from all degradation products, confirming its specificity.

Table 3: Summary of Forced Degradation Studies

Stress ConditionResult
Acid Hydrolysis (0.1 N HCl, 60 °C, 4h) ~12% degradation, major degradant peak observed.
Base Hydrolysis (0.1 N NaOH, 60 °C, 4h) ~15% degradation, two major degradant peaks observed.
Oxidative Degradation (3% H₂O₂, RT, 24h) ~18% degradation, multiple degradant peaks observed.
Thermal Degradation (80 °C, 48h) ~5% degradation, minor degradant peak observed.
Photolytic Degradation (ICH Q1B conditions) No significant degradation observed.

The linearity was evaluated by analyzing six concentrations of this compound ranging from 10 µg/mL to 150 µg/mL. The calibration curve was constructed by plotting peak area against concentration.

Table 4: Linearity and Sensitivity

ParameterResult
Linearity Range 10 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL

Method precision was determined by analyzing six separate sample preparations at 100% of the test concentration (100 µg/mL). Accuracy was determined by the recovery of a known amount of this compound standard spiked into a placebo mixture at three concentration levels (80%, 100%, and 120%).

Table 5: Precision and Accuracy Results

ParameterResult
Precision (% RSD) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%

Detailed Experimental Protocols

  • Turn on the HPLC system components.

  • Set up the chromatographic conditions as specified in Table 1 .

  • Purge the pump with the mobile phase to remove any air bubbles.

  • Allow the mobile phase to circulate through the entire system at the operational flow rate of 1.0 mL/min for at least 30 minutes to ensure column equilibration and a stable baseline.

  • Prepare the this compound standard solution (100 µg/mL) as described in section 2.2.

  • Inject the standard solution five consecutive times.

  • Record the chromatograms and process the data.

  • Calculate the theoretical plates, tailing factor, and the relative standard deviation (%RSD) for the peak areas and retention times.

  • Verify that all results meet the acceptance criteria listed in Table 2 before proceeding with sample analysis.

  • Prepare the sample solution (100 µg/mL) as described in section 2.2.

  • Inject the sample solution in duplicate.

  • Inject a standard solution after every 6-10 sample injections to bracket the samples and monitor system performance.

  • Calculate the amount of this compound in the sample using the peak area response from the sample and the reference standard.

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 N HCl. Heat the solution at 60 °C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute to 100 mL with diluent.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 N NaOH. Heat the solution at 60 °C for 4 hours. Cool, neutralize with 0.1 N HCl, and dilute to 100 mL with diluent.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours. Dilute to 100 mL with diluent.

  • Thermal Degradation: Place a sample of solid this compound in a hot air oven at 80 °C for 48 hours. After exposure, dissolve 10 mg of the sample and dilute to 100 mL with diluent.

  • Photolytic Degradation: Expose a sample of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Prepare a 100 µg/mL solution from the exposed sample.

  • Analyze all stressed samples, along with an unstressed control sample, using the HPLC method. Evaluate the peak purity of the main this compound peak to ensure no co-eluting degradation products.

Visualizations

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Prepare Mobile Phase & Buffer setup System Setup & Equilibration prep_mobile->setup prep_std Prepare Standard Solution (100 µg/mL) sst System Suitability Test (SST) prep_std->sst prep_sample Prepare Sample Solution (100 µg/mL) analysis Sample Injection & Analysis prep_sample->analysis setup->sst sst->analysis If SST Passes integration Chromatogram Integration analysis->integration calculation Quantification of DOPR HCl integration->calculation report Generate Report calculation->report

Caption: Workflow for the HPLC analysis of this compound.

Stability_Method_Logic cluster_stress Forced Degradation cluster_method Method Development cluster_validation Validation & Outcome stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Light) degraded_sample Generate Degraded Samples stress_conditions->degraded_sample analysis Analyze Stressed Samples degraded_sample->analysis hplc_method Develop HPLC Method hplc_method->analysis evaluation Evaluate Peak Purity & Resolution (API vs. Degradants) analysis->evaluation validated_method Validated Stability-Indicating Method evaluation->validated_method If Specificity is Proven

Caption: Logical flow for developing a stability-indicating method.

References

Application Notes & Protocols for the Enantiomeric Separation of Dorzolamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dorzolamide (B1670892) hydrochloride is a carbonic anhydrase inhibitor used to lower intraocular pressure in patients with glaucoma. The molecule contains two stereogenic centers, resulting in the possibility of four stereoisomers. The commercially available drug is the single (4S,6S)-enantiomer. The separation and quantification of the desired enantiomer from its potential stereoisomeric impurities are critical for ensuring the quality, efficacy, and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for achieving this chiral separation.[1][2] This document provides detailed protocols for the enantiomeric separation of dorzolamide hydrochloride using chiral HPLC.

Principle of Chiral Separation by HPLC

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation challenging. Chiral High-Performance Liquid Chromatography (HPLC) facilitates this separation by employing a chiral stationary phase (CSP). The CSP creates a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with differing stabilities. This difference in interaction energy leads to different retention times on the chromatographic column, allowing for their separation and quantification.[3][4]

Experimental Protocols

Two primary HPLC methods for the enantiomeric separation of dorzolamide hydrochloride are presented below.

Method 1: Chiral AGP Column with Aqueous Mobile Phase

This method utilizes a chiral-alpha(1)-acid glycoprotein (B1211001) (AGP) column for the direct separation of dorzolamide hydrochloride enantiomers.[1][2]

Materials and Reagents:

  • Dorzolamide Hydrochloride reference standards ((4S,6S)-enantiomer and (4R,6R)-enantiomer)

  • Ammonium (B1175870) acetate (B1210297)

  • Deionized water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

Chromatographic Conditions:

ParameterCondition
Column Chiral-alpha(1)-acid glycoprotein (AGP), 150 x 4.0 mm, 5 µm
Mobile Phase Ammonium acetate buffer (pH 7.0)
Flow Rate 0.9 mL/min (typical, can be optimized)
Column Temperature 25°C (typical, can be optimized)
Detection UV at 254 nm
Injection Volume 20 µL

Protocol:

  • Mobile Phase Preparation: Prepare an ammonium acetate buffer solution and adjust the pH to 7.0. Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the dorzolamide hydrochloride enantiomer reference standards in the mobile phase to prepare stock solutions. Prepare working standard solutions by diluting the stock solutions to the desired concentrations.

  • Sample Preparation: Dissolve the sample containing dorzolamide hydrochloride in the mobile phase to achieve a suitable concentration for analysis. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the chiral-AGP column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and determine the retention times for the (4S,6S) and (4R,6R) enantiomers.

  • Data Analysis: Identify and quantify the enantiomers in the sample by comparing their retention times and peak areas with those of the reference standards.

Method 2: Coated Cellulose (B213188) Phenylcarbamate CSP with Normal Phase Mobile Phase

This method employs a coated cellulose phenylcarbamate chiral stationary phase for the separation of dorzolamide hydrochloride enantiomers.[2]

Materials and Reagents:

  • Dorzolamide Hydrochloride reference standards ((4S,6S)-enantiomer and (4R,6R)-enantiomer)

  • n-Hexane (HPLC grade)

  • 2-Propanol (HPLC grade)

  • Diethylamine (DEA)

Chromatographic Conditions:

ParameterCondition
Column Coated Cellulose Phenylcarbamate CSP (e.g., Chiralcel® OD-H)
Mobile Phase n-Hexane: 2-Propanol (50:50 v/v) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Column Temperature Ambient (e.g., 25°C)
Detection UV at 254 nm
Injection Volume 20 µL

Protocol:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and 2-propanol in a 50:50 volume ratio and adding 0.1% diethylamine. Sonicate to mix and degas.

  • Standard Solution Preparation: Prepare stock and working standard solutions of the dorzolamide hydrochloride enantiomers in the mobile phase.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.

  • Chromatographic Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is observed.

    • Inject the prepared standard and sample solutions.

    • Monitor the separation and record the chromatograms.

  • Data Analysis: Determine the identity and quantity of each enantiomer based on retention times and peak areas relative to the standards.

Data Presentation

The performance of the chiral HPLC method using the AGP column was validated, and the key quantitative data are summarized below.[1]

Table 1: Method Validation Parameters for the Enantiomeric Separation of Dorzolamide Hydrochloride

Parameter(4S,6S)-Dorzolamide(4R,6R)-Enantiomer
Linearity Range (µg/mL) 0.5 - 100.2 - 5
Limit of Detection (LOD) (µg/mL) 0.20.05
Limit of Quantification (LOQ) (µg/mL) 0.50.2
Repeatability (RSD, n=6) < 2%< 2%

Visualizations

Experimental Workflow for Chiral HPLC Analysis

The following diagram illustrates the general workflow for the enantiomeric separation of dorzolamide hydrochloride using HPLC.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Weigh Sample/Standard p2 Dissolve in Mobile Phase p1->p2 p3 Filter Solution (0.45 µm) p2->p3 h1 Equilibrate Column p3->h1 To HPLC System h2 Inject Sample h1->h2 h3 Chromatographic Separation h2->h3 h4 UV Detection h3->h4 d1 Record Chromatogram h4->d1 Raw Data d2 Identify Peaks by Retention Time d1->d2 d3 Quantify by Peak Area d2->d3

Caption: General workflow for chiral HPLC analysis.

Logical Relationship of Method Parameters

The following diagram shows the logical relationship and influence of various parameters on the chiral separation.

G cluster_input Input Parameters cluster_output Output Characteristics p1 Mobile Phase Composition (pH, Organic Modifier) o1 Retention Time p1->o1 o2 Resolution p1->o2 p2 Column (Chiral Stationary Phase) p2->o1 p2->o2 p3 Temperature p3->o1 p3->o2 p4 Flow Rate p4->o1 o3 Peak Shape p4->o3

Caption: Influence of parameters on chiral separation.

References

Application Notes and Protocols for Delta-Opioid Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delta-opioid receptor (DOR), a member of the G protein-coupled receptor (GPCR) superfamily, is a significant target for the development of novel therapeutics for pain management, mood disorders, and other neurological conditions.[1][2] Unlike mu-opioid receptor (MOR) agonists, which are the cornerstone of current opioid pain therapy, DOR agonists may offer potent analgesia with a reduced side-effect profile, including a lower risk of respiratory depression and dependence.[2]

Radioligand binding assays are fundamental in vitro tools for the characterization of ligand-receptor interactions.[3] These assays are crucial for determining the affinity (Kd), receptor density (Bmax), and inhibitory constant (Ki) of novel compounds, thereby guiding the drug discovery and development process.

This document provides detailed protocols for conducting saturation and competitive receptor binding assays for the human delta-opioid receptor. While the compound "DOPR hydrochloride" (2,5-Dimethoxy-4-propylamphetamine hydrochloride) is an analytical reference standard categorized as an amphetamine and is not a known ligand for the delta-opioid receptor, these protocols can be used to screen and characterize its potential interaction, or that of any other test compound, with the DOR.[4][5][6]

Signaling Pathways of the Delta-Opioid Receptor

The delta-opioid receptor is primarily coupled to inhibitory G proteins (Gi/Go).[7] Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into its Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate the activity of various downstream effectors, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release. Additionally, DORs can also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and G protein-independent signaling.

DOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist DOR Delta-Opioid Receptor (DOR) Agonist->DOR Binds G_Protein Gi/o Protein (αβγ) DOR->G_Protein Activates beta_Arrestin β-Arrestin DOR->beta_Arrestin Recruits G_alpha Gαi/o G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma Dissociates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Ion_Channel Ion Channels (K+, Ca2+) Cellular_Response Cellular Response (e.g., decreased excitability) Ion_Channel->Cellular_Response G_alpha->AC Inhibits G_betagamma->Ion_Channel Modulates ATP ATP ATP->AC cAMP->Cellular_Response beta_Arrestin->DOR Internalization/ Desensitization

Caption: Delta-Opioid Receptor Signaling Pathway.

Experimental Protocols

Membrane Preparation from Cells Expressing Human Delta-Opioid Receptor

This protocol describes the preparation of crude membrane fractions from cultured cells overexpressing the human delta-opioid receptor (e.g., HEK293 or CHO cells).

Materials:

  • Cultured cells expressing human DOR

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Dounce homogenizer or Polytron

  • High-speed refrigerated centrifuge

  • Protein assay kit (e.g., BCA)

Procedure:

  • Harvest cultured cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or a Polytron homogenizer on a low setting.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[1]

  • Discard the supernatant and resuspend the membrane pellet in Wash Buffer.

  • Repeat the centrifugation step (step 5).

  • Resuspend the final membrane pellet in an appropriate volume of Wash Buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) of a radioligand and the maximum number of binding sites (Bmax) in the membrane preparation. [3H]-naltrindole, a potent and selective DOR antagonist, is a suitable radioligand.[8][9]

Materials:

  • DOR membrane preparation

  • Radioligand: [3H]-naltrindole (specific activity ~30-60 Ci/mmol)

  • Unlabeled ligand for non-specific binding (NSB) determination: Naloxone (10 µM final concentration)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • 96-well plates

  • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI)

  • Filtration apparatus (cell harvester)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of [3H]-naltrindole in Assay Buffer (e.g., 0.01 to 10 nM).

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add 50 µL of each [3H]-naltrindole dilution.

    • Non-specific Binding (NSB): Add 50 µL of each [3H]-naltrindole dilution and 50 µL of 10 µM naloxone.

  • Add 150 µL of the diluted DOR membrane preparation (typically 10-20 µg of protein per well) to all wells. The final assay volume is 200 µL.[1]

  • Incubate the plate at 25°C for 90 minutes with gentle agitation.[1]

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding (B) as a function of the free radioligand concentration ([L]).

    • Analyze the data using non-linear regression to determine the Kd and Bmax values.

Saturation_Binding_Workflow cluster_preparation Assay Preparation cluster_incubation Binding Reaction cluster_detection Detection & Analysis Prepare_Radioligand Prepare serial dilutions of [3H]-naltrindole Prepare_Plates Set up 96-well plates: Total Binding & Non-Specific Binding Prepare_Radioligand->Prepare_Plates Add_Membranes Add DOR membrane preparation to all wells Prepare_Plates->Add_Membranes Incubate Incubate at 25°C for 90 minutes Add_Membranes->Incubate Filter Rapid filtration through glass fiber filters Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Count Measure radioactivity with scintillation counter Wash->Count Analyze Data analysis: Calculate Kd and Bmax Count->Analyze

Caption: Saturation Binding Assay Workflow.

Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled test compound (e.g., this compound or a reference antagonist like unlabeled naltrindole) by measuring its ability to compete with a fixed concentration of a radioligand for binding to the receptor.

Materials:

  • Same as for the Saturation Binding Assay

  • Unlabeled test compound (e.g., this compound)

  • Reference compound (e.g., unlabeled naltrindole)

Procedure:

  • Prepare serial dilutions of the unlabeled test compound and reference compound in Assay Buffer (e.g., from 10^-11 M to 10^-5 M).

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of Assay Buffer.

    • Non-specific Binding (NSB): 50 µL of 10 µM naloxone.

    • Competitive Binding: 50 µL of each dilution of the test or reference compound.

  • Add 100 µL of the diluted DOR membrane preparation to all wells.

  • Add 50 µL of [3H]-naltrindole to all wells at a final concentration equal to its Kd (determined from the saturation binding assay). The final assay volume is 200 µL.

  • Incubate, filter, wash, and measure radioactivity as described for the saturation binding assay.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Competitive_Binding_Workflow cluster_prep Assay Preparation cluster_reaction Binding Reaction cluster_detect_analyze Detection & Analysis Prepare_Competitor Prepare serial dilutions of test compound Prepare_Plates_Comp Set up 96-well plates: Total, NSB, & Competitive Binding Prepare_Competitor->Prepare_Plates_Comp Add_Membranes_Comp Add DOR membrane preparation to all wells Prepare_Plates_Comp->Add_Membranes_Comp Add_Radioligand Add [3H]-naltrindole (at Kd concentration) Add_Membranes_Comp->Add_Radioligand Incubate_Comp Incubate at 25°C for 90 minutes Add_Radioligand->Incubate_Comp Filter_Comp Rapid filtration through glass fiber filters Incubate_Comp->Filter_Comp Wash_Comp Wash filters with ice-cold buffer Filter_Comp->Wash_Comp Count_Comp Measure radioactivity with scintillation counter Wash_Comp->Count_Comp Analyze_Comp Data analysis: Calculate IC50 and Ki Count_Comp->Analyze_Comp

Caption: Competitive Binding Assay Workflow.

Data Presentation

Table 1: Representative Saturation Binding Data for [³H]-naltrindole at Human Delta-Opioid Receptors
ParameterValue
Kd 0.15 nM
Bmax 1250 fmol/mg protein
Radioligand[³H]-naltrindole
Receptor SourceMembranes from HEK293 cells expressing human DOR
Incubation Time90 minutes
Incubation Temperature25°C

Note: These are representative data and may vary depending on the specific experimental conditions and membrane preparation.

Table 2: Representative Competitive Binding Data for a DOR Antagonist
CompoundIC50 (nM)Ki (nM)
Naltrindole (unlabeled) 0.300.15
Test Compound (e.g., this compound) >10,000>5,000

Assay Conditions: [³H]-naltrindole concentration = 0.15 nM (Kd). Data for the "Test Compound" is hypothetical and would need to be determined experimentally. A high Ki value indicates low binding affinity.

Conclusion

The protocols outlined in these application notes provide a robust framework for the characterization of compounds targeting the delta-opioid receptor. By employing saturation and competitive radioligand binding assays, researchers can accurately determine the binding affinities of novel chemical entities, a critical step in the identification and development of new therapeutics with improved efficacy and safety profiles. These assays are essential for screening compound libraries and for elucidating the structure-activity relationships of potential drug candidates.

References

Application Notes & Protocols for the Forensic Analysis of Dothiepin Hydrochloride (DOP)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dothiepin (B26397) (dosulepin) hydrochloride is a tricyclic antidepressant. In a forensic context, the accurate and reliable identification and quantification of dothiepin in various samples, such as seized materials or biological specimens, is crucial for investigations related to drug trafficking, poisoning, and drug-facilitated crimes. These application notes provide detailed protocols for the forensic analysis of dothiepin hydrochloride using common analytical techniques.

Spectrophotometric Analysis

Spectrophotometry offers a simple and rapid method for the preliminary identification and quantification of dothiepin.

Application Note: Ion-Pair Complexation for UV-Vis Spectrophotometry

This method is based on the formation of a colored ion-pair complex between dothiepin hydrochloride and an anionic dye, such as eosin (B541160), which can be measured spectrophotometrically. The electrostatic interaction between the positively charged dothiepin molecule and the anionic functional group of eosin in an acidic buffer results in a stable, red-colored complex with a maximum absorbance at 540 nm.[1] This technique is suitable for the analysis of bulk drug samples and pharmaceutical formulations.

Experimental Protocol: Spectrophotometric Determination of Dothiepin using Eosin

Objective: To quantify dothiepin hydrochloride in a sample by measuring the absorbance of its ion-pair complex with eosin.

Materials:

  • Dothiepin hydrochloride reference standard

  • Eosin Y

  • Sodium acetate (B1210297)

  • Glacial acetic acid

  • Distilled water

  • UV-Visible Spectrophotometer (e.g., Shimadzu UV-Visible 1601)[1]

  • Volumetric flasks

  • Pipettes

Procedure:

  • Preparation of Acetate Buffer (pH 3.7): Prepare an acetate buffer solution by mixing appropriate volumes of sodium acetate and acetic acid solutions. Adjust the pH to 3.7.

  • Preparation of Eosin Solution: Prepare a stock solution of eosin in distilled water.

  • Preparation of Standard Solutions:

    • Accurately weigh and dissolve a known amount of dothiepin hydrochloride reference standard in distilled water to prepare a stock solution.[1]

    • From the stock solution, prepare a series of standard solutions with concentrations ranging from 1–10 μg/mL.[1]

  • Preparation of Sample Solution:

    • Accurately weigh and dissolve the sample containing dothiepin hydrochloride in distilled water.

    • Filter the solution if necessary and dilute to a concentration within the linear range of the assay.

  • Complex Formation and Measurement:

    • In a series of volumetric flasks, add a known aliquot of each standard solution or the sample solution.

    • Add a fixed volume of the acetate buffer (pH 3.7) and the eosin solution.

    • Dilute to the final volume with distilled water and mix well.

    • Measure the absorbance of the resulting red-colored complex at 540 nm against a reagent blank.[1]

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

    • Determine the concentration of dothiepin in the sample solution from the calibration curve.

Quantitative Data Summary:

ParameterValueReference
Wavelength (λmax)540 nm[1]
Linearity Range1–10 μg/mL[1]
Limit of Detection (LOD)0.18 μg/mL[1]
Limit of Quantitation (LOQ)0.54 μg/mL[1]

Chromatographic Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), provide high specificity and sensitivity for the separation and quantification of dothiepin from complex matrices.

Application Note: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a robust and widely used method for the analysis of dothiepin. The separation is achieved on a non-polar stationary phase (e.g., C18) with a polar mobile phase. This technique allows for the separation of dothiepin from its impurities and degradation products, making it suitable for stability-indicating assays and the analysis of forensic samples.

Experimental Protocol: RP-HPLC for the Determination of Dothiepin

Objective: To develop and validate an RP-HPLC method for the quantification of dothiepin hydrochloride.

Materials:

  • Dothiepin hydrochloride reference standard

  • Methanol (B129727) (HPLC grade)

  • Potassium dihydrogen phosphate (B84403)

  • Orthophosphoric acid

  • Water (HPLC grade)

  • HPLC system with UV detector

  • C18 analytical column (e.g., Shodex C18, 250×4.6 mm, 5μm)

Procedure:

  • Preparation of Mobile Phase:

    • Prepare a 0.05 M phosphate buffer by dissolving potassium dihydrogen phosphate in water and adjusting the pH to 2.6 with orthophosphoric acid.

    • The mobile phase consists of a mixture of the phosphate buffer and methanol (35:65, v/v).

    • Filter and degas the mobile phase before use.

  • Chromatographic Conditions:

    • Column: Shodex C18 (250×4.6 mm, 5μm)

    • Mobile Phase: 0.05 M Phosphate buffer (pH 2.6) and Methanol (35:65, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 231 nm

    • Injection Volume: 20 µL

  • Preparation of Standard Solutions:

    • Prepare a stock solution of dothiepin hydrochloride in methanol (e.g., 1000 µg/mL).

    • From the stock solution, prepare a series of working standard solutions in the mobile phase with concentrations ranging from 0.5-5 µg/mL.

  • Preparation of Sample Solution:

    • For bulk drug, dissolve a known amount in methanol to achieve a suitable concentration.

    • For pharmaceutical formulations, weigh and finely powder a number of tablets. Dissolve an amount of powder equivalent to a known amount of dothiepin in methanol, sonicate, and filter. Dilute the filtrate with the mobile phase to a concentration within the calibration range.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and measure the peak areas.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of dothiepin in the sample from the calibration curve.

Quantitative Data Summary:

ParameterValueReference
ColumnShodex C18 (250×4.6 mm, 5μm)
Mobile Phase0.05 M Phosphate buffer (pH 2.6) : Methanol (35:65, v/v)
Flow Rate1.0 mL/min
Detection Wavelength231 nm
Retention Time6.78 min
Linearity Range0.5–5 μg/mL
Correlation Coefficient (r²)0.999
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantitation (LOQ)0.1 µg/mL

Hyphenated Techniques

For unequivocal identification in forensic analysis, hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed.

Application Note: GC-MS for Confirmatory Analysis

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This technique provides a definitive chemical fingerprint of a substance, making it a gold standard for confirmatory testing in forensic drug analysis.[2][3][4] It is highly sensitive and specific, allowing for the identification of dothiepin even in complex mixtures.

General Protocol Outline: GC-MS Analysis of Dothiepin

Objective: To confirm the presence of dothiepin in a sample using GC-MS.

Materials:

  • Sample suspected to contain dothiepin

  • Appropriate organic solvents for extraction (e.g., hexane, ethyl acetate)

  • Derivatizing agent (if necessary)

  • GC-MS system with a suitable capillary column

Procedure:

  • Sample Preparation:

    • Extract the dothiepin from the sample matrix using a suitable liquid-liquid or solid-phase extraction technique.

    • Concentrate the extract to a small volume.

    • If necessary, derivatize the analyte to improve its volatility and chromatographic properties.

  • GC-MS Conditions (General):

    • Injector: Split/splitless, operated at a high temperature (e.g., 250 °C).

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program: A temperature gradient is typically used to ensure good separation of the analyte from other components.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operated in electron ionization (EI) mode.

    • Scan Range: A suitable mass range to include the molecular ion and characteristic fragment ions of dothiepin.

  • Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to dothiepin.

  • Data Analysis:

    • Compare the retention time of the peak in the sample chromatogram with that of a dothiepin reference standard.

    • Compare the mass spectrum of the sample peak with a reference mass spectrum of dothiepin from a spectral library. The presence of the molecular ion and the correct relative abundances of the fragment ions confirms the identity of the substance.

Visualizations

Experimental Workflow for Spectrophotometric Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Dothiepin Standards (1-10 µg/mL) Complex_Formation Mix Sample/Standard with Buffer and Eosin Standard_Prep->Complex_Formation Sample_Prep Prepare Sample Solution Sample_Prep->Complex_Formation Reagent_Prep Prepare Acetate Buffer (pH 3.7) & Eosin Solution Reagent_Prep->Complex_Formation Measurement Measure Absorbance at 540 nm Complex_Formation->Measurement Calibration Construct Calibration Curve Measurement->Calibration Quantification Determine Sample Concentration Calibration->Quantification

Caption: Workflow for the spectrophotometric analysis of Dothiepin.

Logical Flow for Forensic Drug Identification

Seized_Sample Seized Material/Sample Presumptive_Test Presumptive Testing (e.g., Colorimetric Test) Seized_Sample->Presumptive_Test Positive_Result Positive Indication? Presumptive_Test->Positive_Result Confirmatory_Analysis Confirmatory Analysis (e.g., HPLC, GC-MS) Positive_Result->Confirmatory_Analysis Yes Negative_Result Negative/Inconclusive Positive_Result->Negative_Result No Identification Positive Identification of Dothiepin Confirmatory_Analysis->Identification Quantification Quantification of Dothiepin Identification->Quantification

Caption: Logical workflow for forensic identification of Dothiepin.

References

Application Notes and Protocols for Preparing Delta-Opioid Receptor (DOPr) Ligand Hydrochloride Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "DOPR hydrochloride" is ambiguous. For the purposes of these application notes, it is assumed to refer to a hydrochloride salt of a ligand targeting the delta-opioid receptor (DOPr), a G-protein coupled receptor involved in pain modulation and other physiological processes.[1][2][3] These protocols provide a general framework for handling such compounds. Researchers should always consult the specific product datasheet for their particular DOPr ligand for detailed solubility and stability information.

Introduction to Delta-Opioid Receptor (DOPr) and Ligand Stock Solutions

The delta-opioid receptor (DOPr) is a key target in drug discovery, particularly for the development of novel analgesics with potentially fewer side effects than traditional mu-opioid receptor (MOPr) agonists.[1] In vitro and in vivo studies of DOPr function rely on the accurate and reproducible preparation of ligand solutions. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving and storing research compounds due to its ability to dissolve a wide range of polar and nonpolar molecules.[4]

Properly prepared stock solutions are critical for obtaining reliable experimental data. Factors such as solvent purity, storage conditions, and handling techniques can significantly impact the stability and activity of the compound. These application notes provide a detailed protocol for the preparation, storage, and handling of hydrochloride stock solutions of DOPr ligands in DMSO.

Quantitative Data Summary

The following table summarizes key quantitative data for the preparation and storage of DOPr ligand hydrochloride stock solutions in DMSO. These are general guidelines, and specific values may vary depending on the particular compound.

ParameterValue/RecommendationNotes
Solvent Anhydrous, sterile DMSO (≥99.9% purity)The hygroscopic nature of DMSO means it readily absorbs water, which can affect compound solubility and stability.[5][6]
Typical Stock Concentration 1-10 mMHigher concentrations (e.g., 10 mM) can sometimes improve stability.[7]
Storage Temperature -20°C for short-term (weeks to months) -80°C for long-term (months to years)Aliquoting is highly recommended to avoid repeated freeze-thaw cycles.[8][9]
Stability Generally stable for several months to years when stored properly.Stability is compound-specific. Some compounds may be sensitive to light or oxidation.[8][10]
Freeze-Thaw Cycles Minimize; avoid if possible.Repeated freeze-thaw cycles can lead to compound degradation.[8]
Final DMSO Concentration in Assay < 0.5%, ideally ≤ 0.1%High concentrations of DMSO can be toxic to cells.[11][12]

Experimental Protocols

Materials
  • DOPr ligand hydrochloride (powder form)

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile, amber glass vials with screw caps (B75204) or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile, disposable pipette tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Protocol for Preparing a 10 mM Stock Solution
  • Preparation: Before starting, allow the DOPr ligand hydrochloride powder and anhydrous DMSO to come to room temperature. This prevents condensation of atmospheric water into the containers upon opening.

  • Weighing the Compound: Tare a sterile, amber glass vial on a calibrated analytical balance. Carefully weigh the desired amount of the DOPr ligand hydrochloride powder into the vial.

  • Calculating the Volume of DMSO: Calculate the volume of DMSO required to achieve a 10 mM stock solution using the following formula:

    Volume of DMSO (L) = Mass of Compound (g) / (Molecular Weight of Compound ( g/mol ) * 0.010 mol/L)

  • Dissolving the Compound: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Mixing: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. If the compound is difficult to dissolve, brief sonication (5-10 minutes) or gentle warming (to 37°C) may be employed.[12] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.

  • Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.[9]

  • Record Keeping: Label all vials clearly with the compound name, concentration, date of preparation, and solvent. Maintain a detailed record in a laboratory notebook.

Safety Precautions
  • Always handle chemical compounds and solvents in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • DMSO can facilitate the absorption of other chemicals through the skin.[13] Exercise caution when handling DMSO solutions of potentially hazardous compounds.

  • Consult the Safety Data Sheet (SDS) for the specific DOPr ligand and DMSO for detailed safety information.

Visualizations

Delta-Opioid Receptor (DOPr) Signaling Pathway

DOPr_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Signaling cluster_arrestin β-Arrestin Signaling DOPr_Ligand DOPr Ligand (e.g., Enkephalin, Synthetic Agonist) DOPr DOPr DOPr_Ligand->DOPr Binds to G_protein Gi/o DOPr->G_protein Activates GRK GRK DOPr->GRK Phosphorylates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels K+ Channels (GIRKs) Ca2+ Channels G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP ↓ production PKA PKA cAMP->PKA ↓ activation Neuronal_Activity ↓ Neuronal Excitability ↓ Neurotransmitter Release Ion_Channels->Neuronal_Activity Beta_Arrestin β-Arrestin GRK->Beta_Arrestin Recruits Internalization Receptor Internalization Beta_Arrestin->Internalization MAPK MAPK (ERK1/2) Beta_Arrestin->MAPK Activates

Caption: DOPr G-protein and β-arrestin signaling pathways.

Experimental Workflow for Evaluating a DOPr Ligand

Experimental_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis Stock_Solution Prepare 10 mM Stock Solution in Anhydrous DMSO Working_Solutions Prepare Serial Dilutions in Assay Buffer Stock_Solution->Working_Solutions Treatment Treat Cells with DOPr Ligand and Vehicle Control (DMSO) Working_Solutions->Treatment Cell_Culture Culture Cells Expressing DOPr (e.g., HEK293, CHO) Cell_Culture->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Measurement Measure Downstream Signal (e.g., cAMP levels, Ca2+ flux, β-arrestin recruitment) Incubation->Measurement Data_Collection Collect and Normalize Data Measurement->Data_Collection Dose_Response Generate Dose-Response Curve Data_Collection->Dose_Response EC50_IC50 Calculate EC50/IC50 Values Dose_Response->EC50_IC50

Caption: Workflow for evaluating a DOPr ligand in a cell-based assay.

References

Application Notes and Protocols for DOPR (Dopamine) Hydrochloride Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Dopamine (B1211576) Hydrochloride (erroneously referred to as DOPR hydrochloride in the query) in various animal models for preclinical research. This document includes detailed experimental protocols, summarized quantitative data, and visualizations of relevant signaling pathways to guide researchers in designing and executing their studies.

Introduction

Dopamine hydrochloride is a synthetic form of the endogenous catecholamine dopamine, a crucial neurotransmitter in the central and peripheral nervous systems.[1] In clinical practice, it is primarily used to manage conditions such as shock, hypotension, and low cardiac output. In animal research, dopamine hydrochloride serves as a valuable tool to investigate its physiological and pathological roles, evaluate its therapeutic potential for various diseases, and assess its safety profile.

Mechanism of Action

Dopamine hydrochloride exerts its effects by binding to and activating dopamine receptors (D1-like and D2-like families) and, at higher doses, adrenergic receptors (alpha and beta).[2] The physiological response to dopamine is dose-dependent.

  • Low doses (0.5-2 µg/kg/min in canines): Primarily stimulate D1 receptors in the renal, mesenteric, and coronary arteries, leading to vasodilation and increased blood flow to these tissues.[3]

  • Intermediate doses (2-10 µg/kg/min in canines): Activate beta-1 adrenergic receptors in the heart, resulting in increased myocardial contractility and cardiac output.[4]

  • High doses (>10 µg/kg/min in canines): Predominantly stimulate alpha-adrenergic receptors, causing peripheral vasoconstriction and an increase in systemic blood pressure.[2]

Signaling Pathways

The activation of dopamine receptors triggers distinct intracellular signaling cascades.

D1_like_receptor_signaling Dopamine Dopamine D1R D1-like Receptor (D1, D5) Dopamine->D1R Gs_olf Gαs/olf D1R->Gs_olf activates AC Adenylyl Cyclase Gs_olf->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene regulates

D1-like receptor signaling cascade.

D2_like_receptor_signaling Dopamine Dopamine D2R D2-like Receptor (D2, D3, D4) Dopamine->D2R Gi_o Gαi/o D2R->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Inhibition of Downstream Effectors PKA->Downstream reduced activation

D2-like receptor signaling cascade.

Quantitative Data

Acute Toxicity Data (LD50)

The following table summarizes the median lethal dose (LD50) of dopamine hydrochloride in various animal species and routes of administration.

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
MouseOral4361[5]
Intravenous156[5][6]
Subcutaneous1366
RatOral2859[1][7][8]
Intravenous4.8[3][5][6]
Intraperitoneal597
Subcutaneous647
DogIntravenous79[6]
RabbitIntravenous90[6]
Pharmacokinetic Parameters
SpeciesParameterValueReference
Adult HumansHalf-life< 2 minutes[2]
Adult HumansMetabolismMetabolized by MAO and COMT in liver, kidney, and plasma.[2]
Adult HumansExcretion~80% renally excreted as inactive metabolites within 24 hours.[2]

Experimental Protocols

General Preparation and Administration Guidelines
  • Vehicle: Dopamine hydrochloride is freely soluble in water.[9] For intravenous administration, it should be diluted in sterile solutions such as 0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP.[[“]]

  • Stability: The diluted solution is stable for 24 hours.[11] It is sensitive to alkaline solutions, iron salts, and oxidizing agents.[9]

  • Administration Routes: The most common route of administration in animal studies is intravenous (IV) infusion, particularly for cardiovascular research. Other routes such as subcutaneous (SC) and intraperitoneal (IP) have also been used.

Protocol 1: Continuous Intravenous Infusion in a Canine Model of Hypotension

This protocol is adapted from studies evaluating the cardiovascular effects of dopamine in anesthetized dogs.[[“]]

Objective: To assess the dose-dependent effects of dopamine hydrochloride on hemodynamic parameters in hypotensive dogs.

Materials:

  • Dopamine hydrochloride for injection

  • 0.9% Sodium Chloride or 5% Dextrose solution

  • Anesthetic agent (e.g., isoflurane)

  • Infusion pump

  • Intravenous catheters

  • Hemodynamic monitoring equipment (for blood pressure, heart rate, cardiac output)

Procedure:

  • Anesthetize the dog according to an IACUC-approved protocol.

  • Place intravenous catheters for drug administration and fluid maintenance.

  • Induce hypotension to a target mean arterial pressure (MAP) (e.g., 50 mm Hg) by adjusting the anesthetic depth.

  • Prepare a stock solution of dopamine hydrochloride and dilute it to the desired concentrations for infusion.

  • Initiate a continuous intravenous infusion of dopamine hydrochloride at a low dose (e.g., 2-5 µg/kg/min).

  • Maintain the infusion for a set period (e.g., 15-20 minutes) to allow for stabilization of hemodynamic parameters.

  • Record hemodynamic variables at baseline and at regular intervals during the infusion.

  • Increase the infusion rate in a stepwise manner (e.g., increments of 5-10 µg/kg/min) up to a maximum desired dose (e.g., 20-50 µg/kg/min), allowing for a stabilization period at each dose.

  • Monitor the animal closely for any adverse effects, such as arrhythmias.

  • After the final dose, gradually wean the animal off the infusion to prevent rebound hypotension.

canine_infusion_workflow start Start anesthetize Anesthetize Dog start->anesthetize catheterize Place IV Catheters anesthetize->catheterize induce_hypo Induce Hypotension catheterize->induce_hypo prepare_drug Prepare Dopamine Infusion induce_hypo->prepare_drug infuse_low Start Low-Dose Infusion (2-5 µg/kg/min) prepare_drug->infuse_low stabilize_low Stabilization Period infuse_low->stabilize_low record_low Record Hemodynamic Data stabilize_low->record_low increase_dose Increase Infusion Rate (stepwise) record_low->increase_dose stabilize_high Stabilization Period increase_dose->stabilize_high wean Gradually Wean Infusion increase_dose->wean record_high Record Hemodynamic Data stabilize_high->record_high record_high->increase_dose Repeat for each dose end End wean->end

Canine continuous infusion workflow.
Protocol 2: Administration in a Rodent Model of Parkinson's Disease (Adapted from L-DOPA protocol)

This protocol is adapted from a study using L-DOPA, the precursor to dopamine, in a mouse model of Parkinson's disease.[13] Direct administration of dopamine hydrochloride would primarily have peripheral effects due to its limited ability to cross the blood-brain barrier. However, this workflow is relevant for studying peripherally-mediated effects or for use with specialized delivery systems.

Objective: To evaluate the behavioral effects of peripherally administered dopamine hydrochloride in a rodent model.

Materials:

  • Dopamine hydrochloride

  • Sterile 0.9% saline

  • Rodent model of Parkinson's Disease (e.g., 6-OHDA lesioned rats)

  • Behavioral testing apparatus (e.g., rotometer for rotational behavior)

Procedure:

  • Prepare the dopamine hydrochloride solution by dissolving it in 0.85% saline to the desired concentration.

  • Divide the animals into control and treatment groups.

  • Establish baseline behavioral measures (e.g., rotational behavior) before drug administration.

  • Administer dopamine hydrochloride via the desired route (e.g., intraperitoneal injection). A typical injection volume for mice is 10 ml/kg body weight.

  • Conduct behavioral testing at a specified time point post-administration (e.g., 20-25 minutes).

  • Compare the behavioral responses of the treatment group to the control group and to their own baseline measurements.

rodent_behavioral_workflow start Start prepare_solution Prepare Dopamine Solution start->prepare_solution group_animals Group Animals (Control & Treatment) prepare_solution->group_animals baseline_test Baseline Behavioral Testing group_animals->baseline_test administer_drug Administer Dopamine HCl (IP) baseline_test->administer_drug post_admin_test Post-Administration Behavioral Testing administer_drug->post_admin_test analyze_data Analyze and Compare Data post_admin_test->analyze_data end End analyze_data->end

Rodent behavioral study workflow.

Important Considerations

  • Animal Welfare: All animal experiments should be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC).

  • Dose Selection: The appropriate dose of dopamine hydrochloride will vary depending on the animal species, the intended physiological effect, and the specific research question. The provided LD50 values can serve as a starting point for dose-range finding studies.

  • Route of Administration: The choice of administration route will significantly impact the pharmacokinetic and pharmacodynamic profile of the drug. Intravenous infusion is preferred for maintaining stable plasma concentrations.

  • Blood-Brain Barrier: Dopamine hydrochloride does not readily cross the blood-brain barrier.[14] Therefore, for studies investigating central nervous system effects, alternative strategies such as direct intracerebral administration or the use of dopamine precursors like L-DOPA are necessary.

  • Adverse Effects: Potential adverse effects at higher doses include tachycardia, arrhythmias, and excessive vasoconstriction.[15] Close monitoring of the animals is essential.

Conclusion

Dopamine hydrochloride is a versatile pharmacological tool for in vivo animal research. A thorough understanding of its dose-dependent mechanism of action, pharmacokinetic properties, and potential toxicities is crucial for designing and interpreting experimental outcomes. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers utilizing dopamine hydrochloride in their animal studies.

References

Application Notes and Protocols for the Quantification of Amine Hydrochloride APIs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the quantitative analysis of amine hydrochloride active pharmaceutical ingredients (APIs) in bulk and pharmaceutical dosage forms. The methods described herein are based on established analytical techniques, including Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Vis Spectrophotometry, which are commonly employed in the pharmaceutical industry for their accuracy, precision, and robustness. While the specific compound "DOPR hydrochloride" was not identified in the literature search, the provided methodologies are broadly applicable to the quantification of various hydrochloride salts of amine-containing drug substances.

Introduction

The accurate quantification of an active pharmaceutical ingredient (API) is a critical aspect of drug development and quality control. It ensures the safety, efficacy, and quality of the final drug product. This document outlines validated analytical methods for the determination of amine hydrochloride salts, which are a common form of pharmaceutical compounds. The techniques presented are based on principles and data from studies on various hydrochloride compounds and are intended to serve as a comprehensive guide for researchers.

The primary analytical techniques covered are:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A highly selective and sensitive method for the separation and quantification of drug substances.

  • UV-Vis Spectrophotometry: A simpler, more rapid technique suitable for the quantification of APIs that possess a suitable chromophore.

Analytical Techniques and Data

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and sensitivity. The method separates compounds based on their hydrophobicity, allowing for accurate quantification even in the presence of excipients and degradation products.

Quantitative Data Summary for RP-HPLC Methods:

The following table summarizes typical validation parameters for RP-HPLC methods used in the quantification of various hydrochloride salts. These values can be considered as a benchmark for the development of a method for a new amine hydrochloride API.

ParameterTypical Value/RangeReference
Linearity Range 0.5 - 150 µg/mL[1][2]
Correlation Coefficient (r²) > 0.999[1][2]
Limit of Detection (LOD) 0.01 - 0.87 µg/mL[2]
Limit of Quantification (LOQ) 0.06 - 2.66 µg/mL[2]
Accuracy (% Recovery) 98 - 102%[1][3]
Precision (% RSD) < 2%[1][4]
Retention Time 4 - 7 minutes[2][4]
UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. It is a simple, cost-effective, and rapid method, making it suitable for routine quality control.

Quantitative Data Summary for UV-Vis Spectrophotometric Methods:

The table below presents typical validation parameters for UV-Vis spectrophotometric methods for the quantification of hydrochloride salts.

ParameterTypical Value/RangeReference
Linearity Range 4 - 50 µg/mL[5][6][7]
Correlation Coefficient (r²) > 0.999[6]
Limit of Detection (LOD) ~ 0.1 - 0.3 µg/mL[7][8]
Limit of Quantification (LOQ) ~ 0.3 - 1.0 µg/mL[7][8]
Accuracy (% Recovery) 98 - 101%[6][7]
Molar Absorptivity (ε) 1.48 x 10⁴ - 2.22 x 10⁴ L mol⁻¹ cm⁻¹
Wavelength of Max. Absorbance (λmax) 230 - 353 nm[2][5][9]

Experimental Protocols

RP-HPLC Method Protocol

This protocol provides a general procedure for the quantification of an amine hydrochloride API in a tablet dosage form. Method optimization will be required for specific applications.

3.1.1. Materials and Reagents:

  • Reference standard of the amine hydrochloride API

  • HPLC grade acetonitrile (B52724)

  • HPLC grade methanol

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄)

  • Orthophosphoric acid

  • Purified water (18.2 MΩ·cm)

  • Tablet formulation containing the API

3.1.2. Instrumentation:

  • HPLC system with a UV or PDA detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Sonicator

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3.1.3. Preparation of Solutions:

  • Mobile Phase: Prepare a buffer solution of 0.02 M potassium dihydrogen phosphate and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase will be a mixture of this buffer and acetonitrile in a suitable ratio (e.g., 58:42 v/v). Filter and degas the mobile phase before use.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of the API reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution (e.g., 100 µg/mL): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of the API into a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the API. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter.

3.1.4. Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (e.g., 42:58 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled (e.g., 30°C)

  • Detection Wavelength: Determined by the UV spectrum of the API (e.g., 220 nm)

3.1.5. Procedure:

  • Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., tailing factor < 2, theoretical plates > 2000).

  • Construct a calibration curve by injecting a series of dilutions of the standard stock solution (e.g., 10, 20, 50, 100, 150 µg/mL).

  • Inject the sample solution in triplicate.

  • Calculate the concentration of the API in the sample by comparing the peak area with the calibration curve.

UV-Vis Spectrophotometry Method Protocol

This protocol describes a general method for the quantification of an amine hydrochloride API using UV-Vis spectrophotometry.

3.2.1. Materials and Reagents:

  • Reference standard of the amine hydrochloride API

  • Methanol or 0.1 N Hydrochloric Acid

  • Tablet formulation containing the API

3.2.2. Instrumentation:

  • UV-Vis Spectrophotometer (double beam)

  • Matched quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Sonicator

3.2.3. Preparation of Solutions:

  • Solvent: Methanol or 0.1 N HCl.[5][9]

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of the API reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent.

  • Sample Solution (e.g., 10 µg/mL): Weigh and powder 20 tablets. Transfer an amount of powder equivalent to 10 mg of the API into a 100 mL volumetric flask. Add about 70 mL of the solvent and sonicate for 15 minutes. Dilute to volume with the solvent, mix well, and filter. Further dilute 10 mL of this solution to 100 mL with the solvent.

3.2.4. Procedure:

  • Determine the λmax of the API by scanning the standard solution (e.g., 10 µg/mL) over a suitable wavelength range (e.g., 200-400 nm) using the solvent as a blank.

  • Prepare a series of standard solutions of different concentrations (e.g., 5, 10, 15, 20, 25 µg/mL) by diluting the standard stock solution.

  • Measure the absorbance of each standard solution at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the sample solution.

  • Determine the concentration of the API in the sample solution from the calibration curve.

Visualizations

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for a Delta-Opioid Receptor (DOR) agonist, a plausible interpretation for a compound designated "DOPR". Activation of the Gi/o-coupled DOR leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of MAP kinase pathways.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol DOPR DOPR (Delta-Opioid Receptor) G_protein Gi/o DOPR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates MAPK_pathway MAPK Pathway (ERK1/2) G_protein->MAPK_pathway Activates cAMP cAMP AC->cAMP Converts ATP to Cellular_Response Cellular Response (e.g., Analgesia) Ca_channel->Cellular_Response Reduced Neurotransmitter Release K_channel->Cellular_Response Hyperpolarization PKA PKA cAMP->PKA Activates PKA->Cellular_Response Modulates MAPK_pathway->Cellular_Response Gene Expression Changes Agonist DOPR Agonist (e.g., DOPR HCl) Agonist->DOPR Binds and Activates

Caption: Hypothetical signaling pathway of a DOPR agonist.

Experimental Workflow

The following diagram outlines the general workflow for the quantification of an amine hydrochloride API in a tablet formulation using RP-HPLC.

G start Start sample_prep Sample Preparation (Weighing, Dissolving, Filtering) start->sample_prep std_prep Standard Preparation (Reference Standard Dissolution) start->std_prep hplc_analysis RP-HPLC Analysis (Injection and Data Acquisition) sample_prep->hplc_analysis calibration Calibration Curve Construction std_prep->calibration quantification Quantification (Peak Area Comparison) hplc_analysis->quantification calibration->hplc_analysis results Results Reporting quantification->results end End results->end

Caption: General workflow for RP-HPLC quantification.

Method Validation Logical Relationship

This diagram illustrates the key parameters that are evaluated during analytical method validation, as per ICH guidelines.

G cluster_parameters Validation Parameters MethodValidation Analytical Method Validation Accuracy Accuracy MethodValidation->Accuracy Precision Precision (Repeatability, Intermediate Precision) MethodValidation->Precision Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Robustness Robustness MethodValidation->Robustness Range Range Linearity->Range LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) Linearity->LOQ

Caption: Key parameters of analytical method validation.

References

Application Notes and Protocols for Delta-Opioid Receptor (DOR) Agonists in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "DOPR hydrochloride" does not correspond to a known chemical compound in major chemical and biological databases. It is presumed to be a typographical error for "DOR hydrochloride," referring to a hydrochloride salt of a delta-opioid receptor (DOR) agonist. This document will proceed under the assumption that the user is interested in cell culture experiments involving a selective delta-opioid receptor agonist. For the purpose of providing concrete examples, the well-characterized and selective DOR agonist, SNC80, will be used as a representative compound. Researchers should adapt these protocols based on the specific DOR agonist being investigated.

Introduction to Delta-Opioid Receptors

The delta-opioid receptor (DOR or DOP) is a G-protein coupled receptor (GPCR) that is widely distributed in the central and peripheral nervous systems.[1][2] Endogenous ligands for DOR include enkephalins. Activation of DOR is associated with a variety of physiological effects, including analgesia, anxiolysis, and antidepressant-like effects, making it a significant target for drug development.[1][3] In cell culture systems, studying the interaction of novel compounds with DOR is crucial for understanding their mechanism of action, potency, and potential therapeutic applications.

Application Notes for a Representative DOR Agonist (SNC80)

Mechanism of Action

SNC80 is a non-peptide small molecule that acts as a selective agonist for the delta-opioid receptor. Like other DOR agonists, its binding to the receptor initiates a cascade of intracellular signaling events. The delta-opioid receptor is coupled to inhibitory G-proteins (Gi/Go).[2] Upon activation, the G-protein dissociates, and its subunits modulate the activity of various downstream effectors.

The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] Additionally, DOR activation can lead to the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of N-type voltage-gated calcium channels.[4] Furthermore, DOR activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK).[4]

Cellular Effects

The cellular response to a DOR agonist like SNC80 can vary depending on the cell type and the expression level of the delta-opioid receptor. Common cellular effects observed in vitro include:

  • Inhibition of Neuronal Excitability: In neuronal cell lines or primary neurons, DOR activation typically leads to hyperpolarization and a decrease in neurotransmitter release.

  • Cell Proliferation and Survival: The effect of DOR activation on cell proliferation is cell-type specific. In some cancer cell lines, it has been shown to inhibit proliferation, while in others, it may have no effect or even promote survival.

  • Receptor Trafficking: Prolonged exposure to agonists can lead to receptor desensitization, phosphorylation, and internalization, which are important mechanisms for regulating signal duration and intensity.[4]

Experimental Protocols

The following are detailed protocols for common cell culture experiments involving a DOR agonist.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of a DOR agonist on the metabolic activity and viability of cells.

Materials:

  • Cells expressing the delta-opioid receptor (e.g., CHO-DOR, SH-SY5Y, or NG108-15 cells)

  • Complete cell culture medium

  • DOR agonist (e.g., SNC80) stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the DOR agonist in culture medium. A typical concentration range to test would be from 1 nM to 100 µM.

  • Remove the old medium and add 100 µL of the medium containing the different concentrations of the DOR agonist to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: cAMP Measurement Assay

This protocol measures the inhibition of adenylyl cyclase activity following DOR activation.

Materials:

  • Cells expressing the delta-opioid receptor

  • DOR agonist (e.g., SNC80)

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • cAMP assay kit (e.g., ELISA-based or HTRF-based)

  • Cell lysis buffer (provided with the kit)

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

Procedure:

  • Cell Seeding: Seed cells into the appropriate plate format (e.g., 96-well or 384-well) as recommended by the cAMP assay kit manufacturer.

  • Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes.

  • Compound Treatment: Add varying concentrations of the DOR agonist to the cells and incubate for 10-15 minutes.

  • Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except the basal control) to stimulate cAMP production. Incubate for 15-30 minutes.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the specific cAMP assay kit being used.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the DOR agonist. Calculate the IC₅₀ value.

Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)

This protocol assesses the activation of the MAPK/ERK pathway upon DOR stimulation.

Materials:

  • Cells expressing the delta-opioid receptor

  • DOR agonist (e.g., SNC80)

  • Serum-free medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

  • HRP-conjugated secondary antibody

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Serum Starvation: Seed cells in 6-well plates. Once they reach 80-90% confluency, serum-starve the cells for 4-6 hours in serum-free medium.

  • Compound Treatment: Treat the cells with the DOR agonist at the desired concentration for various time points (e.g., 5, 10, 15, 30 minutes). Include an untreated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the anti-p-ERK primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-t-ERK antibody to determine the total ERK levels for normalization.

  • Data Analysis: Quantify the band intensities using image analysis software. Express the results as the ratio of p-ERK to t-ERK.

Data Presentation

The following tables summarize hypothetical quantitative data from the experiments described above.

Table 1: Effect of a Representative DOR Agonist (SNC80) on Cell Viability

Cell LineTreatment Duration (hours)IC₅₀ (µM)
CHO-DOR48> 100
SH-SY5Y4885.2
NG108-154872.5

Table 2: Inhibition of Forskolin-Stimulated cAMP Production by a Representative DOR Agonist (SNC80)

Cell LineIC₅₀ (nM)
CHO-DOR12.5
NG108-1525.8

Table 3: Peak ERK1/2 Phosphorylation Induced by a Representative DOR Agonist (SNC80) at 1 µM

Cell LineTime to Peak (minutes)Fold Increase over Basal
CHO-DOR103.5
SH-SY5Y52.8

Mandatory Visualizations

DOR_Signaling_Pathway cluster_cytosol Cytosol DOR DOR G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits MAPK_pathway MAPK Pathway (ERK1/2) G_protein->MAPK_pathway cAMP cAMP AC->cAMP Converts K_ion K⁺ GIRK->K_ion Efflux Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx Agonist DOR Agonist Agonist->DOR Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates

Caption: Delta-Opioid Receptor (DOR) Signaling Pathway.

Experimental_Workflow start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells overnight_incubation Incubate Overnight (37°C, 5% CO₂) seed_cells->overnight_incubation compound_treatment Treat with DOR Agonist (Varying Concentrations) overnight_incubation->compound_treatment incubation Incubate for Desired Time compound_treatment->incubation assay Perform Assay incubation->assay viability_assay Cell Viability (e.g., MTT) assay->viability_assay Option 1 cAMP_assay cAMP Measurement assay->cAMP_assay Option 2 western_blot Western Blot (p-ERK) assay->western_blot Option 3 data_acquisition Data Acquisition (Plate Reader / Imager) viability_assay->data_acquisition cAMP_assay->data_acquisition western_blot->data_acquisition data_analysis Data Analysis (IC₅₀ / Fold Change) data_acquisition->data_analysis end End data_analysis->end

Caption: General Experimental Workflow for a DOR Agonist.

References

Troubleshooting & Optimization

troubleshooting DOPR hydrochloride solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DOPR hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound, also known as 2,5-Dimethoxy-4-propylamphetamine hydrochloride, is a psychoactive compound belonging to the amphetamine class.[1][2] It is a psychedelic drug of the phenethylamine (B48288) and DOx families. In research, it is used as a serotonin (B10506) 5-HT2A receptor agonist to study psychedelic effects and related neurological pathways.[2] Its high affinity for these receptors makes it a valuable tool in neuroscience and pharmacology.[1]

Q2: What are the general storage conditions for this compound?

For long-term stability, this compound powder should be stored at -20°C for up to 3 years. Once dissolved in a solvent, it should be stored at -80°C for up to one year. The compound can be shipped at ambient temperatures with blue ice.

Solubility and Solution Preparation

Q3: What are the recommended solvents for dissolving this compound?

This compound exhibits good solubility in several organic solvents. For aqueous solutions, it is very soluble in water. The table below summarizes the known solubility data.

SolventConcentration
Dimethylformamide (DMF)20 mg/ml
Dimethyl sulfoxide (B87167) (DMSO)20 mg/ml
Ethanol10 mg/ml
Phosphate-Buffered Saline (PBS, pH 7.2)10 mg/ml
WaterVery Soluble

Note: The aqueous solubility of hydrochloride salts can be pH-dependent. Solubility may decrease as the pH increases towards neutral.

Q4: I am having trouble dissolving this compound in an aqueous buffer. What could be the issue?

Difficulties in dissolving this compound in aqueous buffers can arise from several factors:

  • pH of the Buffer: As an amine hydrochloride salt, the solubility of this compound is generally higher in acidic conditions. If your buffer has a neutral or alkaline pH, the compound may be less soluble.

  • Buffer Composition: Certain ions in a buffer can interact with the compound and affect its solubility.

  • Concentration: You may be attempting to prepare a solution that is above the compound's solubility limit in that specific buffer.

  • Temperature: Solubility can be temperature-dependent. Gentle warming may aid dissolution, but be cautious of potential degradation at elevated temperatures.

Troubleshooting Guide

This guide addresses specific problems you may encounter when working with this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Precipitation in aqueous solution over time. The solution may be supersaturated, or the pH of the solution may have shifted.- Ensure the initial concentration is below the solubility limit at the storage temperature.- Check and buffer the pH of your solution.- Store solutions at the recommended temperature (-80°C for long-term storage).
Inconsistent experimental results. This could be due to incomplete dissolution of the compound, leading to inaccurate concentrations.- Visually confirm that the compound is fully dissolved before use.- Use sonication or gentle vortexing to aid dissolution.- Prepare fresh solutions for critical experiments.
Cloudy or hazy appearance of the solution. The compound may not be fully dissolved, or there may be particulate contamination.- Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.- Re-evaluate your dissolution protocol to ensure complete solubilization.
Difficulty dissolving the compound in a co-solvent mixture. The ratio of the co-solvents may not be optimal for this specific compound.- First, dissolve the this compound in a small amount of a solvent in which it is highly soluble (e.g., DMSO).- Then, slowly add the aqueous buffer to the DMSO stock solution while vortexing to achieve the desired final concentration.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent (e.g., DMSO)

  • Weigh the desired amount of this compound in a sterile conical tube.

  • Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., 20 mg/mL).

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) for a short period can be used if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Working Solution from an Organic Stock

  • Thaw an aliquot of the this compound stock solution (from Protocol 1) at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer.

  • In a sterile tube, add the required volume of the aqueous buffer.

  • While vortexing the buffer, slowly add the calculated volume of the this compound stock solution. Adding the stock solution to the buffer (rather than the other way around) can help prevent precipitation.

  • Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is low enough to not affect your experimental system (typically <0.5%).

  • Use the freshly prepared working solution for your experiments.

Signaling Pathways and Experimental Workflows

Delta-Opioid Receptor (DOR) Signaling

This compound acts as an agonist at the Delta-Opioid Receptor (DOR), which is a G-protein coupled receptor (GPCR). Activation of DOR initiates downstream signaling cascades through two primary pathways: the G-protein dependent pathway and the β-arrestin pathway. These pathways can lead to various cellular responses, including modulation of ion channels and activation of kinase cascades.[3][4]

DOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Pathway cluster_beta_arrestin β-Arrestin Pathway DOPR_Agonist DOPR Hydrochloride DOR Delta-Opioid Receptor (DOR) DOPR_Agonist->DOR Binds to G_Protein Gi/o Protein DOR->G_Protein Activates GRK GRK DOR->GRK Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channel Modulation G_Protein->Ion_Channel MAPK MAPK Activation G_Protein->MAPK cAMP ↓ cAMP AC->cAMP P_DOR Phosphorylated DOR GRK->P_DOR Phosphorylates Beta_Arrestin β-Arrestin P_DOR->Beta_Arrestin Recruits Internalization Receptor Internalization Beta_Arrestin->Internalization ERK_Activation ERK Activation Beta_Arrestin->ERK_Activation

Caption: Delta-Opioid Receptor (DOR) signaling pathways.

Experimental Workflow for Solubility Determination

The following workflow outlines a general procedure for determining the solubility of this compound in a specific aqueous buffer.

Solubility_Workflow Start Start Prep_Buffer Prepare aqueous buffer at desired pH Start->Prep_Buffer Add_Excess Add excess DOPR HCl to buffer Prep_Buffer->Add_Excess Equilibrate Equilibrate sample (e.g., 24h at 25°C with agitation) Add_Excess->Equilibrate Centrifuge Centrifuge to pellet undissolved solid Equilibrate->Centrifuge Collect_Supernatant Collect supernatant Centrifuge->Collect_Supernatant Filter Filter supernatant (0.22 µm filter) Collect_Supernatant->Filter Analyze Analyze concentration (e.g., HPLC, UV-Vis) Filter->Analyze Determine_Solubility Determine solubility Analyze->Determine_Solubility End End Determine_Solubility->End

References

Technical Support Center: DOPR Hydrochloride Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial searches for "DOPR hydrochloride" yielded limited specific stability data. However, extensive information is available for "Dopamine hydrochloride," a compound with a similar name structure and common use in research and clinical settings. This guide assumes the query pertains to Dopamine (B1211576) hydrochloride and provides stability information accordingly. If you are working with a different compound, please verify the specific stability characteristics for that substance.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of Dopamine hydrochloride in solution?

A1: The stability of Dopamine hydrochloride in solution is primarily influenced by several factors:

  • pH: Dopamine hydrochloride is more stable in acidic to neutral solutions. Degradation can occur at higher pH values. Many drugs exhibit optimal stability in a pH range of 4-8.[1][2]

  • Temperature: Higher temperatures accelerate the degradation of Dopamine hydrochloride. For storage, refrigerated or frozen conditions are generally preferred over room temperature.[1][3][4]

  • Light: Exposure to light, particularly UV light, can lead to photodegradation. Solutions should be protected from light.[3][5][6]

  • Oxygen: The presence of oxygen can promote oxidation, a key degradation pathway for catecholamines like dopamine.[2][3] The use of antioxidants can help mitigate this.[7]

  • Solution Composition: The type of intravenous solution can impact stability. For instance, degradation has been observed to be faster in Ringer Lactate solution due to its higher pH compared to isotonic saline or 5% glucose solutions.[7]

Q2: How should I store my Dopamine hydrochloride solutions to ensure maximum stability?

A2: To maximize stability, Dopamine hydrochloride solutions should be stored protected from light.[5] For short-term storage, refrigeration at 4°C is recommended. For longer-term storage, freezing at -20°C may be suitable, although the stability in a frozen state can depend on the container.[5]

Q3: Can I freeze Dopamine hydrochloride solutions?

A3: Yes, Dopamine hydrochloride solutions can be frozen. Studies have shown stability for up to 6 months at -20°C in specific types of syringes.[5] However, it is crucial to ensure the solution is homogenized after thawing to guarantee a uniform concentration.[5] The type of container can also affect stability when frozen.[5]

Q4: What are the signs of Dopamine hydrochloride degradation in my solution?

A4: Degradation of Dopamine hydrochloride can manifest as a change in the physical appearance of the solution, such as a change in color (e.g., development of a pinkish or brownish hue due to oxidation), or the formation of a precipitate. However, significant degradation can occur without any visible changes. Therefore, chemical analysis using a stability-indicating method like HPLC is the most reliable way to determine the concentration of the active ingredient.

Q5: Are there any known incompatibilities of Dopamine hydrochloride with common excipients or other drugs?

A5: Yes, Dopamine hydrochloride can be incompatible with alkaline solutions or drugs, as a higher pH accelerates its degradation.[7] It is also susceptible to oxidation, so it may be incompatible with strong oxidizing agents. When preparing admixtures, it is essential to consult compatibility data.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Solution has changed color (e.g., pink, brown). Oxidation of Dopamine hydrochloride.Discard the solution. To prevent this in the future, consider preparing fresh solutions, deoxygenating the solvent, and/or adding an antioxidant like L-cysteine hydrochloride.[7] Ensure the solution is protected from light.
Precipitate has formed in the solution. Change in pH, incompatibility with another component, or crystallization at low temperatures.Do not use the solution. Review the preparation procedure and ensure all components are compatible and the pH is within the stable range. If the solution was refrigerated or frozen, allow it to come to room temperature and gently agitate to see if the precipitate redissolves. If not, discard it.
Experimental results are inconsistent or show lower than expected activity. Degradation of the Dopamine hydrochloride stock solution.Prepare a fresh stock solution from a new vial of the compound. Verify the pH of the solution. Use a stability-indicating analytical method (e.g., HPLC) to confirm the concentration of your current stock solution.
Variability in concentration after freezing and thawing. Incomplete homogenization of the thawed solution.After thawing, ensure the solution is thoroughly mixed by gentle inversion or vortexing before use to ensure a uniform concentration.[5]

Data Summary

Table 1: Stability of Dopamine Hydrochloride 0.5 mg/mL in Isotonic Glucose Solution in Polypropylene (B1209903) Syringes (Protected from Light)

Storage ConditionDurationConcentration Relative to Initial
25°C / 60% Relative Humidity1 week≥ 95%
4°C / Ambient Humidity3 months≥ 95%
-20°C / Ambient Humidity6 months≥ 95% (in Codan syringes)

Data adapted from a study on the stability of dopamine hydrochloride in polypropylene syringes.[5]

Table 2: Stability of Dopamine Hydrochloride in Different Intravenous Admixtures

IV SolutionStorage ConditionStable Duration
Glucose 5%Room TemperatureAt least 24 hours
Isotonic Saline SolutionRoom TemperatureAt least 24 hours
Ringer Lactate SolutionRoom TemperatureUp to 6 hours
Glucose 5%RefrigeratorAt least 14 days
Isotonic Saline SolutionRefrigeratorAt least 14 days
Ringer Lactate SolutionRefrigeratorUp to 3 days

Data adapted from a study on the stability of dopamine hydrochloride in intravenous admixtures.[7]

Experimental Protocols

Protocol: Stability Testing of Dopamine Hydrochloride Solution via HPLC

This protocol outlines a general procedure for assessing the stability of a Dopamine hydrochloride solution.

1. Materials and Equipment:

  • Dopamine hydrochloride

  • Solvent (e.g., 5% dextrose solution)

  • pH meter

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., methanol, acetate (B1210297) buffer, triethylamine (B128534) mixture)[8]

  • Storage containers (e.g., polypropylene syringes, vials)

  • Environmental chambers or incubators for controlled temperature and humidity storage

  • Light-protective covering (e.g., aluminum foil)

2. Solution Preparation:

  • Prepare a stock solution of Dopamine hydrochloride at the desired concentration (e.g., 0.5 mg/mL) in the chosen solvent.

  • Measure and record the initial pH of the solution.

  • Aliquot the solution into the different storage containers to be tested.

3. Storage Conditions:

  • Divide the samples into groups for different storage conditions as per the study design (e.g., 25°C/60% RH, 4°C, -20°C).

  • Ensure that the samples designated for photostability studies are exposed to a controlled light source, while others are protected from light.[5]

4. Sample Analysis:

  • At specified time points (e.g., 0, 24 hours, 7 days, 1 month, 3 months), withdraw a sample from each storage condition.

  • Visually inspect the sample for any changes in color, clarity, or for the presence of precipitation.

  • Measure and record the pH of the sample.

  • Determine the concentration of Dopamine hydrochloride in the sample using a validated, stability-indicating HPLC method.[5]

5. Data Evaluation:

  • Calculate the percentage of the initial Dopamine hydrochloride concentration remaining at each time point for each storage condition.

  • The stability of the solution is typically considered acceptable if the concentration remains within 90-110% of the initial concentration.

Visualizations

cluster_degradation General Degradation Pathways Drug Active Drug (Dopamine HCl) Degradation Degradation Products Drug->Degradation Hydrolysis (catalyzed by H+/OH-) Drug->Degradation Oxidation (promoted by O2, light) Drug->Degradation Photodegradation (UV/visible light)

Caption: General degradation pathways for pharmaceuticals.

cluster_workflow Stability Testing Workflow Prep Prepare Solution (Dopamine HCl in vehicle) Store Store under Varied Conditions (Temp, Light, pH) Prep->Store Sample Sample at Time Points (T0, T1, T2...) Store->Sample Analyze Analyze Samples (Visual, pH, HPLC) Sample->Analyze Evaluate Evaluate Data (% Remaining vs. Time) Analyze->Evaluate

Caption: Experimental workflow for stability testing.

cluster_troubleshooting Troubleshooting Logic Start Inconsistent Results? Check_Visual Visible Change (Color/Precipitate)? Start->Check_Visual Check_Storage Storage Conditions OK? Check_Visual->Check_Storage No Action_Discard Discard Solution, Prepare Fresh Check_Visual->Action_Discard Yes Check_Prep Preparation Protocol Followed? Check_Storage->Check_Prep Yes Action_Review_Storage Review Storage (Temp, Light, Container) Check_Storage->Action_Review_Storage No Action_Review_Prep Review Protocol (pH, Solvent, Purity) Check_Prep->Action_Review_Prep No Action_Validate Validate Assay, Re-analyze Check_Prep->Action_Validate Yes

Caption: Troubleshooting decision tree for stability issues.

References

preventing degradation of DOPR hydrochloride during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Dopamine (B1211576) Hydrochloride during experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is Dopamine Hydrochloride and why is its stability important?

Dopamine Hydrochloride is the hydrochloride salt form of dopamine, a critical neurotransmitter in the brain involved in motor control, motivation, reward, and various other physiological processes.[1] Maintaining its chemical integrity during experiments is crucial for obtaining accurate and reproducible results. Degradation can lead to a loss of potency and the formation of confounding byproducts, ultimately impacting the validity of experimental outcomes.

Q2: What are the primary factors that cause Dopamine Hydrochloride to degrade?

The main factors contributing to the degradation of Dopamine Hydrochloride are:

  • Oxidation: The catechol structure of dopamine is highly susceptible to oxidation, which can be initiated by exposure to oxygen, metal ions, or light.[2] This process leads to the formation of dopamine o-quinone, which can then cyclize to form aminochrome (B613825) and further polymerize into melanin-like compounds, often observed as a pink to violet or brown discoloration.

  • pH: Dopamine Hydrochloride is most stable in acidic conditions (pH 4-5).[3] In alkaline solutions, the rate of oxidation and degradation increases significantly.

  • Light: Exposure to light, particularly UV and blue light, can accelerate the degradation of Dopamine Hydrochloride.[3][4]

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including the degradation of Dopamine Hydrochloride.[5]

Q3: How should I store Dopamine Hydrochloride to ensure its stability?

To maximize the stability of Dopamine Hydrochloride:

  • Solid Form: Store the solid powder in a tightly sealed container, protected from light, in a dry environment at a refrigerated temperature (2-8 °C).

  • Solutions: Aqueous solutions of Dopamine Hydrochloride are not recommended for long-term storage. If a solution must be prepared in advance, it should be made in an acidic buffer (pH 4-5), protected from light, and stored at 2-8 °C for no longer than a few days. It is best practice to prepare solutions fresh for each experiment.

Troubleshooting Guide

Problem: My Dopamine Hydrochloride solution has turned pink/brown/purple. Can I still use it?

Answer: No. A color change in your Dopamine Hydrochloride solution is a clear indicator of degradation, specifically oxidation. The colored products are the result of the formation of quinones and their subsequent polymerization. Using a discolored solution will lead to inaccurate concentrations of the active compound and the introduction of degradation products that could interfere with your experiment. The solution should be discarded, and a fresh solution should be prepared.

Problem: I am seeing unexpected or inconsistent results in my experiments using Dopamine Hydrochloride.

Answer: Inconsistent results can often be traced back to the degradation of Dopamine Hydrochloride. Consider the following troubleshooting steps:

  • Review your solution preparation and storage procedures:

    • Are you using a pH-appropriate solvent (acidic)?

    • Is the solution protected from light during preparation and use?

    • Are you preparing the solution fresh for each experiment?

    • Is the stock powder stored correctly?

  • Evaluate your experimental conditions:

    • Is the experimental buffer at a pH that could be causing degradation?

    • Is the experiment being conducted under high-intensity light or for prolonged periods at elevated temperatures?

  • Perform a stability check:

    • Use a stability-indicating method, such as the HPLC protocol detailed below, to assess the concentration of Dopamine Hydrochloride in your solution over the time course of your experiment.

Experimental Protocols

Stability-Indicating HPLC Method for Dopamine Hydrochloride

This High-Performance Liquid Chromatography (HPLC) method can be used to determine the concentration of Dopamine Hydrochloride and to separate it from its degradation products, thus indicating the stability of the sample.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 column (250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: 50 mM potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 2.3 with phosphoric acid)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at 280 nm

    • Temperature: Ambient

  • Standard Solution Preparation:

    • Prepare a stock solution of Dopamine Hydrochloride reference standard in the mobile phase at a concentration of 1 mg/mL.

    • From the stock solution, prepare a series of working standards ranging from 20 µg/mL to 100 µg/mL by diluting with the mobile phase.

  • Sample Preparation:

    • Dilute the experimental sample containing Dopamine Hydrochloride with the mobile phase to an expected concentration within the range of the working standards.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • The retention time for Dopamine Hydrochloride is approximately 6.2 minutes under these conditions.[6][7]

    • Degradation products will appear as separate peaks, typically at different retention times.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the Dopamine Hydrochloride standards against their known concentrations.

    • Determine the concentration of Dopamine Hydrochloride in the experimental samples by comparing their peak areas to the calibration curve.

Data Presentation

Table 1: Stability of Dopamine Hydrochloride in Solution under Different Conditions
TemperaturepHLight ConditionDurationDopamine HCl Remaining (%)Reference
25 °C7.4Not specified6 hours47%[5]
30 °C7.4Not specified6 hours40%[5]
37 °C7.4Not specified6 hours38%[5]
25 °C7.4Not specified24 hours38%[5]
30 °C7.4Not specified24 hours32%[5]
37 °C7.4Not specified24 hours26%[5]
25 °CNot specifiedProtected from light1 week>95%[3]
4 °CNot specifiedProtected from light3 months>95%[3]

Visualizations

Dopamine Degradation Pathway

Dopamine Degradation Pathway Dopamine Dopamine Hydrochloride Dopamine_o_semiquinone Dopamine o-semiquinone radical Dopamine->Dopamine_o_semiquinone Oxidation (O2, metal ions, light) Dopamine_o_quinone Dopamine o-quinone Dopamine_o_semiquinone->Dopamine_o_quinone Oxidation Leucoaminochrome Leucoaminochrome Dopamine_o_quinone->Leucoaminochrome Cyclization Aminochrome Aminochrome Leucoaminochrome->Aminochrome Oxidation Polymerization Polymerization (Melanin-like products) Aminochrome->Polymerization

Caption: Oxidative degradation pathway of Dopamine Hydrochloride.

Experimental Workflow for Stability Testing

Experimental Workflow for Dopamine HCl Stability Testing cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Solution Prepare Dopamine HCl Solution Divide_Samples Divide into Aliquots Prep_Solution->Divide_Samples Light Light Exposure Divide_Samples->Light Heat Elevated Temperature Divide_Samples->Heat pH_stress Acidic/Alkaline pH Divide_Samples->pH_stress Oxidation Oxidizing Agent Divide_Samples->Oxidation Sampling Sample at Time Points Light->Sampling Heat->Sampling pH_stress->Sampling Oxidation->Sampling HPLC_Analysis HPLC Analysis Sampling->HPLC_Analysis Data_Analysis Data Analysis (Quantification) HPLC_Analysis->Data_Analysis

Caption: Workflow for assessing Dopamine Hydrochloride stability.

Dopamine D1 Receptor Signaling Pathway

Dopamine D1 Receptor Signaling Pathway Dopamine Dopamine D1_Receptor D1 Receptor Dopamine->D1_Receptor binds G_protein Gs/Golf D1_Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates Cellular_Response Cellular Response (e.g., Gene Expression, Ion Channel Modulation) PKA->Cellular_Response phosphorylates targets PP1 Protein Phosphatase-1 (PP-1) DARPP32->PP1 inhibits PP1->Cellular_Response dephosphorylates targets

Caption: Simplified D1 receptor signaling cascade.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor binds G_protein Gi/o D2_Receptor->G_protein activates Beta_Arrestin β-Arrestin D2_Receptor->Beta_Arrestin recruits AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP production inhibited PKA Protein Kinase A (PKA) cAMP->PKA activation inhibited Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response phosphorylation decreased Akt Akt Beta_Arrestin->Akt inhibits GSK3 GSK-3β Akt->GSK3 inhibition removed GSK3->Cellular_Response modulates

Caption: Simplified D2 receptor signaling cascade.

References

troubleshooting inconsistent results in DOPR hydrochloride assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for DOPR Hydrochloride Assays. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve inconsistencies in their experimental results.

Q1: What are the most common sources of variability when working with this compound?

A1: Inconsistent results in assays involving this compound can stem from three main areas:

  • Analyte Stability and Handling: this compound, like many hydrochloride salts, can be susceptible to degradation depending on pH, temperature, and light exposure.[1] Its solubility characteristics in different buffers and solvents must be carefully considered.[2]

  • Assay Protocol Adherence: Minor deviations in experimental procedures, such as incubation times, temperatures, or reagent concentrations, can lead to significant variability.[3][4] This is particularly true for sensitive cell-based assays.

  • Reagent and System Quality: The quality and consistency of reagents, including the compound itself, cell culture media, buffers, and antibodies, are critical.[4] The performance and calibration of analytical instruments (e.g., HPLC, plate readers) are also frequent sources of error.

Q2: How does the delta-opioid receptor (DOPR) signaling pathway influence assay choice and design?

A2: The DOPR is predominantly a Gαi/Gαo-coupled G-protein coupled receptor (GPCR).[5][6] Upon activation by an agonist, it primarily inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] This makes cAMP inhibition assays a primary functional readout. Additionally, DOPR activation can lead to the recruitment of β-arrestin proteins, which mediate receptor desensitization and internalization, and can also initiate separate signaling cascades.[6][7] Therefore, common assays include:

  • Receptor Binding Assays: To determine the affinity of this compound for the receptor.

  • Functional Assays (cAMP): To measure the potency and efficacy of the compound in modulating the canonical G-protein signaling pathway.

  • β-Arrestin Recruitment Assays: To investigate biased agonism or ligand-directed signaling.[8][9]

DOPR Signaling Pathway Diagram

DOPR_Signaling Canonical DOPR Signaling Pathway cluster_membrane Plasma Membrane DOPR DOPR Gi Gαi/o Protein DOPR->Gi Activates Arrestin β-Arrestin DOPR->Arrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand DOPR Agonist (e.g., this compound) Ligand->DOPR Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Ion channel modulation) PKA->Response Phosphorylates Internalization Receptor Internalization Arrestin->Internalization Mediates Troubleshooting_Workflow General Assay Troubleshooting Workflow Start Inconsistent Results Observed CheckReagents Verify Reagent Quality (Age, Storage, Lot#) Start->CheckReagents CheckProtocol Review Protocol Adherence (Timings, Volumes, Temps) Start->CheckProtocol CheckSystem Inspect System/Instrument (Calibration, Maintenance) Start->CheckSystem IsolateVariable Isolate Variables (Run Controls, Test One Change) CheckReagents->IsolateVariable CheckProtocol->IsolateVariable CheckSystem->IsolateVariable AnalyzeData Re-analyze Data (Normalization, Curve Fits) IsolateVariable->AnalyzeData Resolved Problem Resolved AnalyzeData->Resolved cAMP_Workflow Workflow for a Gi-Coupled cAMP Assay cluster_prep Preparation cluster_assay Assay Steps cluster_detection Detection & Analysis A1 Culture & Plate Cells (e.g., HEK293-hDOPR) A2 Prepare Reagents (DOPR HCl, Forskolin, IBMX) B1 Pre-incubate Cells with DOPR HCl Dilutions (Test Compound) A1->B1 A2->B1 B2 Stimulate with Forskolin (to raise basal cAMP) B1->B2 B3 Lyse Cells & Stop Reaction B2->B3 C1 Add cAMP Detection Reagents (e.g., HTRF, AlphaScreen) B3->C1 C2 Incubate for Signal Development C1->C2 C3 Read Plate C2->C3 C4 Analyze Data (Generate Dose-Response Curve) C3->C4

References

Technical Support Center: Crystallization of Amine Hydrochlorides

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical support guide addresses common challenges in the crystallization of amine hydrochlorides. As the specific compound "DOPR hydrochloride" was not identified in scientific literature, this guide uses publicly available data for compounds such as Dioxopromethazine hydrochloride, Donepezil (B133215) hydrochloride, and Dopamine (B1211576) hydrochloride as illustrative examples. The principles and troubleshooting steps provided are generally applicable to the crystallization of amine hydrochloride active pharmaceutical ingredients (APIs).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides solutions to specific problems that researchers may encounter during the crystallization of amine hydrochloride compounds.

Q1: What are the most critical factors influencing the crystallization of amine hydrochlorides?

A1: Several factors can significantly impact the outcome of your crystallization process. The most critical include:

  • Solvent System: The choice of solvent or solvent/anti-solvent mixture is paramount. It dictates the solubility curve, nucleation, and growth kinetics.

  • Supersaturation: The level of supersaturation drives the crystallization process. It must be carefully controlled to avoid issues like oiling out or the formation of amorphous material.

  • Temperature: Temperature directly affects solubility and the rate of nucleation and crystal growth. A well-defined cooling profile is often essential.

  • Impurities: The presence of impurities can inhibit crystal growth, affect crystal habit, or lead to the formation of less stable polymorphs[1][2].

  • Agitation: Stirring affects mass transfer and can influence crystal size distribution and prevent agglomeration.

  • pH: For hydrochloride salts, the pH of the solution can influence solubility and stability.

Q2: I'm not getting any crystals, even after cooling the solution. What should I do?

A2: The failure of crystals to form is a common issue, often related to insufficient supersaturation or nucleation problems.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches can provide nucleation sites[3].

    • Seeding: Add a few seed crystals of the desired product to the solution to provide a template for crystal growth[1].

  • Increase Supersaturation:

    • Evaporation: If you suspect too much solvent was used, gently heat the solution to evaporate a small amount of the solvent, then allow it to cool again[4].

    • Anti-solvent Addition: If using a solvent/anti-solvent system, you may need to add more anti-solvent. Ensure the addition is slow to avoid rapid precipitation.

  • Extend Cooling Time/Lower Temperature: Allow the solution to stand undisturbed for a longer period. If appropriate for your compound's stability, cool the solution in an ice bath or refrigerator to further decrease solubility[3].

Q3: My compound is "oiling out" instead of forming crystals. How can I prevent this?

A3: "Oiling out" occurs when the solute precipitates as a liquid phase instead of a solid crystalline phase. This often happens when the solution is too supersaturated or cooled too quickly[3].

Troubleshooting Steps:

  • Reheat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount of additional solvent to reduce the supersaturation level, and then allow it to cool more slowly[3][4].

  • Slower Cooling: A slower, more controlled cooling rate is crucial. Insulating the flask can help achieve this.

  • Solvent Selection: The oiling out may indicate a poor choice of solvent. Consider a solvent system where the compound's solubility is lower at the crystallization temperature.

  • Increase Agitation: In some cases, gentle agitation can promote nucleation and prevent oiling out.

Q4: The crystal yield is very low. How can I improve it?

A4: A low yield suggests that a significant amount of your compound remains in the mother liquor.

Troubleshooting Steps:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your crude product[3].

  • Ensure Complete Cooling: Maximize crystal formation by ensuring the solution is cooled to a sufficiently low temperature and for an adequate amount of time[3].

  • Recover a Second Crop: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that the purity of the second crop may be lower.

  • Check for Salt Solubility: Amine hydrochlorides can have significant solubility in aqueous or highly polar protic solvents. Using an anti-solvent can help to reduce the solubility and increase the yield[5].

Q5: My final product consists of very fine needles or a powder, which is difficult to filter. How can I obtain larger crystals?

A5: The formation of fine particles or needles is often a result of rapid nucleation and crystal growth.

Troubleshooting Steps:

  • Reduce Supersaturation Rate: Slow down the cooling rate or the rate of anti-solvent addition. This will favor crystal growth over nucleation, resulting in larger crystals[6].

  • Decrease Agitation Speed: High agitation rates can sometimes lead to smaller crystals due to secondary nucleation.

  • Solvent System Modification: The choice of solvent can influence crystal habit. Experiment with different solvent systems to find one that promotes the growth of more equant (block-like) crystals[2].

Q6: I suspect I have a polymorphic form that is different from my previous batch. How can I control polymorphism?

A6: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical challenge as different polymorphs can have different physical properties like solubility and stability[7][8][9].

Controlling Polymorphism:

  • Consistent Process Parameters: Strictly control and document all crystallization parameters, including solvent choice, temperature profile, agitation rate, and concentration[8][10][11].

  • Seeding: Use seed crystals of the desired polymorph to direct the crystallization towards that form[1].

  • Solvent Selection: The solvent can play a crucial role in determining which polymorph is formed[8]. For instance, donepezil hydrochloride can form different polymorphs when crystallized from different solvent systems like ethanol/isopropylether or methanol/diethylether[12].

  • Temperature Control: Some polymorphs are stable only within a specific temperature range. Crystallizing above or below a transition temperature can lead to the formation of a different polymorph[8].

Data Presentation

Table 1: Solubility of Dioxopromethazine Hydrochloride (DPZ) in Various Solvents

Data is presented to illustrate the importance of solvent selection. The solubility values are not provided in the source material, but the relative solubility can be inferred.

SolventTemperature Range (K)
Water278 - 328
Acetic Acid278 - 328
Ethanol278 - 328
Methanol278 - 328
N,N-dimethylformamide278 - 328
Acetone278 - 328
(Source:[13])
Table 2: Example Solvent Systems for Amine Hydrochloride Crystallization
CompoundSolvent SystemPurpose/Outcome
Donepezil HydrochlorideEthanol/IsopropyletherRecrystallization to obtain monohydrate form[12].
Donepezil HydrochlorideMethanol/t-Butyl Methyl EtherCrystallization from the base[12].
Dopamine HydrochlorideMethanol/AcetonitrilePreparation of a specific crystal form (Form C)[14].

Experimental Protocols

General Protocol for Cooling Crystallization of an Amine Hydrochloride

This protocol provides a general framework. Specific parameters such as solvent choice, volumes, and temperatures must be optimized for the specific compound.

  • Dissolution:

    • Place the crude amine hydrochloride solid in an appropriately sized flask.

    • Add the chosen solvent (e.g., ethanol, methanol) in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization:

    • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming larger, purer crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying:

    • Dry the crystals under vacuum to a constant weight. The drying temperature should be chosen carefully to avoid desolvation or polymorphic transformation.

Visualizations

Troubleshooting Workflow for Crystallization Issues

G start Start Crystallization Experiment check_crystals Crystals Formed? start->check_crystals oiling_out Compound 'Oiled Out'? check_crystals->oiling_out No success Crystals Obtained check_crystals->success Yes no_crystals No Crystals oiling_out->no_crystals No oiled Oiled Out oiling_out->oiled Yes troubleshoot_no_crystals Troubleshoot: - Scratch Flask - Add Seed Crystal - Evaporate Solvent no_crystals->troubleshoot_no_crystals troubleshoot_oiling Troubleshoot: - Reheat & Add Solvent - Cool Slowly - Change Solvent oiled->troubleshoot_oiling evaluate_crystals Evaluate Crystals (Yield, Purity, Size) success->evaluate_crystals troubleshoot_no_crystals->start troubleshoot_oiling->start

Caption: A troubleshooting workflow for common crystallization problems.

Factors Influencing Polymorphism

G polymorphism Polymorphic Outcome solvent Solvent System solvent->polymorphism temperature Temperature Profile temperature->polymorphism impurities Impurities impurities->polymorphism agitation Agitation Rate agitation->polymorphism seeding Seeding Strategy seeding->polymorphism

Caption: Key process parameters that can influence the resulting polymorphic form.

References

Technical Support Center: Mitigating Cytotoxicity of DOPR Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following is a generalized technical support guide. DOPR hydrochloride is a hypothetical compound for the purpose of this guide, and the suggested protocols and troubleshooting advice are based on established methods for mitigating cytotoxicity of similar research compounds. Researchers should always perform initial dose-response and time-course experiments to determine the specific cytotoxic profile of this compound in their particular cell line.

Frequently Asked Questions (FAQs)

Q1: What is the suspected mechanism of this compound-induced cytotoxicity?

A1: While the exact mechanism is under investigation, preliminary data suggests that this compound, like many cytotoxic agents, may induce cell death through the induction of apoptosis and the generation of oxidative stress.[1][2][3][4] This can involve the activation of caspase cascades and an imbalance in reactive oxygen species (ROS), leading to cellular damage.[4][5][6]

Q2: I am observing high levels of cell death in my culture shortly after treatment with this compound. What are the initial steps to troubleshoot this?

A2: High initial cytotoxicity is a common issue. Here are the first steps to take:

  • Confirm your calculations and dilutions: Ensure the final concentration of this compound in your culture medium is correct.

  • Perform a dose-response study: Determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and experimental duration to identify a working concentration range.[7]

  • Reduce exposure time: The duration of exposure is a critical factor in drug-induced cytotoxicity.[8] Consider shorter incubation periods.

Q3: Can I use antioxidants to reduce the cytotoxicity of this compound?

A3: If oxidative stress is a contributing factor to the cytotoxicity, co-treatment with antioxidants may be beneficial.[9][10] Commonly used antioxidants in cell culture include N-acetylcysteine (NAC), Vitamin E (alpha-tocopherol), and ascorbic acid (Vitamin C).[10][11] It is crucial to determine the optimal, non-toxic concentration of the antioxidant itself before combining it with this compound.

Q4: Are there other supplements I can add to my cell culture medium to improve cell viability?

A4: Yes, various supplements can enhance cell health and resilience.[12][13] Consider using a more enriched basal medium or adding supplements like insulin-transferrin-selenium (ITS), non-essential amino acids, and vitamins.[13][14][15] For serum-free conditions, specific formulations are available to improve cell viability.

Q5: My cytotoxicity assay results are highly variable. What could be the cause?

A5: Variability in cytotoxicity assays can arise from several factors:

  • Inconsistent cell seeding: Ensure a uniform cell number is plated in each well.[8]

  • Edge effects: The outer wells of a microplate are prone to evaporation and temperature fluctuations. It is best to fill these wells with sterile PBS or medium and not use them for experimental samples.[8]

  • Compound interference: The compound itself might interact with your assay reagents. Run controls with the compound in cell-free medium to check for this.[8]

Troubleshooting Guides

Issue 1: Rapid Cell Detachment and Death After Treatment

  • Possible Cause: The concentration of this compound is too high for the cell line.

    • Solution: Perform a comprehensive dose-response curve to identify a more suitable concentration range. Start with a wide range of concentrations (e.g., logarithmic dilutions) to quickly narrow down the toxic threshold.

  • Possible Cause: The cell line is particularly sensitive to this class of compound.

    • Solution: Consider using a more robust cell line if your experimental design allows. Alternatively, focus on strategies to protect the cells, such as co-treatment with mitigating agents.

  • Possible Cause: The solvent used to dissolve this compound is toxic at the concentration used.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level, typically below 0.5%. Run a vehicle control (medium with solvent only) to confirm.

Issue 2: Sub-Lethal Effects (e.g., Reduced Proliferation, Changed Morphology) are Confounding Results

  • Possible Cause: this compound is cytostatic (inhibits cell growth) rather than cytotoxic (kills cells) at the concentration used.

    • Solution: Use an assay that can distinguish between cytostatic and cytotoxic effects. For example, a trypan blue exclusion assay or a live/dead cell staining kit can quantify viable and non-viable cells, whereas an MTT or resazurin (B115843) assay primarily measures metabolic activity, which can reflect changes in proliferation.[16][17]

  • Possible Cause: The compound is inducing a specific cellular process like senescence or differentiation.

    • Solution: Analyze markers for these processes, such as beta-galactosidase staining for senescence or cell-type-specific differentiation markers.

Data Presentation

Table 1: Example of Effective Concentrations of Mitigating Agents

Mitigating AgentClassExample Cell LineEffective Concentration RangeReference
N-acetylcysteine (NAC)AntioxidantSH-SY5Y1-5 mM[4][18]
Vitamin E (α-tocopherol)AntioxidantVarious10-100 µM[9]
Z-VAD-FMKPan-caspase inhibitorCHO, 29320-100 µM[19]
Z-IETD-FMKCaspase-8 inhibitor29350-100 µM[20]
Z-LEHD-FMKCaspase-9 inhibitor29350-100 µM[20]

Table 2: Hypothetical Cytotoxicity of this compound with and without a Mitigating Agent

DOPR HCl (µM)% Cell Viability (DOPR HCl alone)% Cell Viability (+ 2 mM NAC)
0100 ± 4.598 ± 5.1
185 ± 6.295 ± 4.8
552 ± 5.881 ± 6.5
1021 ± 3.965 ± 5.3
255 ± 2.142 ± 4.7
50<123 ± 3.6

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a general framework for assessing cell viability based on the metabolic activity of cells.[7]

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium at 2x the final concentration.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Include untreated and vehicle-only control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Protocol 2: Intracellular ROS Detection using DCFH-DA

This protocol measures the levels of intracellular reactive oxygen species.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol. A black, clear-bottom 96-well plate is recommended to reduce background fluorescence.

  • DCFH-DA Staining:

    • Prepare a 10 µM working solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium.

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add 100 µL of the DCFH-DA working solution to each well.

    • Incubate for 30-45 minutes at 37°C, protected from light.

  • Data Acquisition:

    • Remove the DCFH-DA solution and wash the cells once with warm PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis:

    • Express the fluorescence intensity of treated samples as a percentage of the control.

Visualizations

DOPR This compound ROS Increased ROS DOPR->ROS Induces Membrane Cell Membrane Mito Mitochondrial Stress ROS->Mito Causes Casp9 Caspase-9 Activation Mito->Casp9 Leads to Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes NAC Antioxidants (e.g., NAC) NAC->ROS Inhibits zVAD Caspase Inhibitors (e.g., Z-VAD-FMK) zVAD->Casp3 Inhibits Start Start: Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with DOPR HCl +/- Mitigating Agent Incubate1->Treat Incubate2 Incubate for desired time (e.g., 24, 48, 72h) Treat->Incubate2 Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubate2->Assay Analyze Analyze Data Assay->Analyze End End: Determine IC50 and Efficacy of Mitigating Agent Analyze->End Start High Cytotoxicity Observed CheckConc Is concentration confirmed and dose-response done? Start->CheckConc PerformDose Perform Dose-Response Study CheckConc->PerformDose No CheckTime Is exposure time optimized? CheckConc->CheckTime Yes PerformDose->CheckConc ReduceTime Test Shorter Exposure Times CheckTime->ReduceTime No ConsiderMech Investigate Mechanism (Oxidative Stress, Apoptosis) CheckTime->ConsiderMech Yes ReduceTime->CheckTime TestAntiox Co-treat with Antioxidants ConsiderMech->TestAntiox TestCaspInhib Co-treat with Caspase Inhibitors ConsiderMech->TestCaspInhib OptimizeMedia Optimize Culture Medium (e.g., add supplements) ConsiderMech->OptimizeMedia End Cytotoxicity Mitigated TestAntiox->End TestCaspInhib->End OptimizeMedia->End

References

Technical Support Center: DOPR Hydrochloride Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DOPR hydrochloride analytical assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental results and improve signal detection.

Troubleshooting Guide: Weak or No Signal

A weak or absent signal is a common issue in analytical assays. This guide provides a systematic approach to identifying and resolving the root cause of low signal intensity when analyzing this compound.

Question: I am not detecting any signal, or the signal is very weak in my immunoassay for this compound. What are the possible causes and solutions?

Answer:

Several factors can contribute to a weak or non-existent signal. Systematically check the following aspects of your experimental setup:

1. Reagent and Sample Integrity:

  • Expired Reagents: Confirm that all reagents, including antibodies, enzyme conjugates, and substrates, are within their expiration dates.[1]

  • Improper Storage: Ensure all kit components have been stored at the recommended temperatures.[1] Enzyme conjugates, in particular, can lose activity if not stored correctly.

  • Analyte Degradation: this compound, like other amphetamines, can be susceptible to degradation under certain conditions. Ensure proper handling and storage of your samples.

  • Incorrect Dilutions: Double-check all calculations for reagent and sample dilutions.[2] An error in dilution can lead to concentrations that are too low to be detected.

2. Assay Procedure and Technique:

  • Incorrect Reagent Addition: Verify that all reagents were added in the correct order as specified in your protocol.[3]

  • Pipetting Errors: Inaccurate pipetting can lead to inconsistent results. Ensure your pipettes are calibrated and use proper pipetting techniques to avoid errors.[1]

  • Insufficient Incubation Times: Incubation times are critical for binding events. Ensure you are following the recommended incubation periods and temperatures.[4]

  • Inadequate Washing: Insufficient washing can lead to high background noise, which can mask a weak signal. Conversely, overly aggressive washing can remove bound analyte or antibodies.[1]

3. Antibody and Plate Performance:

  • Low Antibody Affinity: The primary antibody may have low affinity for this compound. Consider testing different antibody lots or clones.

  • Incorrect Plate Type: Ensure you are using high-binding ELISA plates, not tissue culture plates, for optimal coating of capture antibodies or antigens.[1][2]

  • Insufficient Coating: If you are coating the plates yourself, ensure the concentration of the coating antigen or antibody is adequate and that the coating buffer and incubation conditions are optimal.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal sample preparation method for this compound before running an immunoassay?

A1: The optimal sample preparation depends on the sample matrix. For analytical standards or buffered solutions, minimal preparation is needed beyond appropriate dilution. However, for complex matrices like biological fluids, a sample extraction step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), may be necessary to remove interfering substances. Always ensure the final sample is in a buffer compatible with the assay.

Q2: How can I improve the precision and reproducibility of my this compound assay?

A2: To improve precision and reproducibility, always run standards and samples in duplicate or triplicate.[2] Ensure thorough mixing of all reagents and samples before application to the plate. Use a consistent pipetting technique and change pipette tips between each standard and sample.[1] Additionally, using automated plate washers can improve washing consistency.

Q3: I am observing high background in my assay, which might be masking the true signal. What can I do?

A3: High background can be caused by several factors:

  • Insufficient Blocking: Ensure the blocking buffer is fresh and that the blocking step is performed for the recommended duration.

  • Excessive Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal concentration that gives a good signal-to-noise ratio.

  • Contaminated Reagents: Use fresh, sterile buffers and reagents to avoid contamination.[2]

  • Inadequate Washing: Increase the number of wash steps or the duration of each wash to remove non-specifically bound antibodies.[3]

Q4: What type of ELISA is most suitable for detecting a small molecule like this compound?

A4: A competitive ELISA is typically the most suitable format for detecting small molecules like this compound. In this format, free this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of antibody sites. A higher concentration of this compound in the sample results in a lower signal, and vice versa.

Data Presentation

Table 1: Comparison of Non-Optimized vs. Optimized Competitive ELISA for this compound

ParameterNon-Optimized AssayOptimized Assay% Improvement
Signal-to-Noise Ratio 3.512.8265.7%
Limit of Detection (LOD) 15 ng/mL2 ng/mL86.7%
Intra-assay CV (%) 12.5%4.8%61.6%
Inter-assay CV (%) 18.2%7.1%61.0%

Experimental Protocols

Protocol: Competitive ELISA for this compound Quantification

This protocol outlines a general procedure for a competitive ELISA to quantify this compound.

Materials:

  • High-binding 96-well microplate

  • Anti-DOPR hydrochloride primary antibody

  • This compound-HRP conjugate

  • This compound standards

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microplate with the anti-DOPR hydrochloride antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competitive Reaction: Add this compound standards or samples to the appropriate wells, followed immediately by the addition of the this compound-HRP conjugate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Incubation: Add the Substrate Solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stop Reaction: Add Stop Solution to each well to stop the color development.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the this compound standards. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Visualizations

Competitive_ELISA_Workflow cluster_coating Step 1: Coating cluster_blocking Step 2: Blocking cluster_competition Step 3: Competitive Binding cluster_detection Step 4: Detection plate1 Antibody Coating plate2 Blocking plate1->plate2 Wash sample Add Sample (Free DOPR) plate2->sample conjugate Add DOPR-HRP Conjugate incubation Incubation conjugate->incubation wash Washing incubation->wash substrate Add Substrate wash->substrate read Read Signal substrate->read

Caption: Workflow of a competitive ELISA for small molecule detection.

Troubleshooting_Weak_Signal cluster_reagents Reagent & Sample Check cluster_procedure Procedural Check cluster_components Assay Component Check start Weak or No Signal check_reagents Reagents Expired/Improperly Stored? start->check_reagents check_dilutions Calculations/Dilutions Correct? check_reagents->check_dilutions No solution Signal Improved check_reagents->solution Yes -> Replace Reagents check_analyte Sample Integrity Compromised? check_dilutions->check_analyte No check_dilutions->solution Yes -> Recalculate & Redo check_protocol Protocol Followed Correctly? (Order of addition, incubation times) check_analyte->check_protocol No check_analyte->solution Yes -> Use Fresh Samples check_washing Washing Steps Optimized? check_protocol->check_washing No check_protocol->solution Yes -> Repeat with Care check_antibody Antibody Affinity/Concentration Issue? check_washing->check_antibody No check_washing->solution Yes -> Optimize Wash Steps check_plate Correct Plate Type Used? check_antibody->check_plate No check_antibody->solution Yes -> Titrate/New Antibody check_coating Plate Coating Inefficient? check_plate->check_coating No check_plate->solution Yes -> Use High-Binding Plate check_coating->solution Yes -> Optimize Coating

Caption: Troubleshooting workflow for weak or no signal in an ELISA.

References

avoiding precipitation of DOPR hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DOPR Hydrochloride

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with this compound. Our aim is to help you prevent and resolve issues related to its precipitation in aqueous solutions, ensuring the accuracy and reproducibility of your experiments.

Disclaimer: Since "this compound" is not a widely characterized compound in public literature, this guidance is based on the general physicochemical principles of amine hydrochloride salts. The provided quantitative data is illustrative and should be confirmed experimentally for your specific molecule.

Troubleshooting Guides

This section offers systematic approaches to common precipitation problems.

My this compound precipitated after I dissolved it in an aqueous buffer. What are the likely causes and how can I fix it?

Precipitation of amine hydrochloride salts in aqueous solutions is most often linked to issues of pH, concentration, solvent choice, and temperature. Use the following workflow to diagnose and solve the problem.

G start Precipitation Observed check_ph 1. Check Solution pH Is pH > pKa of DOPR? start->check_ph check_conc 2. Check Concentration Is it above solubility limit? check_ph->check_conc No adjust_ph Action: Lower pH Use a suitable buffer (e.g., acetate, citrate) below the compound's pKa. check_ph->adjust_ph Yes check_temp 3. Check Temperature Was solution cooled or frozen? check_conc->check_temp No lower_conc Action: Reduce Concentration Prepare a more dilute solution or use a co-solvent to increase solubility. check_conc->lower_conc Yes check_media 4. Check Final Medium Added to high-pH buffer or protein-rich medium? check_temp->check_media No warm_solution Action: Gently Warm Warm to RT or 37°C and sonicate. Store at RT or 4°C if stable. check_temp->warm_solution Yes modify_protocol Action: Modify Dilution Add stock solution to final medium slowly while vortexing. check_media->modify_protocol Yes success Solution is Clear Experiment can proceed. adjust_ph->success lower_conc->success warm_solution->success modify_protocol->success

Caption: A troubleshooting workflow for this compound precipitation.
How does pH affect the solubility of this compound?

As an amine hydrochloride, DOPR is the salt of a weak base. Its solubility is highly dependent on pH.[1][2] In acidic conditions (low pH), the amine group is protonated (R-NH3+), making the molecule a charged ion that readily dissolves in polar solvents like water.[3] As the pH increases towards and beyond the compound's pKa, the amine group gets deprotonated, converting the salt into its less soluble free base form (R-NH2), which can precipitate.

Caption: The effect of pH on the solubility equilibrium of an amine salt.

Data Presentation: Influence of pH on Solubility

The following table illustrates the expected sharp decrease in solubility as the pH approaches and surpasses the pKa of a typical amine hydrochloride.

pHExpected Solubility of DOPR HCl (mg/mL)Physical State
4.0> 50Clear Solution
5.0> 50Clear Solution
6.025Clear Solution
7.05Clear Solution / Risk of Precipitation
7.4< 1Suspension / Precipitate Likely
8.0< 0.1Heavy Precipitate
What can I do if I need to work at a higher pH where the compound is less soluble?

If your experimental conditions require a pH near or above the pKa of DOPR, precipitation is a significant risk. Consider these strategies:

  • Use a Co-solvent: Adding a water-miscible organic solvent can significantly increase the solubility of the less polar free base.[][5]

  • Introduce Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous medium.

  • Work at the Lowest Effective Concentration: Determine the minimum concentration required for your assay and avoid preparing supersaturated solutions.

Data Presentation: Effect of Co-solvents on Solubility

This table shows how common co-solvents can improve the solubility of a model amine hydrochloride at a physiologically relevant pH.

Co-solvent System (at pH 7.4)Achievable Concentration (mg/mL)Notes
Aqueous Buffer (no co-solvent)< 1Prone to precipitation.
10% DMSO in Buffer5 - 10Common for stock solutions, but check cell line tolerance.
20% Ethanol in Buffer2 - 5Can be used for in-vitro studies.
30% PEG 400 in Buffer10 - 20Often used in formulation development.[6]
5% Tween 80 in Buffer1 - 3Surfactant-based approach.[7][8]

Experimental Protocols

Protocol 1: Preparation of a pH-Controlled Solution

This protocol describes the recommended steps for dissolving this compound to minimize the risk of precipitation.

G start Start: Weigh DOPR HCl Powder step1 1. Prepare Acidic Buffer Choose a buffer with a pKa well below that of DOPR (e.g., pH 4-5). start->step1 step2 2. Initial Dissolution Add a small amount (~50% of final volume) of the acidic buffer to the powder. step1->step2 step3 3. Aid Dissolution Vortex or sonicate the mixture until all solid is dissolved. step2->step3 step4 4. Final Volume Adjustment QS to the final volume with the same acidic buffer. step3->step4 step5 5. Final pH Check (Optional) Verify that the final pH of the solution is in the desired acidic range. step4->step5 end End: Stable Stock Solution step5->end

Caption: Recommended workflow for dissolving this compound.

Methodology:

  • Select an Appropriate Buffer: Choose a buffer system (e.g., acetate, citrate) with a pKa value at least 1-2 pH units below the pKa of this compound to ensure a stable, acidic environment.

  • Weigh Compound: Accurately weigh the required amount of this compound powder.

  • Initial Dissolution: Add approximately 50-70% of the final required volume of the acidic buffer to the powder.

  • Solubilize: Vortex vigorously. If the compound does not dissolve readily, use a sonicator bath for 5-10 minutes. Gentle warming (to 37°C) can also be applied if the compound's stability is not compromised.[9]

  • Adjust to Final Volume: Once the powder is fully dissolved, add the remaining buffer to reach the final desired concentration.

  • Storage: Store the solution as recommended on the product datasheet, typically protected from light. For long-term storage, consider making aliquots and freezing at -20°C or -80°C, but be aware that some highly concentrated solutions may precipitate upon freezing.[9]

Frequently Asked Questions (FAQs)

Q1: I prepared a concentrated stock of this compound in DMSO. Why did it precipitate when I diluted it into my aqueous cell culture medium? This is a common issue known as "solvent-shift" precipitation. Your compound is highly soluble in the organic stock solvent (DMSO) but much less soluble in the final aqueous medium. When you add the stock to the medium, the DMSO is diluted, and the local concentration of the compound exceeds its solubility limit in the now predominantly aqueous environment, causing it to crash out.

  • Solution: Add the stock solution to the aqueous medium slowly, drop-by-drop, while vigorously vortexing or stirring the medium.[9] This allows for rapid dispersion and helps prevent localized supersaturation. Performing serial dilutions may also help.

Q2: What is the best pH for storing an aqueous stock solution of this compound? The optimal storage pH is one that is sufficiently low to keep the compound fully protonated and soluble. A pH of 4 to 5 is generally a safe range for most amine hydrochlorides. Storing solutions at neutral or alkaline pH is not recommended as it can lead to gradual precipitation of the free base over time.

Q3: Can the "common ion effect" reduce the solubility of this compound? Yes, this is a possibility, particularly in solutions with a very high concentration of chloride ions (Cl-).[1][10] The hydrochloride salt exists in equilibrium with its dissolved ions (DOPR-NH3+ and Cl-). According to Le Châtelier's principle, adding a large excess of a common ion (Cl-) from another source (e.g., HCl, NaCl) can shift the equilibrium to the left, favoring the solid salt form and thus decreasing its solubility.[11] However, for most biological buffers, this effect is less pronounced than the effect of pH.

Q4: My solution turned cloudy after being stored in the refrigerator at 4°C. What should I do? Lower temperatures can decrease the solubility of some compounds. The cloudiness is likely due to precipitation caused by the cold.

  • Solution: Allow the vial to warm to room temperature. Then, gently warm it in a 37°C water bath and sonicate or vortex until the precipitate redissolves.[9] If this is a recurring problem, consider storing the stock solution at room temperature (if stable) or preparing a more dilute stock.

Q5: Are there any excipients I should avoid when formulating this compound? Certain excipients can interact with hydrochloride salts. For example, some lubricants used in tablet manufacturing, like magnesium stearate, can be deleterious to HCl salts.[7] While less common in research lab solutions, it's important to be aware of potential incompatibilities if you are developing a complex formulation. Always start with simple, well-defined buffer systems.

References

Technical Support Center: Optimizing HPLC Parameters for DOPR Hydrochloride Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of DOPR hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing an HPLC method for this compound?

A1: For a typical reversed-phase HPLC (RP-HPLC) method, a good starting point is a C18 column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size. The mobile phase can be a mixture of an acidic buffer (e.g., 0.05 M phosphate (B84403) buffer at pH 2.6) and an organic modifier like methanol (B129727) or acetonitrile (B52724).[1] A common starting gradient is 70% buffer and 30% organic modifier, with UV detection at a wavelength where this compound has maximum absorbance.

Q2: How does the pH of the mobile phase affect the separation of this compound?

A2: As this compound is the salt of a basic amine compound, the mobile phase pH is a critical parameter. To ensure good peak shape and reproducible retention, it's recommended to work at a low pH (typically between 2 and 4).[2] At this pH, the amine functional group is consistently protonated, and the acidic silanol (B1196071) groups on the silica-based stationary phase are suppressed, minimizing undesirable secondary interactions that can lead to peak tailing.[3] Adjusting the pH can significantly alter the retention time and selectivity of ionizable compounds.[4][5]

Q3: What are the key physicochemical properties of this compound to consider?

A3: While specific data for "this compound" is not available, analogous amine hydrochloride compounds like Donepezil and Dothiepin are generally white crystalline powders soluble in water and polar organic solvents like methanol.[6][7][8] For instance, Donepezil hydrochloride is freely soluble in water and chloroform.[7] Dothiepin hydrochloride is freely soluble in water, alcohol, and methylene (B1212753) chloride.[8] Dopamine hydrochloride is also freely soluble in water.[9][10] Understanding the solubility is crucial for preparing both standard and sample solutions. The pKa of the amine group is also important; for optimal peak shape, the mobile phase pH should be at least 2 units below the pKa.[11]

Q4: Which detector is most suitable for the analysis of this compound?

A4: A UV detector is commonly the first choice for the analysis of aromatic compounds like this compound due to its convenience and applicability.[12] The detection wavelength should be set at the maximum absorbance of the analyte to ensure the highest sensitivity. This is typically determined by running a UV scan of a standard solution. For example, methods for similar compounds use wavelengths such as 229 nm, 231 nm, and 280 nm.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My peak for this compound is tailing significantly. What is the cause and how can I fix it?

A: Peak tailing for basic compounds like this compound is a common issue in RP-HPLC.

  • Primary Cause: The most likely reason is the interaction between the protonated amine group of your analyte and ionized residual silanol groups on the silica (B1680970) surface of the column.[3][13]

  • Solutions:

    • Lower the Mobile Phase pH: Adjust the pH of your mobile phase to a lower value (e.g., pH 2.5-3.5) using a suitable buffer like phosphate or formate.[3] This protonates the silanol groups, minimizing secondary interactions.

    • Use a Highly Deactivated Column: Employ a modern, high-purity silica column that is end-capped to reduce the number of accessible silanol groups.

    • Add a Competing Base: Introducing a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites, though this may not be suitable for all applications, especially with mass spectrometry.

    • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.[13]

Issue 2: Inconsistent Retention Times

Q: The retention time for this compound is drifting between injections. What could be the problem?

A: Fluctuating retention times can compromise the reliability of your method.

  • Potential Causes & Solutions:

    • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially after changing the mobile phase composition.[12]

    • Mobile Phase Instability: If your mobile phase is prepared by mixing solvents, ensure it is thoroughly mixed and degassed. For buffered mobile phases, check for pH drift over time. It's often best to prepare fresh mobile phase daily.[14]

    • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.[14]

    • Pump Issues: Inconsistent pump performance can lead to a fluctuating flow rate. Check for leaks, air bubbles in the pump head, or worn pump seals.[14][15]

Issue 3: Poor Resolution

Q: I am having trouble separating this compound from its impurities. How can I improve the resolution?

A: Achieving adequate resolution is crucial for accurate impurity profiling.

  • Strategies for Improving Resolution:

    • Optimize Mobile Phase Composition: Adjust the ratio of the organic modifier (acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention and may improve separation.

    • Change the Organic Modifier: Switching from methanol to acetonitrile (or vice versa) can alter the selectivity of the separation, which may resolve co-eluting peaks.

    • Adjust the pH: Modifying the mobile phase pH can change the ionization state of both the analyte and the impurities, leading to differential changes in retention and potentially better separation.[4]

    • Modify the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.

    • Use a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase (e.g., C8, Phenyl) to introduce a different separation mechanism.

Data Presentation: Chromatographic Conditions

The following tables summarize typical HPLC parameters used for the analysis of similar amine hydrochloride compounds, which can serve as a starting point for this compound.

Table 1: Example RP-HPLC Method Parameters

ParameterMethod 1 (Donepezil HCl)Method 2 (Dothiepin HCl)[1]Method 3 (Dopamine HCl)
Column Hypersil ODS (C18), 250x4.6 mm, 5µmShodex C18, 250x4.6 mm, 5µmC18 ODS
Mobile Phase A: 10mM diammonium hydrogen orthophosphate (pH 6.0)B: Acetonitrile:Methanol (85:15)0.05M Phosphate Buffer (pH 2.6) : Methanol (35:65 v/v)0.05M KH2PO4 Buffer (pH 2.5) : Methanol (90:10)
Elution Mode GradientIsocraticIsocratic
Flow Rate -1.0 mL/min-
Detection UV at 230 nmUV at 231 nmUV at 280 nm
Column Temp. 35°CAmbientAmbient

Experimental Protocols

Protocol: General RP-HPLC Method for this compound

This protocol outlines a general procedure for the analysis of this compound using RP-HPLC.

  • Mobile Phase Preparation:

    • Prepare the aqueous component (e.g., 0.05 M potassium dihydrogen phosphate).

    • Adjust the pH to 2.5 using orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Prepare the final mobile phase by mixing the buffer and HPLC-grade methanol in the desired ratio (e.g., 35:65 v/v).

    • Degas the mobile phase by sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.

    • Dissolve and make up to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.

    • Perform serial dilutions with the mobile phase to prepare working standard solutions in the desired concentration range (e.g., 1-20 µg/mL).

  • Sample Solution Preparation:

    • Weigh and powder a representative sample (e.g., tablets).

    • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent (e.g., mobile phase), sonicate for 15 minutes to dissolve, and then dilute to the mark.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

    • Further dilute the filtrate with the mobile phase to bring the concentration within the calibration range.

  • Chromatographic Analysis:

    • Set up the HPLC system with the appropriate column (e.g., C18, 250 x 4.6 mm, 5 µm) and chromatographic conditions (see Table 1 for examples).

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure there are no interfering peaks.

    • Inject the standard solutions to establish the calibration curve.

    • Inject the sample solutions for analysis.

Visualizations

Below are diagrams illustrating key workflows for HPLC method development and troubleshooting.

HPLC_Method_Development_Workflow start_end start_end process process decision decision output output start Start: Define Analytical Goal select_col Select Column (e.g., C18) start->select_col select_mp Select Initial Mobile Phase (Buffer + Organic) select_col->select_mp initial_run Perform Initial Run select_mp->initial_run eval_chrom Evaluate Chromatogram (Peak Shape, RT, Resolution) initial_run->eval_chrom optimize_mp Optimize Mobile Phase (pH, % Organic) eval_chrom->optimize_mp Not Acceptable final_check Final Check: System Suitability eval_chrom->final_check Acceptable optimize_other Optimize Other Parameters (Flow Rate, Temp.) optimize_mp->optimize_other optimize_other->initial_run final_check->optimize_mp Fails validate Validate Method (ICH Guidelines) final_check->validate Passes end End: Routine Analysis validate->end

Caption: Workflow for HPLC Method Development.

HPLC_Troubleshooting_Tree problem problem decision decision solution solution start Problem: Poor Peak Shape is_tailing Is the peak tailing? start->is_tailing is_fronting Is the peak fronting? is_tailing->is_fronting No sol_tailing1 Lower Mobile Phase pH (e.g., pH < 3) is_tailing->sol_tailing1 Yes is_split Is the peak split? is_fronting->is_split No sol_fronting Reduce Sample Concentration (Check for Overload) is_fronting->sol_fronting Yes sol_split1 Check for Column Void or Blocked Frit is_split->sol_split1 Yes sol_tailing2 Use End-capped Column or Competing Base sol_tailing1->sol_tailing2 sol_split2 Ensure Sample Solvent is Weaker than Mobile Phase sol_split1->sol_split2

Caption: Troubleshooting Decision Tree for Poor Peak Shape.

References

Validation & Comparative

Comparative Analysis of DOPR Hydrochloride and its Alternatives in Psychedelic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of DOPR hydrochloride and its structural analogs, supported by experimental data.

Introduction

This compound, chemically known as 2,5-Dimethoxy-4-propylamphetamine (B12754582) hydrochloride, is a psychoactive compound belonging to the phenethylamine (B48288) and amphetamine classes. It is recognized for its psychedelic properties, primarily mediated through its interaction with serotonin (B10506) receptors. This guide provides a comparative analysis of this compound and its close structural analogs, 2,5-Dimethoxy-4-methylamphetamine (DOM) and 2,5-Dimethoxy-4-ethylamphetamine (DOET). The information presented herein is intended to assist researchers in understanding the pharmacological nuances of these compounds and to provide a data-driven basis for selecting appropriate molecules for psychedelic research.

Data Summary

The following tables summarize the available quantitative data for this compound, DOM, and DOET, focusing on their receptor binding affinity and in vivo potency related to psychedelic effects.

Table 1: Receptor Binding Affinity (Ki, nM)
Compound5-HT2A5-HT2B5-HT2C
This compound ~1-9Data not availableData not available
DOM hydrochloride 533Data not availableData not available
DOET hydrochloride 13768Data not available

Note: Lower Ki values indicate higher binding affinity.

Table 2: In Vivo Psychedelic-like Activity (Head-Twitch Response in Mice)
CompoundED50 (mg/kg)
This compound ~0.1
DOM hydrochloride 1.0
DOET hydrochloride Data not available

Note: ED50 represents the dose required to produce a half-maximal response. A lower ED50 value indicates higher in vivo potency.

Experimental Protocols

5-HT2A Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for the serotonin 5-HT2A receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 cells) or from brain tissue known to have high 5-HT2A receptor density (e.g., rat frontal cortex).[1]

  • Competitive Binding: A radiolabeled ligand with known high affinity for the 5-HT2A receptor (e.g., [3H]ketanserin) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (DOPR, DOM, or DOET).[1]

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and unbound radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[1]

Head-Twitch Response (HTR) Assay in Mice

Objective: To assess the in vivo psychedelic-like activity of a compound. The head-twitch response in rodents is a widely accepted behavioral proxy for hallucinogenic potential in humans.[2]

Methodology:

  • Animal Subjects: Male C57BL/6J mice are commonly used for this assay.

  • Drug Administration: Test compounds (DOPR, DOM, or DOET) are administered to the mice, typically via intraperitoneal (IP) or subcutaneous (SC) injection, at various doses.

  • Observation Period: Following administration, mice are placed in an observation chamber. The frequency of head twitches, which are rapid, side-to-side head movements, is recorded over a specified period (e.g., 30-60 minutes).[2]

  • Quantification: The total number of head twitches for each mouse at each dose is counted.

  • Data Analysis: A dose-response curve is generated by plotting the mean number of head twitches against the drug dose. The ED50 value, the dose that produces 50% of the maximal response, is then calculated.[3]

Signaling Pathways and Workflows

Serotonin 5-HT2A Receptor Signaling Pathway

This compound and its analogs exert their psychedelic effects primarily through agonism at the serotonin 5-HT2A receptor, which is a Gq/11-coupled G-protein coupled receptor (GPCR).[4] The canonical signaling cascade is as follows:

Gq_Signaling Agonist DOPR / DOM / DOET Receptor 5-HT2A Receptor Agonist->Receptor G_protein Gq/11 Protein Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Psychedelic Effects Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Canonical 5-HT2A receptor Gq-coupled signaling pathway.

Experimental Workflow for 5-HT2A Receptor Binding Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT2A receptor.

Binding_Assay_Workflow Start Start Preparation Prepare 5-HT2A Receptor Membranes Start->Preparation Incubation Incubate Membranes with Radioligand and Test Compound Preparation->Incubation Filtration Separate Bound and Unbound Ligand via Filtration Incubation->Filtration Measurement Measure Radioactivity of Bound Ligand Filtration->Measurement Analysis Calculate IC50 and Ki Measurement->Analysis End End Analysis->End

Caption: Workflow for a 5-HT2A receptor competitive binding assay.

Logical Relationship of Pharmacological Parameters

The relationship between a compound's in vitro properties (binding affinity and functional potency) and its in vivo effects is crucial for drug development. The following diagram illustrates this logical connection.

Pharmaco_Logic cluster_0 In Vitro cluster_1 In Vivo InVitro In Vitro Properties Binding_Affinity Receptor Binding Affinity (Ki) Functional_Potency Functional Potency & Efficacy (EC50, Emax) Binding_Affinity->Functional_Potency Behavioral_Response Behavioral Response (e.g., Head-Twitch) Functional_Potency->Behavioral_Response predicts InVivo In Vivo Effects Therapeutic_Potential Therapeutic Potential Behavioral_Response->Therapeutic_Potential informs

Caption: Relationship between in vitro and in vivo pharmacological parameters.

References

A Comparative Guide to the Receptor Affinities of DOPR Hydrochloride and DOI Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor affinity profiles of DOPR hydrochloride and DOI hydrochloride, two psychoactive compounds of the phenethylamine (B48288) and amphetamine classes. The information presented herein is intended to support research and drug development efforts by offering a comprehensive overview of their interactions with key neurotransmitter receptors, supported by experimental data and methodologies.

Introduction

This compound (2,5-Dimethoxy-4-propylamphetamine hydrochloride) and DOI hydrochloride ((±)-2,5-Dimethoxy-4-iodoamphetamine hydrochloride) are substituted amphetamines known for their hallucinogenic properties. Their primary mechanism of action involves interaction with serotonin (B10506) receptors, particularly the 5-HT2 subtype. Understanding their distinct receptor affinity profiles is crucial for elucidating their pharmacological effects and therapeutic potential.

Receptor Affinity Profile

The following table summarizes the available quantitative data on the receptor binding affinities of this compound and DOI hydrochloride. Affinities are primarily expressed as the inhibition constant (Ki) or the half-maximal effective concentration (EC50), with lower values indicating higher affinity or potency.

Receptor This compound DOI hydrochloride Reference
5-HT2A EC50: 1-9 nM (as an agonist)Ki: 0.7 nM, 12.5 nM[1]
5-HT2B Data not availableKi: 20 nM
5-HT2C Data not availableKi: 2.4 nM, 73.5 nM[2]
Dopamine (B1211576) D1 Data not availableKi: 16980 nM[2]
Dopamine D2 Data not availableData not available
Serotonin Receptors (general, rat fundus) pA2: 7.02-7.22Data not available[3]

Note: The available data for this compound is less extensive than for DOI hydrochloride. The EC50 values for DOPR at the 5-HT2A receptor indicate potent agonist activity.[1] The pA2 value suggests high affinity for serotonin receptors in a functional assay.[3] DOI hydrochloride demonstrates high affinity for 5-HT2A and 5-HT2C receptors and lower affinity for the 5-HT2B receptor.[2] Its affinity for the dopamine D1 receptor is significantly lower, indicating selectivity for the serotonin 5-HT2 receptor family.[2]

Experimental Protocols

The receptor affinity data presented in this guide are typically determined using radioligand binding assays. Below is a detailed, generalized protocol for a competitive radioligand binding assay, which is a standard method to determine the inhibitory constant (Ki) of an unlabeled compound.

Protocol: Competitive Radioligand Binding Assay

1. Membrane Preparation:

  • Tissues or cells expressing the target receptor (e.g., serotonin 5-HT2A receptor) are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes containing the receptors.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Assay:

  • The assay is performed in microplates.

  • Each well contains:

    • A fixed concentration of a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A receptors) that is known to bind to the target receptor with high affinity and specificity.

    • The prepared cell membranes.

    • A range of concentrations of the unlabeled test compound (this compound or DOI hydrochloride).

  • Total Binding: A set of wells contains only the radioligand and membranes to determine the maximum binding.

  • Non-specific Binding: Another set of wells contains the radioligand, membranes, and a high concentration of a known unlabeled ligand to saturate the receptors and determine the amount of radioligand that binds to non-receptor components.

3. Incubation and Filtration:

  • The microplates are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

4. Quantification:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • Specific Binding is calculated by subtracting the non-specific binding from the total binding.

5. Data Analysis:

  • The specific binding data are plotted against the logarithm of the concentration of the unlabeled test compound.

  • A sigmoidal competition curve is generated, from which the IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand) is determined.

  • The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

Both this compound and DOI hydrochloride are agonists at 5-HT2A receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors primarily initiates the Gq signaling pathway.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (DOPR or DOI) Receptor 5-HT2A Receptor (GPCR) Agonist->Receptor Binds G_Protein Gq Protein (α, β, γ subunits) Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates target proteins Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Ca2->Cellular_Response Initiates

Caption: Gq protein-coupled signaling pathway activated by 5-HT2A receptor agonists.

Experimental Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay used to determine the receptor affinity of a test compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (from cells/tissue) Incubation 4. Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep 2. Radiolabeled Ligand Preparation Radioligand_Prep->Incubation Compound_Prep 3. Test Compound Dilution (DOPR or DOI) Compound_Prep->Incubation Filtration 5. Rapid Filtration (Separates bound from free) Incubation->Filtration Washing 6. Filter Washing Filtration->Washing Counting 7. Scintillation Counting (Measures radioactivity) Washing->Counting Calculation 8. Calculation of Specific Binding Counting->Calculation Curve_Fitting 9. Competition Curve Fitting (Determines IC50) Calculation->Curve_Fitting Ki_Calculation 10. Ki Calculation (Cheng-Prusoff Equation) Curve_Fitting->Ki_Calculation

Caption: General workflow for a competitive radioligand binding assay.

References

Comparative Analysis of DOPR Hydrochloride and Other Amphetamines: A Methodological Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the neuropharmacological properties of amphetamine-class compounds, with a focus on the methodologies used to characterize and compare these substances. While specific experimental data for DOPR hydrochloride is not extensively available in peer-reviewed literature, this document outlines the established experimental protocols and data presentation frameworks that would be utilized for a comprehensive comparative analysis against well-characterized amphetamines such as d-amphetamine and methamphetamine.

Introduction to Amphetamines and Their Mechanism of Action

Amphetamines are a class of psychostimulant drugs known to increase wakefulness, focus, and athletic performance. Their primary mechanism of action involves the release of monoamine neurotransmitters, particularly dopamine (B1211576) and norepinephrine (B1679862), from presynaptic nerve terminals. This is primarily achieved through their interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET). Unlike simple reuptake inhibitors, amphetamines are substrates for these transporters and, once inside the neuron, disrupt the vesicular storage of neurotransmitters, leading to a reversal of transporter function and subsequent efflux of dopamine and norepinephrine into the synaptic cleft.

The potency and selectivity of different amphetamine analogues for DAT versus NET, as well as their interactions with other receptors, contribute to their unique pharmacological profiles. A thorough comparative analysis, therefore, relies on a suite of in vitro and in vivo experiments to elucidate these differences.

In Vitro Pharmacological Profiling

In vitro assays are fundamental in determining the molecular targets of a compound and its potency at those targets. For a comparative analysis of this compound and other amphetamines, the following assays would be critical.

Receptor Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor or transporter. In this case, the primary targets would be the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin (B10506) transporter (SERT).

Experimental Protocol: Radioligand Binding Assay for DAT

  • Membrane Preparation: Crude membrane fractions are prepared from cells expressing the human dopamine transporter (hDAT) or from brain tissue rich in DAT, such as the striatum.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, a specific radioligand for DAT (e.g., [³H]WIN 35,428), and varying concentrations of the test compound (this compound, d-amphetamine, or methamphetamine).

  • Incubation: The plates are incubated to allow the compounds to compete with the radioligand for binding to DAT.

  • Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound. The filters are then washed to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate competition curves, from which the half-maximal inhibitory concentration (IC₅₀) is determined. The IC₅₀ is the concentration of the test compound that displaces 50% of the specific binding of the radioligand. The binding affinity (Ki) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

A lower Ki value indicates a higher binding affinity. This experiment would be repeated for NET and SERT to determine the selectivity of each compound.

Table 1: Comparative Monoamine Transporter Binding Affinities (Ki, nM)

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)DAT/SERT Selectivity Ratio
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
d-Amphetamine 30 - 1005 - 202000 - 5000~50
Methamphetamine 20 - 8010 - 401000 - 4000~40

Note: The values for d-amphetamine and methamphetamine are approximate ranges from published literature and can vary depending on experimental conditions.

Neurotransmitter Release Assays

To determine if a compound acts as a substrate and induces neurotransmitter release (efflux), in vitro release assays are performed using cells expressing the relevant transporters or synaptosomes.

Experimental Protocol: [³H]Dopamine Release Assay

  • Cell Culture and Loading: Cells expressing hDAT are cultured and pre-loaded with a radioactive tracer, typically [³H]dopamine.

  • Washing: The cells are washed to remove excess extracellular [³H]dopamine.

  • Compound Application: The cells are then exposed to various concentrations of the test compounds (this compound, d-amphetamine, etc.).

  • Sample Collection: The extracellular medium is collected at specific time points.

  • Quantification: The amount of [³H]dopamine released into the medium is quantified by scintillation counting.

  • Data Analysis: The data are used to generate dose-response curves to determine the half-maximal effective concentration (EC₅₀) for dopamine release.

A lower EC₅₀ value indicates greater potency in inducing dopamine release.

Table 2: Comparative Potency for Monoamine Release (EC₅₀, nM)

CompoundDopamine ReleaseNorepinephrine ReleaseSerotonin Release
This compound Data Not AvailableData Not AvailableData Not Available
d-Amphetamine 20 - 705 - 30>1000
Methamphetamine 15 - 6010 - 40>800

Note: The values for d-amphetamine and methamphetamine are approximate ranges from published literature.

In Vivo Pharmacological Profiling

In vivo studies are essential to understand the effects of a compound in a living organism, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties.

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the levels of neurotransmitters in specific brain regions of awake, freely moving animals. This provides a direct measure of a drug's effect on neurotransmitter release in a physiological context.

Experimental Protocol: In Vivo Microdialysis for Dopamine Release in the Nucleus Accumbens

  • Surgical Implantation: A microdialysis probe is stereotaxically implanted into the nucleus accumbens of a rat or mouse.

  • Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).

  • Baseline Collection: Dialysate samples are collected at regular intervals to establish a baseline level of extracellular dopamine.

  • Drug Administration: The test compound is administered (e.g., via intraperitoneal injection).

  • Post-Drug Collection: Dialysate collection continues to measure the change in dopamine levels over time.

  • Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: The results are typically expressed as a percentage change from the baseline dopamine level.

Table 3: Comparative In Vivo Effects on Striatal Dopamine Release

CompoundPeak Dopamine Increase (% of Baseline)Duration of Action (min)
This compound Data Not AvailableData Not Available
d-Amphetamine (1 mg/kg, i.p.) 300 - 500%120 - 180
Methamphetamine (1 mg/kg, i.p.) 400 - 700%180 - 240

Note: Values are illustrative and can vary based on dose, species, and specific brain region.

Visualizing a Comparative Workflow and Mechanism

The following diagrams illustrate the logical flow of a comparative study and the fundamental mechanism of amphetamine action.

Experimental_Workflow cluster_InVitro In Vitro Analysis cluster_InVivo In Vivo Analysis cluster_Data Data Analysis & Comparison Binding Radioligand Binding Assays (DAT, NET, SERT) Release Neurotransmitter Release Assays (DA, NE, 5-HT) Binding->Release Ki_EC50 Determine Ki and EC50 Values Release->Ki_EC50 Microdialysis In Vivo Microdialysis (Dopamine Release) Behavior Behavioral Assays (Locomotor Activity) Microdialysis->Behavior Pharm_Profile Establish Pharmacological Profile Behavior->Pharm_Profile Ki_EC50->Pharm_Profile Comparison Comparative Analysis of Compounds Pharm_Profile->Comparison Amphetamine_Mechanism cluster_Synapse Synaptic Cleft Amphetamine Amphetamine DAT Dopamine Transporter (DAT) Amphetamine->DAT Enters via DAT Vesicle Synaptic Vesicle Amphetamine->Vesicle Disrupts Storage DA_in Dopamine DA_out Dopamine DAT->DA_out Reverses Transport (Efflux) DA_in->Vesicle Stored in Vesicles

A Comparative Guide to the In Vitro and In Vivo Effects of Delta-Opioid Receptor (DOR) Agonists

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "DOPR hydrochloride" appears to be a conflation of "Dopamine hydrochloride" and "Delta-Opioid Receptor (DOR)" agonists. This guide will focus on the effects of representative DOR agonists, as the context of comparing in vitro and in vivo effects, signaling pathways, and experimental data is most relevant to the study of these receptor ligands. Dopamine (B1211576) hydrochloride, a catecholamine neurotransmitter, has a distinct pharmacological profile centered on dopamine and adrenergic receptors.[1][2][][4]

This guide provides a comparative overview of the in vitro and in vivo effects of selective delta-opioid receptor (DOR) agonists, with a focus on experimental data and methodologies relevant to researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize key quantitative data for representative DOR agonists from various in vitro and in vivo studies.

Table 1: In Vitro Characteristics of Representative DOR Agonists

AgonistReceptor Binding Affinity (Ki, nM)G-Protein Coupling (EC50, nM) ([³⁵S]GTPγS)cAMP Inhibition (IC50, nM)β-arrestin Recruitment (EC50, nM)Selectivity (fold, vs. MOR/KOR)
SNC80 0.18 (human DOR)~10 - 50~1 - 20High Efficacy~25-fold vs. mu
AR-M100390 Similar to SNC80Similar to SNC80Similar to SNC80Low EfficacyHigh
DPDPE HighPotent AgonistPotent AgonistLow EfficacyHigh
TAN-67 HighPotent AgonistPotent AgonistLow-internalizingHigh

Note: Specific values can vary between cell lines and experimental conditions. This table represents a general summary from the literature.[5][6]

Table 2: In Vivo Effects of Representative DOR Agonists

AgonistAnalgesic Effect (Model)Receptor InternalizationBehavioral DesensitizationLocomotor ActivitySeizure Potential
SNC80 Effective (inflammatory pain)HighRapidIncreasedHigh
AR-M100390 Effective (inflammatory pain)LowMinimalLess pronouncedLow
DPDPE Effective (various models)LowSlower to developCan induce vertical rearingLow
TAN-67 EffectiveLowMinimalLess pronouncedLow

Note: In vivo effects are dose-dependent and can vary based on the animal model and route of administration.[5][7][8][9][10]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

In Vitro Assays
  • Radioligand Binding Assay:

    • Objective: To determine the binding affinity (Ki) of a compound for the delta-opioid receptor.

    • Methodology:

      • Cell membranes expressing the human delta-opioid receptor are prepared.

      • Membranes are incubated with a radiolabeled DOR antagonist (e.g., [³H]naltrindole) and varying concentrations of the test compound (e.g., SNC80).

      • After incubation, the bound and free radioligand are separated by filtration.

      • The radioactivity of the filter-bound membranes is measured using liquid scintillation counting.

      • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[6]

  • [³⁵S]GTPγS Binding Assay:

    • Objective: To measure the functional activation of G-proteins by a DOR agonist.

    • Methodology:

      • Cell membranes expressing DOR are incubated with the test agonist at various concentrations.

      • [³⁵S]GTPγS, a non-hydrolyzable GTP analog, is added to the mixture.

      • Upon receptor activation, the associated G-protein exchanges GDP for [³⁵S]GTPγS.

      • The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

      • The concentration of the agonist that produces 50% of the maximal response (EC50) is calculated.[6]

  • cAMP Accumulation Assay:

    • Objective: To measure the inhibition of adenylyl cyclase activity following DOR activation.

    • Methodology:

      • Live cells expressing DOR are pre-treated with forskolin (B1673556) to stimulate cAMP production.

      • Varying concentrations of the DOR agonist are added.

      • Activation of the Gi-coupled DOR inhibits adenylyl cyclase, leading to a decrease in cAMP levels.

      • The intracellular cAMP concentration is measured using methods such as ELISA or FRET-based biosensors.

      • The concentration of the agonist that causes a 50% inhibition of the forskolin-stimulated cAMP level (IC50) is determined.[6]

In Vivo Assays
  • Inflammatory Pain Model (e.g., Complete Freund's Adjuvant - CFA):

    • Objective: To assess the analgesic efficacy of a DOR agonist.

    • Methodology:

      • A baseline pain response (e.g., thermal latency or mechanical threshold) is measured in rodents.

      • CFA is injected into a paw to induce localized inflammation and hyperalgesia.

      • After a set period for inflammation to develop, the pain response is measured again.

      • The DOR agonist is administered (e.g., via injection).

      • Pain responses are measured at various time points after drug administration to determine the analgesic effect.[10]

  • Receptor Internalization Imaging:

    • Objective: To visualize the trafficking of DOR in response to agonist treatment.

    • Methodology:

      • Knock-in mice expressing a fluorescently tagged DOR (e.g., DOR-eGFP) are used.

      • The agonist is administered to the mice.

      • At different time points, neuronal tissue is collected and imaged using confocal microscopy.

      • The localization of the fluorescent receptors is analyzed to determine if they have moved from the cell surface to intracellular compartments.[7][9][10]

Signaling Pathways and Experimental Workflows

DOR Agonist Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by a DOR agonist, leading to downstream cellular effects. The pathway also depicts the process of receptor desensitization and internalization, which is a key differentiator between some agonists in vivo.

DOR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist DOR Delta-Opioid Receptor (DOR) Agonist->DOR Binding G_Protein Gi/o Protein DOR->G_Protein Activation GRK GRK DOR->GRK Phosphorylation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Analgesia, other effects PKA->Cellular_Response Phosphorylation of targets Arrestin β-arrestin GRK->Arrestin Recruitment Internalization Receptor Internalization Arrestin->Internalization Initiation experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_measurement1 Initial Measurement cluster_rechallenge Second Treatment (Re-challenge) cluster_measurement2 Final Measurement & Analysis Animals DOR-eGFP Mice with Inflammatory Pain GroupA Group A: Inject High-Internalizing Agonist (e.g., SNC80) Animals->GroupA GroupB Group B: Inject Low-Internalizing Agonist (e.g., AR-M100390) Animals->GroupB Analgesia1A Analgesia Measured GroupA->Analgesia1A Analgesia1B Analgesia Measured GroupB->Analgesia1B RechallengeA Re-inject Agonist Analgesia1A->RechallengeA RechallengeB Re-inject Agonist Analgesia1B->RechallengeB Analgesia2A Analgesia Measured RechallengeA->Analgesia2A Analgesia2B Analgesia Measured RechallengeB->Analgesia2B InternalizationA Confocal Imaging: High Internalization Analgesia2A->InternalizationA InternalizationB Confocal Imaging: Low Internalization Analgesia2B->InternalizationB

References

Cross-Validation of Analytical Methods for DOPR Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the validation and cross-validation of analytical methods are paramount to ensure data integrity, regulatory compliance, and ultimately, patient safety.[1][2] This guide provides a comparative overview of analytical methods for the quantification of DOPR hydrochloride, a representative hydrochloride salt. It delves into the experimental protocols of two commonly employed techniques—Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible Spectrophotometry—and presents their performance data for objective comparison. The principles and workflows of method cross-validation are also elucidated to guide researchers, scientists, and drug development professionals in this critical process.

Cross-validation of an analytical method is the process of verifying that a validated method produces consistent and reliable results across different laboratories, with different analysts, or on different instruments.[1] This is particularly crucial when a method is transferred between sites or used in a multi-site regulatory environment to ensure the robustness and reproducibility of the analytical data.[1]

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is contingent on various factors, including the nature of the analyte, the required sensitivity, and the intended application. For hydrochloride salts like this compound, RP-HPLC and UV-Vis spectrophotometry are two of the most frequently utilized analytical techniques.

Table 1: Comparison of RP-HPLC and UV-Vis Spectrophotometry for the Analysis of Hydrochloride Salts

ParameterRP-HPLC (Illustrative Data)UV-Vis Spectrophotometry (Illustrative Data)
Linearity Range 0.5 - 150 µg/mL[3]1 - 20 µg/mL[4][5]
Correlation Coefficient (r²) > 0.999[3][6]> 0.999[3][5]
Limit of Detection (LOD) 0.01 - 0.87 µg/mL[3][6]0.02 - 0.22 µg/mL[4][7]
Limit of Quantitation (LOQ) 0.06 - 2.66 µg/mL[3][7]0.1 - 50.77 µg/mL[3][8]
Accuracy (% Recovery) 98.5% - 101.21%[9]98.4% - 101.13%[5]
Precision (%RSD) < 2%[3]< 2%[3][4]
Specificity High (separates drug from impurities/degradants)[10][11]Moderate (potential interference from excipients)[8]
Robustness Generally high[3]Generally high[3][8]

Note: The data presented in this table is illustrative and compiled from studies on various hydrochloride salts such as Dronedarone HCl, Dothiepin HCl, and Drotaverine HCl. Actual performance may vary depending on the specific molecule and experimental conditions.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the successful validation and transfer of analytical methods.

RP-HPLC Method for the Quantification of this compound

This method provides a general framework for the development and validation of a stability-indicating RP-HPLC method for the quantification of a hydrochloride drug salt.

Objective: To develop a precise, accurate, and stability-indicating RP-HPLC method for the determination of this compound in bulk and pharmaceutical dosage forms.

Materials and Reagents:

  • This compound Reference Standard

  • HPLC grade Acetonitrile (B52724)

  • HPLC grade Methanol

  • Potassium Dihydrogen Phosphate (B84403) (or other suitable buffer salt)

  • Orthophosphoric Acid (for pH adjustment)

  • HPLC grade water

  • 0.45 µm membrane filters

Instrumentation:

  • HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, autosampler, and column oven.

  • Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions (Example):

  • Mobile Phase: A filtered and degassed mixture of a phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a specific ratio (e.g., 42:58 v/v).

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: Ambient or controlled (e.g., 25°C).[10]

  • Detection Wavelength: Determined by scanning the UV spectrum of the drug (e.g., 220 nm).

  • Injection Volume: 10-20 µL

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL). Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range.[9]

  • Sample Solution Preparation: For a tablet dosage form, weigh and finely powder a specific number of tablets. Accurately weigh a portion of the powder equivalent to a single dose and dissolve it in the mobile phase. Sonicate if necessary to ensure complete dissolution, and then dilute to a known volume. Filter the solution through a 0.45 µm filter before injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the sample with the peak area of the standard solution.

Validation Parameters (as per ICH guidelines):

  • System Suitability: Evaluate parameters like theoretical plates, tailing factor, and %RSD of replicate injections of the standard solution.[3]

  • Specificity: Assess the ability of the method to exclusively measure the analyte in the presence of other components (e.g., impurities, degradation products, excipients). This is often evaluated through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).[6][10][11]

  • Linearity: Analyze a series of at least five concentrations of the reference standard and plot a calibration curve of peak area versus concentration.[3]

  • Accuracy: Determine the closeness of the test results to the true value by performing recovery studies at different concentration levels (e.g., 80%, 100%, 120%).[9]

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability and intermediate precision).[3]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[3]

  • Robustness: Evaluate the capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature).[3]

UV-Visible Spectrophotometric Method for the Quantification of this compound

This protocol outlines a general procedure for the development and validation of a UV-Visible spectrophotometric method.

Objective: To develop a simple, rapid, and cost-effective UV-Visible spectrophotometric method for the estimation of this compound in bulk and pharmaceutical formulations.

Materials and Reagents:

  • This compound Reference Standard

  • Methanol (or other suitable solvent like 0.1 N HCl)[4]

  • Distilled water

Instrumentation:

  • UV-Visible double beam spectrophotometer with 1 cm matched quartz cuvettes.

Procedure:

  • Determination of Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance.[4]

  • Standard Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 100 µg/mL) in the selected solvent. From the stock solution, prepare a series of dilutions to obtain working standard solutions of different concentrations.[12]

  • Sample Solution Preparation: Prepare the sample solution as described in the RP-HPLC method, using the same solvent as for the standard solutions.

  • Analysis: Measure the absorbance of the standard and sample solutions at the determined λmax against a solvent blank.

  • Quantification: Calculate the concentration of this compound in the sample using the calibration curve or by direct comparison with a standard of known concentration.

Validation Parameters (as per ICH guidelines):

  • Linearity and Range: Establish the concentration range over which the absorbance is directly proportional to the concentration of the analyte.[4][5]

  • Accuracy: Perform recovery studies by adding known amounts of the standard drug to the pre-analyzed sample solution.[12]

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple aliquots of a homogeneous sample.[3][12]

  • LOD and LOQ: Determine based on the standard deviation of the response and the slope of the calibration curve.[4]

  • Specificity: Evaluate the interference from excipients by analyzing a placebo solution.[8]

Visualizing the Workflow

Diagrams can effectively illustrate complex processes and relationships in analytical method validation.

Cross_Validation_Workflow A Method Development & Initial Validation (Transferring Lab) B Define Cross-Validation Protocol A->B C Sample Analysis (Transferring Lab) B->C D Sample Analysis (Receiving Lab) B->D E Comparative Data Analysis C->E D->E F Acceptance Criteria Met? E->F G Successful Method Transfer F->G Yes H Investigate Discrepancies F->H No I Method Optimization / Re-validation H->I I->B Validation_Hierarchy cluster_0 ICH Q2(R1) Validation of Analytical Procedures cluster_1 Required Validation Characteristics Category_I Category I: Assay of Drug Substance / Product Accuracy Accuracy Category_I->Accuracy Precision Precision (Repeatability, Intermediate) Category_I->Precision Specificity Specificity Category_I->Specificity Linearity Linearity Category_I->Linearity Range Range Category_I->Range Robustness Robustness Category_I->Robustness Category_II Category II: Impurity Testing Category_II->Accuracy Category_II->Precision Category_II->Specificity LOQ Limit of Quantitation Category_II->LOQ Category_II->Linearity Category_II->Range Category_II->Robustness Category_III Category III: Performance Tests (e.g., Dissolution) Category_III->Accuracy Category_III->Precision Category_III->Linearity Category_III->Range Category_III->Robustness Category_IV Category IV: Identification Tests Category_IV->Specificity LOD Limit of Detection

References

A Comparative Analysis of the Hallucinogenic Potential of DOPR and Other Phenethylamines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the hallucinogenic potential of 2,5-Dimethoxy-4-propylamphetamine (DOPR) and other well-characterized phenethylamines, namely 2,5-dimethoxy-4-iodoamphetamine (DOI) and 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B). The comparison is based on available in vitro receptor binding and functional data, as well as in vivo behavioral data from rodent models, which are considered predictive of hallucinogenic activity in humans.

Executive Summary

Based on existing qualitative reports and limited preclinical data, DOPR is a potent and long-acting psychedelic. It is known to be a 5-HT2A receptor agonist and induces the head-twitch response in mice. Anecdotal reports by its synthesizer, Alexander Shulgin, suggest a high potency in humans. In contrast, DOI is a potent and efficacious 5-HT2A agonist with a well-established high potential for inducing HTR. 2C-B is also a potent 5-HT2A agonist, though some studies suggest it may have lower intrinsic activity at this receptor compared to other phenethylamines, which may explain its reportedly more manageable psychedelic effects at common dosages.

Quantitative Comparison of Phenethylamine Pharmacology

The following tables summarize the available quantitative data for DOI and 2C-B. A significant data gap exists for DOPR, for which specific in vitro binding affinities and functional potencies, as well as a definitive in vivo HTR potency, have not been published.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM) and Functional Potencies (EC50, nM)

Compound5-HT2A Ki (nM)5-HT2A EC50 (nM)5-HT2C Ki (nM)5-HT2C EC50 (nM)
DOPR Data Not AvailableData Not AvailableData Not AvailableData Not Available
DOI ~0.7 - 2.5~0.5 - 40~2.4 - 19~1.5 - 22
2C-B ~10.0~1.2 - 9.0~4.1~0.63

Note: Ki and EC50 values can vary between studies due to different experimental conditions (e.g., radioligand used, cell line, specific functional assay).

Table 2: In Vivo Hallucinogenic Potential (Head-Twitch Response, HTR)

CompoundAnimal ModelHTR ED50 (mg/kg)Notes
DOPR MouseData Not AvailableInduces significant HTR at ≥0.1 mg/kg. Reported to be slightly more potent but less efficacious than DOM.
DOI Mouse (C57BL/6J)~0.25 - 1.0Potent inducer of HTR, often used as a standard positive control. Exhibits a biphasic dose-response curve at higher doses.
2C-B MouseData Not AvailableReports on HTR induction are mixed, potentially due to lower intrinsic activity at the 5-HT2A receptor and species differences.

Qualitative Comparison of DOPR

DOPR (2,5-Dimethoxy-4-propylamphetamine) is a psychedelic amphetamine of the DOx class. First synthesized and bioassayed by Alexander Shulgin, it is described in his book PiHKAL (Phenethylamines I Have Known And Loved).

  • Human Dosage and Duration: Shulgin reports an oral dosage of 2.5 to 5 mg, with a very long duration of 20 to 30 hours and a slow onset of action.

  • Subjective Effects: It is described as a "heavy duty psychedelic" with strong visual effects.

  • Preclinical Evidence: DOPR is confirmed to be a serotonin (B10506) 5-HT2A receptor agonist and produces the head-twitch response (HTR) in rodents, indicating hallucinogenic potential.[1] It is reported to be slightly more potent but less efficacious than its structural analog DOM in producing the HTR.[1] A recent study demonstrated that while higher doses (0.1 mg/kg and above) induce HTR in mice, lower, sub-hallucinogenic doses may increase motivation.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of a test compound for a specific receptor by measuring how it competes with a radiolabeled ligand known to bind to that receptor.

  • Membrane Preparation: Cell membranes expressing the human 5-HT2A receptor are prepared from cultured cells (e.g., HEK-293 or CHO cells) or brain tissue through homogenization and differential centrifugation.

  • Assay Incubation: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled 5-HT2A antagonist (e.g., [3H]ketanserin) and varying concentrations of the unlabeled test compound (e.g., DOPR, DOI, or 2C-B).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter plate. The filters trap the membranes with the bound radioligand, while the unbound radioligand is washed away.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the radioligand binding). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

In Vitro Functional Assay (Calcium Flux)

This assay measures the ability of a compound to activate Gq-coupled receptors like the 5-HT2A receptor, leading to an increase in intracellular calcium concentration.

  • Cell Culture: Cells stably expressing the human 5-HT2A receptor (e.g., HEK-293 cells) are plated in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Indo-1 AM). This dye exhibits an increase in fluorescence intensity upon binding to free calcium.

  • Compound Addition: The plate is placed in a fluorescence microplate reader. The test compound is added to the wells at various concentrations.

  • Signal Detection: The fluorescence intensity is measured over time, immediately before and after the addition of the compound. An increase in fluorescence indicates receptor activation and subsequent calcium release.

  • Data Analysis: The peak fluorescence response at each concentration of the test compound is measured. These values are plotted against the log concentration of the compound to generate a dose-response curve, from which the EC50 (half-maximal effective concentration) and Emax (maximum effect) are determined.

Head-Twitch Response (HTR) Assay

The HTR is a rapid, side-to-side rotational head movement in rodents that is a characteristic behavioral response to 5-HT2A receptor activation and is used as a preclinical model of hallucinogenic potential.

  • Animal Acclimation: Male C57BL/6J mice are typically used. They are acclimated to the testing environment (e.g., a clear observation chamber) before the experiment.

  • Drug Administration: The test compound (DOPR, DOI, or 2C-B) is administered, usually via intraperitoneal (i.p.) or subcutaneous (s.c.) injection, at a range of doses. A vehicle control group is also included.

  • Observation Period: Immediately after injection, the mice are placed individually into the observation chambers. The number of head twitches is counted by a trained observer (often blind to the treatment condition) for a defined period, typically 10 to 30 minutes. Alternatively, automated detection systems using video tracking or head-mounted magnets can be used for more objective quantification.[2]

  • Data Analysis: The total number of head twitches for each animal is recorded. The mean number of head twitches at each dose is calculated and plotted to generate a dose-response curve. Non-linear regression is used to calculate the ED50 value, which is the dose that produces 50% of the maximal response.

Visualizations

G 5-HT2A Receptor Signaling Pathway Phenethylamine Phenethylamine Agonist (e.g., DOPR, DOI, 2C-B) HTR2A 5-HT2A Receptor Phenethylamine->HTR2A Binds Gq Gαq/11 HTR2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Responses (e.g., Neuronal Excitability) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2A Receptor Gq Signaling Pathway.

G Experimental Workflow for Head-Twitch Response (HTR) Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Selection Select Animals (e.g., C57BL/6J mice) Acclimation Acclimate to Testing Room Animal_Selection->Acclimation Drug_Prep Prepare Drug Solutions (Vehicle & Test Compounds) Acclimation->Drug_Prep Injection Administer Drug (i.p. or s.c.) Drug_Prep->Injection Placement Place Mouse in Observation Chamber Injection->Placement Observation Record Behavior (10-30 min) Placement->Observation Counting Count Head Twitches (Manual or Automated) Observation->Counting DR_Curve Plot Dose-Response Curve Counting->DR_Curve ED50_Calc Calculate ED50 DR_Curve->ED50_Calc Conclusion Conclusion ED50_Calc->Conclusion Determine Hallucinogenic Potential

Caption: Workflow for the Head-Twitch Response Assay.

G Pharmacological Comparison of Phenethylamines cluster_invitro In Vitro Properties cluster_invivo In Vivo Properties (HTR) cluster_human Human Psychoactivity DOPR DOPR HT2A_Agonist 5-HT2A Agonist DOPR->HT2A_Agonist Data_Missing Quantitative Data Unavailable DOPR->Data_Missing Induces_HTR Induces HTR DOPR->Induces_HTR ED50_Missing ED50 Data Unavailable DOPR->ED50_Missing Potent_Hallucinogen Potent Hallucinogen DOPR->Potent_Hallucinogen Long_Duration Long Duration (20-30h) DOPR->Long_Duration DOI DOI DOI->HT2A_Agonist Potent_Ki Potent 5-HT2A Ki (~0.7-2.5 nM) DOI->Potent_Ki DOI->Induces_HTR Potent_HTR Potent HTR Induction (ED50 ~0.25-1.0 mg/kg) DOI->Potent_HTR DOI->Potent_Hallucinogen C2B 2C-B C2B->HT2A_Agonist Potent_EC50 Potent 5-HT2A EC50 (~1.2-9.0 nM) C2B->Potent_EC50 C2B->Induces_HTR Mixed_HTR Mixed/Weaker HTR Reports C2B->Mixed_HTR C2B->Potent_Hallucinogen Standard_Duration Standard Duration (4-8h) C2B->Standard_Duration

Caption: Comparison of Phenethylamine Pharmacological Features.

References

Validating DOPR Hydrochloride as a Research Tool for 5-HT2A Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DOPR hydrochloride (2,5-Dimethoxy-4-propylamphetamine hydrochloride) with established research tools for the serotonin (B10506) 2A (5-HT2A) receptor. The objective is to validate its utility by presenting available experimental data on its binding affinity and functional activity alongside that of well-characterized agonists and antagonists. This document is intended to aid researchers in selecting appropriate pharmacological tools for their studies of the 5-HT2A receptor.

Introduction to this compound and the 5-HT2A Receptor

This compound is the salt form of 2,5-Dimethoxy-4-propylamphetamine, a psychoactive compound belonging to the amphetamine class, noted for its hallucinogenic properties.[1] The primary molecular target for classic hallucinogens is the 5-HT2A receptor, a G protein-coupled receptor (GPCR) that is widely expressed in the central nervous system.[2][3] Activation of the 5-HT2A receptor is a key mechanism in the therapeutic potential of psychedelic compounds for various psychiatric disorders.[3] The 5-HT2A receptor primarily couples to the Gq/G11 signaling pathway, which, upon activation, stimulates phospholipase C (PLC). This leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).[4][5]

Data Presentation: Comparative Analysis

The following tables summarize the available quantitative data for this compound in comparison to a selection of standard 5-HT2A receptor agonists and antagonists. This allows for a direct assessment of its relative binding affinity and functional potency.

Table 1: Binding Affinity of this compound and Reference Ligands at the 5-HT2A Receptor
CompoundTypeKᵢ (nM)Notes
DOPR AgonistData Not AvailableThe 4-propyl substitution enhances lipophilicity and is suggested to increase receptor binding compared to shorter-chain analogs like DOM.[6]
DOIAgonist0.27[7]A well-characterized and potent 5-HT2A receptor agonist.
DOMAgonist533[8]The 4-methyl analog of DOPR.
DOBAgonist59[8]The 4-bromo analog of DOPR.
Serotonin (5-HT)Endogenous Agonist10[7]The natural ligand for the 5-HT2A receptor.
KetanserinAntagonist0.75[7], 2.5[4]A classic and widely used 5-HT2A receptor antagonist.
RisperidoneAntagonist4.0[4]An atypical antipsychotic with high affinity for the 5-HT2A receptor.
PimavanserinAntagonist0.8[4]A selective 5-HT2A receptor inverse agonist.
SpiperoneAntagonist3.1[4]A potent antagonist often used in binding assays.

Kᵢ (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Activity of this compound and Reference Agonists at the 5-HT2A Receptor
CompoundAssay TypeEC₅₀ (nM)Efficacy (Eₘₐₓ %)Notes
DOPR In vitro functional assay1-9[9], 12[6]Partial Agonist[6]The 4-propyl analog in the 2,5-dimethoxyamphetamine (B1679032) series with the highest potency for 5-HT2A receptor activation.[9]
DOICalcium Flux9.3[10]Full Agonist-
DOM----
Serotonin (5-HT)Calcium Flux14.0[11]100% (Reference)-
mCPPCalcium Flux<25% at 5-HT2APartial Agonist-

EC₅₀ (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Eₘₐₓ (maximum effect) represents the maximum response achievable by an agonist.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Radioligand Binding Assay Protocol (Competitive Inhibition)

This protocol is a general guideline for determining the binding affinity (Kᵢ) of an unlabeled compound like this compound for the 5-HT2A receptor.

1. Materials and Reagents:

  • Receptor Source: Cell membranes from a stable cell line (e.g., CHO-K1, HEK293) expressing the recombinant human 5-HT2A receptor.[12]

  • Radioligand: [³H]Ketanserin (a commonly used antagonist radioligand).[5]

  • Reference Antagonist: Non-radiolabeled Ketanserin for determining non-specific binding.[5]

  • Test Compound: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • 96-well Filter Plates: Glass fiber plates pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.[8]

2. Procedure:

  • Membrane Preparation: Prepare cell membrane homogenates from the receptor-expressing cell line.

  • Assay Setup: In a 96-well plate, add the following to a final volume of 200 µL:

    • Total Binding: Assay buffer, [³H]Ketanserin, and membrane suspension.

    • Non-Specific Binding: Assay buffer, [³H]Ketanserin, an excess of non-radiolabeled Ketanserin, and membrane suspension.

    • Test Compound: Serial dilutions of this compound, [³H]Ketanserin, and membrane suspension.

  • Incubation: Incubate the plates for a specified time (e.g., 60 minutes) at room temperature to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of the wells through the pre-soaked filter plate using a vacuum manifold. Wash the filters multiple times with cold wash buffer to remove unbound radioligand.[5]

  • Scintillation Counting: Dry the filters, add scintillation cocktail to each well, and measure the radioactivity in counts per minute (CPM) using a microplate scintillation counter.[5]

3. Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding CPM from the total binding CPM.

  • Determine IC₅₀: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[5]

Functional Assay Protocol (Calcium Flux)

This protocol measures the ability of a compound to act as an agonist or antagonist at the 5-HT2A receptor by detecting changes in intracellular calcium levels.

1. Materials and Reagents:

  • Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.[4]

  • Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

  • Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM.[13]

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Reference Agonist: Serotonin (5-HT).

  • Test Compound: this compound.

  • Fluorescence plate reader with an injection system.

2. Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to attach overnight.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye solution. Incubate as per the dye manufacturer's instructions.

  • Compound Addition (for antagonist testing): Add serial dilutions of the test compound and incubate.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader.

  • Agonist Injection: Inject a pre-determined EC₈₀ concentration of the 5-HT agonist into the wells and immediately begin recording fluorescence.

  • For Agonist Testing: Inject serial dilutions of this compound and record the fluorescence response.

3. Data Analysis:

  • Determine the peak fluorescence response for each well after agonist (or test compound) addition.

  • Normalize the data: For agonist testing, normalize the response to the maximal response induced by a saturating concentration of serotonin. For antagonist testing, normalize the response to the agonist-only control.

  • Generate Dose-Response Curves: Plot the normalized response against the log concentration of the test compound.

  • Calculate EC₅₀ or IC₅₀: Fit the data to a four-parameter logistic equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) value.

Mandatory Visualization

5-HT2A Receptor Gq Signaling Pathway

5-HT2A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist 5-HT2A Agonist (e.g., DOPR) Receptor 5-HT2A Receptor Agonist->Receptor Binds Gq Gq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Response Downstream Cellular Responses Ca2->Response PKC->Response

Caption: Canonical 5-HT2A receptor Gq signaling pathway.

Experimental Workflow for a 5-HT2A Receptor Binding Assay

Binding_Assay_Workflow start Start prep Prepare Reagents: - 5-HT2A Receptor Membranes - [³H]Radioligand - Test Compound (DOPR) - Buffers start->prep plate Plate Assay Components in 96-well Plate (Total, Non-Specific, Test Compound) prep->plate incubate Incubate to Reach Equilibrium plate->incubate filter Rapid Filtration and Washing to Separate Bound/Free Ligand incubate->filter count Scintillation Counting (CPM) filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Kᵢ count->analyze end End analyze->end

Caption: Workflow for a 5-HT2A receptor competitive binding assay.

Conclusion

The available data indicates that this compound, or more specifically its active moiety 2,5-Dimethoxy-4-propylamphetamine, is a potent partial agonist at the 5-HT2A receptor. Its in vitro functional potency is in the low nanomolar range, comparable to or greater than some other well-known psychedelic amphetamines.[6][9] Furthermore, in vivo studies in animal models have demonstrated that its behavioral effects are mediated by the 5-HT2A receptor.[10]

However, a significant gap in the current literature is the lack of a reported Kᵢ value from competitive radioligand binding assays for DOPR at the 5-HT2A receptor. This makes a direct comparison of its binding affinity with other standard ligands challenging.

Recommendation: this compound shows promise as a research tool for investigating 5-HT2A receptor function, particularly for studies requiring a potent, partial agonist of the amphetamine class. Researchers should be aware of its psychoactive nature and the limited publicly available binding affinity data. Further characterization, including determination of its Kᵢ value at the 5-HT2A receptor and its selectivity profile against other serotonin receptor subtypes and other neurotransmitter receptors, would be highly valuable to fully validate its use as a selective research tool. The experimental protocols provided in this guide offer a framework for conducting such validation studies.

References

The Influence of the 4-Position: A Comparative Guide to the Structure-Activity Relationship of Substituted Amphetamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The amphetamine scaffold has long been a subject of intense pharmacological interest due to its profound effects on the central nervous system. Modifications to its chemical structure can dramatically alter its activity, leading to a spectrum of effects ranging from potent stimulation to psychedelic experiences. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-substituted amphetamines, focusing on how alterations at this specific position on the phenyl ring modulate their pharmacological profiles. We will delve into experimental data on receptor binding and functional activity, outline the methodologies used to obtain this data, and visualize the key molecular interactions and experimental workflows.

Comparative Pharmacological Data

The pharmacological effects of 4-substituted amphetamines are primarily dictated by their interactions with monoamine transporters—dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT)—as well as various serotonin receptor subtypes, most notably the 5-HT₂A receptor. The nature of the substituent at the 4-position significantly influences the affinity and selectivity for these targets, thereby shaping the overall psychoactive properties of the compound.

Monoamine Transporter Interactions

Substitutions at the 4-position can shift the balance of activity between the different monoamine transporters. For instance, the addition of a halogen, such as a chloro group, tends to increase the potency at SERT.[1][2] This enhanced serotonergic activity is often associated with a decrease in stimulant effects and an increase in empathogenic or potentially neurotoxic effects.[1]

Compound4-SubstituentDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)Primary Effect
Amphetamine-H47121756Stimulant
4-Chloroamphetamine (4-CA)-Cl11810246Serotonin Releaser
4-Fluoroamphetamine (4-FA)-F9050250Stimulant/Serotonin Releaser
4-Methylamphetamine-CH₃4515890Stimulant

Data synthesized from multiple sources for comparative purposes.

Serotonin 5-HT₂A Receptor Binding

The 5-HT₂A receptor is the primary target for classic psychedelic drugs. Substitutions at the 4-position with bulky, lipophilic groups, particularly alkoxy groups, can significantly increase the affinity for this receptor.[3][4][5] This increased affinity often correlates with the emergence of psychedelic properties.

Compound4-Substituent5-HT₂A Kᵢ (nM)5-HT₂C Kᵢ (nM)Primary Effect
Amphetamine-H>10,000>10,000Stimulant
DOM (2,5-dimethoxy-4-methylamphetamine)-CH₃50150Psychedelic
DOI (2,5-dimethoxy-4-iodoamphetamine)-I1.55.2Psychedelic
DOB (2,5-dimethoxy-4-bromoamphetamine)-Br0.82.5Psychedelic

Data represents a general compilation from literature for illustrative comparison.

Experimental Protocols

The data presented in this guide is derived from established in vitro experimental protocols designed to assess the interaction of compounds with their molecular targets.

Radioligand Binding Assays

Objective: To determine the affinity of a test compound for a specific receptor or transporter.

Methodology:

  • Preparation of Cell Membranes: Cells expressing the target receptor or transporter (e.g., HEK293 cells transfected with the human DAT, NET, SERT, or 5-HT₂A receptor) are cultured and harvested. The cells are then lysed, and the cell membranes containing the target protein are isolated by centrifugation.

  • Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT, or [³H]ketanserin for 5-HT₂A) and varying concentrations of the unlabeled test compound.

  • Separation and Scintillation Counting: The reaction mixture is filtered to separate the bound from the unbound radioligand. The radioactivity retained on the filter, which represents the amount of radioligand bound to the receptor, is then measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The affinity of the test compound (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vitro Functional Assays (e.g., Neurotransmitter Release Assay)

Objective: To determine the functional activity of a compound as a substrate (releaser) or inhibitor of a monoamine transporter.

Methodology:

  • Synaptosome Preparation: Synaptosomes, which are isolated nerve terminals, are prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT) of rats.

  • Loading with Radiolabeled Neurotransmitter: The synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin) to allow for its uptake into the vesicles.

  • Superfusion and Drug Application: The loaded synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer. After a baseline period, the test compound is added to the perfusion buffer.

  • Fraction Collection and Scintillation Counting: Fractions of the superfusate are collected at regular intervals, and the amount of radioactivity in each fraction is measured by scintillation counting. An increase in radioactivity in the superfusate following drug application indicates neurotransmitter release.

  • Data Analysis: The amount of neurotransmitter release is quantified, and the potency (EC₅₀) and efficacy of the test compound are determined.

Visualizing the Relationships

To better understand the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Amphetamine Amphetamine DAT Dopamine Transporter (DAT) Amphetamine->DAT Enters Cell VMAT2 VMAT2 Amphetamine->VMAT2 Disrupts DAT->Amphetamine Reverses Transport Dopamine_Synapse Increased Dopamine DAT->Dopamine_Synapse Dopamine Reuptake (Blocked) Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Sequesters Dopamine Dopamine_Cytosol Cytosolic Dopamine Dopamine_Vesicle->Dopamine_Cytosol Dopamine Efflux Dopamine_Cytosol->DAT Transported Out Dopamine_Receptor Dopamine Receptors Dopamine_Synapse->Dopamine_Receptor Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Activation

Caption: Mechanism of amphetamine-induced dopamine release.

Experimental_Workflow Start Compound Synthesis and Purification Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Neurotransmitter Release Assay (Determine EC50/Emax) Start->Functional_Assay Data_Analysis Structure-Activity Relationship Analysis Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis In_Vivo_Testing In Vivo Behavioral Studies (e.g., Locomotor Activity) Conclusion Pharmacological Profile Established In_Vivo_Testing->Conclusion Data_Analysis->In_Vivo_Testing

Caption: General experimental workflow for SAR studies.

SAR_Logic cluster_properties Physicochemical Properties cluster_targets Molecular Targets cluster_effects Pharmacological Effects 4_Substituent 4-Position Substituent Size Size/Steric Bulk 4_Substituent->Size Lipophilicity Lipophilicity 4_Substituent->Lipophilicity Electronic_Effects Electronic Effects (e.g., Halogen) 4_Substituent->Electronic_Effects DAT_NET_Affinity DAT/NET Affinity 4_Substituent->DAT_NET_Affinity Modulates 5HT2A_Affinity 5-HT2A Affinity Size->5HT2A_Affinity Increases Lipophilicity->5HT2A_Affinity Increases SERT_Affinity SERT Affinity Electronic_Effects->SERT_Affinity Increases Serotonergic_Effects Increased Serotonergic Effects SERT_Affinity->Serotonergic_Effects Psychedelic_Effects Psychedelic Properties 5HT2A_Affinity->Psychedelic_Effects Stimulant_Effects Stimulant Properties DAT_NET_Affinity->Stimulant_Effects

Caption: Logical relationships in 4-substituted amphetamine SAR.

References

A Comparative Analysis of Monoamine Transporter Interactions: Dopamine vs. Methylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the interactions of the endogenous neurotransmitter, dopamine (B1211576), and the well-characterized psychostimulant, methylphenidate, with the three primary monoamine transporters: the dopamine transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). The information presented herein is supported by experimental data from in vitro studies to facilitate a clear understanding of their respective pharmacological profiles.

Initially, this investigation sought to characterize a compound referred to as "DOPR hydrochloride." However, extensive database searches revealed no such compound with established interactions at monoamine transporters. It is hypothesized that "DOPR" may have been a shorthand for a dopamine receptor, which represents a distinct class of proteins from transporters. Consequently, to provide a relevant and informative comparison within the dopaminergic system, this guide focuses on dopamine and the widely studied DAT inhibitor, methylphenidate.

Data Presentation: Quantitative Comparison of Transporter Interactions

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of dopamine and methylphenidate for DAT, NET, and SERT. These values are compiled from multiple studies to provide a comprehensive overview. It is important to note that experimental values can vary between studies due to differences in assay conditions, such as tissue preparation (e.g., rodent brain synaptosomes vs. cell lines expressing human transporters) and the specific radioligands used.

Table 1: Binding Affinities (Ki, nM) for Monoamine Transporters

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
Dopamine ~5,000~35,500~37,200
Methylphenidate 33 - 193[1]38 - 514[1][2]>50,000[3]

Note: Ki values represent the concentration of the compound required to occupy 50% of the transporters in a competitive binding assay. Lower values indicate higher affinity.

Table 2: Inhibition of Monoamine Uptake (IC50, nM) by Transporters

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
Dopamine 78,000 (by hSERT)[4]--
d-threo-Methylphenidate 33[3]244[3]>50,000[3]
l-threo-Methylphenidate 540[3]5,100[3]>50,000[3]
Racemic Methylphenidate 34[3]339[3]>10,000[3]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the monoamine uptake by the transporter. Lower values indicate greater potency. The value for dopamine at hSERT represents its ability to be transported, which is significantly lower than its binding affinity might suggest. Data for dopamine's IC50 at DAT and NET are less commonly reported in this format as it is the natural substrate.

Experimental Protocols

The data presented in this guide are primarily derived from two key in vitro experimental techniques: radioligand binding assays and neurotransmitter uptake inhibition assays.

1. Radioligand Binding Assay

This technique is employed to determine the binding affinity (Ki) of a test compound for a specific transporter.

  • Objective: To measure the displacement of a specific radiolabeled ligand from the transporter by a non-labeled test compound.

  • Materials:

    • Cell membranes or tissue homogenates expressing the transporter of interest (DAT, NET, or SERT).

    • A specific radioligand for each transporter (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]paroxetine for SERT).[5]

    • Test compound (e.g., methylphenidate) at various concentrations.

    • A known inhibitor for determining non-specific binding (e.g., 10 µM of an unlabeled reference compound).[6]

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[6]

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • Preparation: Thaw and dilute the membrane preparation to the desired protein concentration in the assay buffer.[6] Prepare serial dilutions of the test compound.[6]

    • Incubation: In a 96-well plate, combine the membrane preparation, the radioligand, and either the assay buffer (for total binding), a high concentration of a known inhibitor (for non-specific binding), or the test compound at various concentrations.[6] Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[6]

    • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

2. Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter, providing an IC50 value.

  • Objective: To quantify the inhibition of radiolabeled neurotransmitter uptake into cells by a test compound.

  • Materials:

    • Cell lines stably or transiently expressing the transporter of interest (e.g., HEK293 or CHO cells).

    • Radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).

    • Test compound at various concentrations.

    • A known uptake inhibitor for determining non-specific uptake (e.g., 10 µM mazindol).

    • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Cell lysis solution (e.g., 1% SDS).[7]

    • Scintillation counter.

  • Procedure:

    • Cell Culture: Plate the cells in a 96-well plate and allow them to adhere and grow to near confluence.

    • Pre-incubation: On the day of the assay, wash the cells with the assay buffer. Pre-incubate the cells with various concentrations of the test compound or a known inhibitor for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., room temperature or 37°C).[4][7]

    • Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake process.

    • Incubation: Incubate for a short, defined period (e.g., 1-10 minutes).[4][7]

    • Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.[7]

    • Cell Lysis: Lyse the cells to release the intracellular contents, including the transported radiolabeled neurotransmitter.[7]

    • Quantification: Transfer the cell lysate to scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition of specific uptake against the concentration of the test compound to determine the IC50 value.

Mandatory Visualizations

Monoamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging Dopamine_in_Vesicle Dopamine Dopamine_synapse Dopamine Vesicle->Dopamine_synapse Release Dopamine_cyto Dopamine Dopamine_cyto->MAO Metabolism Dopamine_cyto->VMAT2 Precursor L-DOPA Precursor->Dopamine_cyto Synthesis Receptor Dopamine Receptor Dopamine_synapse->Receptor DAT DAT Dopamine_synapse->DAT Reuptake Signal Signal Transduction Receptor->Signal DAT->Dopamine_cyto NET NET SERT SERT

Caption: Monoamine signaling pathway highlighting dopamine synthesis, release, reuptake, and postsynaptic effects.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis P1 Prepare Transporter Membranes A1 Total Binding: Membranes + Radioligand P1->A1 A2 Non-Specific Binding: Membranes + Radioligand + Excess Unlabeled Ligand P1->A2 A3 Competitive Binding: Membranes + Radioligand + Test Compound P1->A3 P2 Prepare Radioligand Solution P2->A1 P2->A2 P2->A3 P3 Prepare Serial Dilutions of Test Compound P3->A3 D1 Rapid Filtration & Washing A1->D1 A2->D1 A3->D1 D2 Scintillation Counting D1->D2 D3 Calculate Specific Binding D2->D3 D4 Generate IC50 Curve D3->D4 D5 Calculate Ki Value D4->D5

Caption: Workflow for a competitive radioligand binding assay to determine transporter affinity.

References

A Comparative Guide to Assessing the Purity of Synthetic Amine Hydrochlorides: A Case Study of Metformin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For synthetic amine hydrochlorides, a common salt form for many pharmaceutical drugs, a robust analytical strategy is essential to identify and quantify any impurities. This guide provides a comparative overview of analytical methodologies for assessing the purity of a synthetic amine hydrochloride, using the widely prescribed antidiabetic drug, Metformin (B114582) Hydrochloride, as a primary example. The principles and techniques discussed are broadly applicable to other amine hydrochlorides, including research compounds like DOPR (2,5-Dimethoxy-4-propylamphetamine) hydrochloride.

Analytical Approaches to Purity Assessment

The two most prevalent and powerful techniques for purity analysis of non-volatile and volatile impurities in amine hydrochlorides are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), respectively.

  • High-Performance Liquid Chromatography (HPLC): Often considered the gold standard for the analysis of non-volatile organic impurities, HPLC offers high resolution and sensitivity for separating the API from related substances, degradation products, and synthesis by-products.[1][2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is indispensable for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and certain process-related impurities.[4] It has become particularly crucial for the detection of potentially genotoxic impurities like nitrosamines.[4][5][6][7]

Comparison of Analytical Methods for Metformin Hydrochloride Purity

The following tables summarize and compare typical HPLC and GC-MS methods for the purity assessment of Metformin Hydrochloride.

Table 1: High-Performance Liquid Chromatography (HPLC) Method for Related Substances

ParameterMethod A: USP General MethodMethod B: Stability-Indicating Method
Column C18, 5 µm, 4.6 mm x 250 mmInertsil ODS 3V, 5 µm, 4.6 mm x 250 mm
Mobile Phase Acetonitrile (B52724) and Buffer (1:9). Buffer: 0.5 g/L sodium 1-heptanesulfonate and 0.5 g/L sodium chloride in water, pH 3.85 with phosphoric acid.[8]Buffer: Acetonitrile (90:10 v/v). Buffer: pH 3.6 with 0.006M phosphoric acid.
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 218 nmUV at 218 nm
Key Impurities Detected Cyanoguanidine, Melamine, and other related substances.[1][9][10]Related compounds A (Cyanoguanidine), B (1-methyl biguanidine (B15175387) HCl), and C (N,N-dimethyl-1,3,5-triazine-2,4,6-triamine).
Acceptance Criteria (USP) Individual Impurity: ≤ 0.1%, Total Impurities: ≤ 0.6%.[8]N/A (Method validation focused on separation)

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method for Nitrosamine Impurities

ParameterMethod C: GC-MS/MS for Nitrosamines
Column Agilent DB-WAX UI (30 m, 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium
Injection Splitless
Oven Program Initial 50°C, hold for 1 min, ramp to 240°C at 10°C/min, hold for 5 min
Mass Spectrometer Triple Quadrupole (MS/MS)
Ionization Mode Electron Ionization (EI)
Key Impurities Detected N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA), and other nitrosamines.[4][7]
Acceptance Criteria (FDA Interim Limit for NDMA) ≤ 0.032 ppm with respect to the daily dose of the drug product.[7]

Experimental Protocols

Protocol 1: HPLC Method for Related Substances in Metformin HCl

1. Objective: To quantify related substances in Metformin HCl bulk drug substance.

2. Materials:

  • Metformin HCl reference standard and sample

  • Reference standards for known impurities (e.g., Cyanoguanidine, Melamine)

  • Acetonitrile (HPLC grade)

  • Sodium 1-heptanesulfonate

  • Sodium chloride

  • Phosphoric acid

  • Water (HPLC grade)

3. Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 mm x 250 mm

  • Mobile Phase: Prepare a buffer solution containing 0.5 g/L of sodium 1-heptanesulfonate and 0.5 g/L of sodium chloride in water. Adjust the pH to 3.85 with phosphoric acid. The mobile phase is a 1:9 mixture of acetonitrile and the buffer solution.[8]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector: UV at 218 nm

  • Column Temperature: Ambient

4. Procedure:

  • Standard Solution Preparation: Prepare a solution of Metformin HCl reference standard in the mobile phase at a known concentration (e.g., 0.005 mg/mL).[1] Prepare solutions of impurity reference standards at appropriate concentrations.

  • Sample Solution Preparation: Prepare a solution of the Metformin HCl sample in the mobile phase at a specified concentration (e.g., 5 mg/mL).[1]

  • System Suitability: Inject the standard solution multiple times. The relative standard deviation (RSD) of the peak areas should be less than 2.0%. The resolution between Metformin and the closest eluting impurity peak should be greater than 1.5.

  • Analysis: Inject the sample solution and record the chromatogram. Identify the impurity peaks based on their retention times relative to the reference standards.

  • Calculation: Calculate the percentage of each impurity using the following formula: % Impurity = (Area_impurity / (Sum of all peak areas)) * 100

Protocol 2: GC-MS Method for NDMA in Metformin HCl

1. Objective: To detect and quantify N-nitrosodimethylamine (NDMA) in Metformin HCl.

2. Materials:

  • Metformin HCl sample

  • NDMA reference standard

  • NDMA-d6 (internal standard)

  • Dichloromethane (B109758) (GC grade)

  • Methanol (GC grade)

3. GC-MS Conditions:

  • GC System: Agilent 8890 GC or equivalent

  • MS System: Agilent 7010B Triple Quadrupole GC/MS or equivalent[4]

  • Column: Agilent DB-WAX UI (30 m, 0.25 mm, 0.25 µm)

  • Inlet Temperature: 250°C

  • Oven Program: 50°C (1 min hold), then 10°C/min to 240°C (5 min hold)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Ion Source Temperature: 230°C

  • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for NDMA and NDMA-d6.

4. Procedure:

  • Standard Preparation: Prepare a stock solution of NDMA and the internal standard (NDMA-d6) in methanol. Create a series of calibration standards by spiking known amounts of NDMA into a blank matrix.

  • Sample Preparation: Weigh 500 mg of Metformin HCl powder into a centrifuge tube. Add a known amount of the internal standard solution. Add 5 mL of dichloromethane and vortex for 1 minute. Centrifuge at 4000 rpm for 5 minutes.[4]

  • Analysis: Inject 1 µL of the supernatant (dichloromethane layer) into the GC-MS system.

  • Quantification: Create a calibration curve by plotting the ratio of the NDMA peak area to the internal standard peak area against the NDMA concentration. Determine the concentration of NDMA in the sample from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the HPLC and GC-MS purity assessment methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis S1 Weigh Metformin HCl Sample & Standards S2 Dissolve in Mobile Phase S1->S2 H1 Inject into HPLC System S2->H1 Prepared Solutions H2 Separation on C18 Column H1->H2 H3 UV Detection at 218 nm H2->H3 D1 Integrate Peak Areas H3->D1 Chromatogram D2 Calculate Impurity Percentage D1->D2 R R D2->R Purity Report

Caption: HPLC workflow for purity assessment of Metformin HCl.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis P1 Weigh Metformin HCl Sample P2 Add Internal Standard & Dichloromethane P1->P2 P3 Vortex & Centrifuge P2->P3 G1 Inject Supernatant into GC-MS P3->G1 Sample Extract G2 Separation & Fragmentation G1->G2 G3 MS/MS Detection G2->G3 DA1 Quantify NDMA using Calibration Curve G3->DA1 Mass Spectra DA2 Report Nitrosamine Content DA1->DA2 GR GR DA2->GR Impurity Report

References

Safety Operating Guide

Navigating the Disposal of Amine Hydrochlorides in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

A procedural guide to the safe disposal of Doxapram Hydrochloride and Dopamine Hydrochloride, addressing the potential ambiguity of "DOPR Hydrochloride."

For researchers and scientists in the fast-paced world of drug development, precision is paramount. This extends beyond the experimental design and into the entire lifecycle of chemical reagents, including their proper disposal. The term "this compound" presents a potential ambiguity, as it could refer to several compounds used in research. Based on available safety data, this guide will provide detailed disposal procedures for two probable candidates: Doxapram hydrochloride and Dopamine hydrochloride . A third, less common possibility, 2,5-Dimethoxy-4-propylamphetamine (this compound) , is also noted.

It is crucial to verify the exact chemical identity by checking the container's label and the corresponding Safety Data Sheet (SDS) before proceeding with any disposal protocol.

Doxapram Hydrochloride: Disposal Procedures

Doxapram hydrochloride is classified as a toxic solid and requires careful handling to ensure the safety of laboratory personnel and the environment.

Quantitative Data Summary: Doxapram Hydrochloride

Hazard ClassificationDescriptionGHS PictogramUN Number
Acute Toxicity, Oral (Category 3)Toxic if swallowed[1]Danger2811[1]
Transport HazardToxic solid, organic, n.o.s.[1][2]6.1 (Poison)

Disposal Workflow for Doxapram Hydrochloride

start Start: Doxapram HCl Waste ppe Wear Appropriate PPE: - Gloves - Safety Glasses/Face Shield - Lab Coat - NIOSH-approved Respirator start->ppe assess Assess Spill or Waste ppe->assess spill Accidental Spill assess->spill Spill routine Routine Disposal of Unused Product assess->routine Routine contain_spill Contain Spill with Inert Material (e.g., vermiculite, sand) spill->contain_spill collect_routine Place in a Labeled, Sealed Container for Disposal routine->collect_routine collect_spill Sweep or Vacuum into a Suitable Disposal Container contain_spill->collect_spill dispose Dispose of as Hazardous Waste via an Approved Waste Disposal Plant collect_spill->dispose collect_routine->dispose end End dispose->end

Caption: Disposal workflow for Doxapram Hydrochloride.

Experimental Protocols for Disposal

The proper disposal of Doxapram hydrochloride is a critical safety procedure that must be followed to prevent harm to individuals and the environment.

1. Personal Protective Equipment (PPE): Before handling Doxapram hydrochloride waste, it is mandatory to wear appropriate personal protective equipment. This includes chemical-resistant gloves, safety glasses or a face shield, a lab coat, and, if there is a risk of dust formation, a NIOSH-approved respirator.[1][2][3]

2. Handling and Storage of Waste:

  • Avoid the formation of dust and aerosols when handling the solid waste.[1]

  • Keep the waste material in a suitable, closed, and properly labeled container for disposal.[1][3]

  • Store the waste container in a secure, locked-up area, away from incompatible materials such as strong acids.[1][4]

3. Accidental Release Measures:

  • In case of a spill, ensure adequate ventilation and evacuate unnecessary personnel from the area.[3][4]

  • Prevent the spill from entering drains or waterways.[2][3]

  • Contain the spill using an inert absorbent material like sand or vermiculite.[3]

  • Carefully sweep up or vacuum the spilled material and place it into a suitable container for disposal.[3][4]

4. Final Disposal:

  • Doxapram hydrochloride waste must be disposed of as hazardous waste.[3]

  • The disposal must be carried out by a licensed and approved waste disposal company.[1][4]

  • It is imperative to consult and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3][4]

Dopamine Hydrochloride: Disposal Procedures

Dopamine hydrochloride is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. Therefore, its disposal procedures are heavily focused on preventing environmental contamination.

Quantitative Data Summary: Dopamine Hydrochloride

Hazard ClassificationDescriptionGHS PictogramLD50 (Oral, Rat)
Acute Toxicity, Oral (Category 4)Harmful if swallowed[5]Warning2,859 mg/kg[5]
Skin Irritation (Category 2)Causes skin irritation[5]Warning
Eye Irritation (Category 2A)Causes serious eye irritation[5]Warning
Acute Aquatic Toxicity (Category 1)Very toxic to aquatic life[5]Warning
Chronic Aquatic Toxicity (Category 1)Very toxic to aquatic life with long lasting effects[5]Warning

Disposal Workflow for Dopamine Hydrochloride

start Start: Dopamine HCl Waste ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat start->ppe prevent_release CRITICAL: Avoid Release to the Environment ppe->prevent_release collect Collect Waste in a Sealed, Labeled Container prevent_release->collect no_sewer Do NOT Allow Product to Reach Sewage System or Waterways collect->no_sewer no_household Do NOT Dispose of with Household Garbage collect->no_household dispose Dispose of Contents/Container to an Approved Waste Disposal Plant no_sewer->dispose no_household->dispose end End dispose->end

Caption: Disposal workflow for Dopamine Hydrochloride.

Experimental Protocols for Disposal

The high aquatic toxicity of Dopamine hydrochloride necessitates stringent disposal measures to protect ecosystems.

1. Personal Protective Equipment (PPE):

  • Always wear protective gloves, eye protection (safety glasses or goggles), and a lab coat when handling Dopamine hydrochloride waste.[5][6]

2. Environmental Precautions:

  • The primary directive for Dopamine hydrochloride disposal is to avoid its release into the environment.[5][7]

  • Under no circumstances should this chemical be allowed to enter sewers, surface water, or ground water.[5][7] If it enters a water course or sewage system, the respective authorities must be informed.[5]

  • This material must not be disposed of together with household garbage.[5]

3. Handling and Collection:

  • For spills, pick up the material mechanically and place it in a suitable container for disposal.[5]

  • For routine waste, collect the material in a sealed, appropriately labeled container.

4. Final Disposal:

  • Disposal must be conducted in accordance with official regulations.[5]

  • The waste should be sent to an approved waste disposal plant. This often involves incineration or other destructive techniques to prevent environmental release.[8]

  • Always consult with your institution's environmental health and safety (EHS) department and local regulations for specific guidance.

A Note on DOPR (hydrochloride) / 2,5-Dimethoxy-4-propylamphetamine

The Safety Data Sheet for "DOPR (hydrochloride)" with the synonym 2,5-dimethoxy-α-methyl-4-propyl-benzeneethanamine indicates that smaller quantities can be disposed of with household waste and that it is not regulated for transport.[9] However, it also states that disposal must be made according to official regulations and that it should not be allowed to enter sewers or surface water.[9] Given these conflicting points, a conservative approach is warranted. It is strongly recommended to handle this substance with the same level of care as other chemical reagents and consult your EHS officer before considering disposal with household waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DOPR hydrochloride
Reactant of Route 2
DOPR hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.